Product packaging for 6-Iodo-5-methyl-2-oxindole(Cat. No.:)

6-Iodo-5-methyl-2-oxindole

Cat. No.: B15203097
M. Wt: 273.07 g/mol
InChI Key: VAKPITLMBHNLMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Iodo-5-methyl-2-oxindole (CAS 1823333-29-4) is a high-purity chemical intermediate designed for advanced organic synthesis and drug discovery research. This compound features a molecular formula of C 9 H 8 INO and a molecular weight of 273.07 . The oxindole core is a privileged scaffold in medicinal chemistry, present in numerous natural products and FDA-approved pharmaceuticals. Notable examples include Sunitinib, a tyrosine kinase inhibitor for cancer therapy, and Ropinirole, a treatment for Parkinson's disease . The specific substitution pattern on this compound makes it a particularly valuable building block. The iodine atom at the 6-position serves as an excellent handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to rapidly generate diverse compound libraries for structure-activity relationship (SAR) studies . Meanwhile, the methyl group at the 5-position can influence the compound's lipophilicity and steric profile, potentially fine-tuning the biological activity and metabolic stability of resulting molecules. This reagent is ideally suited for constructing complex, sterically congested 3,3-disubstituted oxindole derivatives, which are often challenging to synthesize and are frequently associated with high biological activity . Researchers are exploring such oxindole derivatives in various therapeutic areas, including the development of novel species-specific combinatorial agents to eradicate Staphylococcus species, including methicillin-resistant Staphylococcus aureus (MRSA) . Handle this product with care and refer to the Safety Data Sheet for proper handling procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8INO B15203097 6-Iodo-5-methyl-2-oxindole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8INO

Molecular Weight

273.07 g/mol

IUPAC Name

6-iodo-5-methyl-1,3-dihydroindol-2-one

InChI

InChI=1S/C9H8INO/c1-5-2-6-3-9(12)11-8(6)4-7(5)10/h2,4H,3H2,1H3,(H,11,12)

InChI Key

VAKPITLMBHNLMS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1I)NC(=O)C2

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Iodo-5-methyl-2-oxindole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a reliable synthetic pathway for the preparation of 6-Iodo-5-methyl-2-oxindole, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves a four-step sequence commencing with the formation of 5-methyl-2-oxindole, followed by regioselective nitration, reduction of the nitro group, and a concluding Sandmeyer iodination. Detailed experimental protocols for each step are presented, along with a summary of quantitative data to facilitate reproducibility and application in a research and development setting.

Synthetic Pathway Overview

The synthesis of this compound is a multi-step process that begins with the construction of the core 5-methyl-2-oxindole scaffold. This is followed by a series of functional group interconversions on the aromatic ring to introduce the iodo substituent at the 6-position. The overall transformation can be visualized as follows:

Synthesis_Pathway p-Toluidine p-Toluidine 2-Chloro-N-(p-tolyl)acetamide 2-Chloro-N-(p-tolyl)acetamide p-Toluidine->2-Chloro-N-(p-tolyl)acetamide Chloroacetyl chloride 5-Methyl-2-oxindole 5-Methyl-2-oxindole 2-Chloro-N-(p-tolyl)acetamide->5-Methyl-2-oxindole AlCl3 (Friedel-Crafts Cyclization) 6-Nitro-5-methyl-2-oxindole 6-Nitro-5-methyl-2-oxindole 5-Methyl-2-oxindole->6-Nitro-5-methyl-2-oxindole HNO3, H2SO4 6-Amino-5-methyl-2-oxindole 6-Amino-5-methyl-2-oxindole 6-Nitro-5-methyl-2-oxindole->6-Amino-5-methyl-2-oxindole SnCl2·2H2O, HCl This compound This compound 6-Amino-5-methyl-2-oxindole->this compound 1. NaNO2, H2SO4 2. KI

Caption: Synthetic route to this compound.

Data Presentation

The following table summarizes the key quantitative data for each step of the synthesis.

StepReactionStarting MaterialProductReagentsYield (%)
1aAmide Formationp-Toluidine2-Chloro-N-(p-tolyl)acetamideChloroacetyl chloride, NaHCO₃, Dichloromethane~95%
1bFriedel-Crafts Cyclization2-Chloro-N-(p-tolyl)acetamide5-Methyl-2-oxindoleAlCl₃, Dichloromethane~80%
2Nitration5-Methyl-2-oxindole6-Nitro-5-methyl-2-oxindoleConc. HNO₃, Conc. H₂SO₄~75%
3Reduction6-Nitro-5-methyl-2-oxindole6-Amino-5-methyl-2-oxindoleSnCl₂·2H₂O, Ethanol~85%
4Sandmeyer Iodination6-Amino-5-methyl-2-oxindoleThis compoundNaNO₂, H₂SO₄, KI~70%

Experimental Protocols

Step 1a: Synthesis of 2-Chloro-N-(p-tolyl)acetamide

This initial step involves the acylation of p-toluidine with chloroacetyl chloride to form the N-acylated intermediate.

Methodology:

  • In a flask equipped with a magnetic stirrer, dissolve p-toluidine (1 equivalent) in dichloromethane.

  • Add a saturated aqueous solution of sodium bicarbonate (2 equivalents).

  • Cool the biphasic mixture to 0 °C in an ice bath.

  • Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-Chloro-N-(p-tolyl)acetamide as a solid.

Step 1b: Synthesis of 5-Methyl-2-oxindole

The synthesized 2-Chloro-N-(p-tolyl)acetamide undergoes an intramolecular Friedel-Crafts reaction to form the oxindole ring system.[1]

Methodology:

  • Suspend anhydrous aluminum chloride (AlCl₃, 3 equivalents) in dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Add 2-Chloro-N-(p-tolyl)acetamide (1 equivalent) portion-wise to the suspension, controlling the initial exotherm.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to 0 °C and quench by the slow addition of water.

  • Extract the product into dichloromethane.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford 5-Methyl-2-oxindole.

Step 2: Synthesis of 6-Nitro-5-methyl-2-oxindole

The 5-methyl-2-oxindole is regioselectively nitrated at the 6-position using a mixture of nitric and sulfuric acids.[2]

Methodology:

  • In a flask cooled to 0 °C, add 5-Methyl-2-oxindole (1 equivalent) to concentrated sulfuric acid.

  • Stir the mixture until complete dissolution.

  • In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid at 0 °C.

  • Add the nitrating mixture dropwise to the solution of 5-methyl-2-oxindole, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours.

  • Pour the reaction mixture onto crushed ice.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral.

  • Dry the product to obtain 6-Nitro-5-methyl-2-oxindole.

Step 3: Synthesis of 6-Amino-5-methyl-2-oxindole

The nitro group of 6-Nitro-5-methyl-2-oxindole is reduced to an amino group using tin(II) chloride.[3][4]

Methodology:

  • Suspend 6-Nitro-5-methyl-2-oxindole (1 equivalent) in ethanol.

  • Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 5 equivalents) in concentrated hydrochloric acid.

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 6-Amino-5-methyl-2-oxindole.

Step 4: Synthesis of this compound

The final step is a Sandmeyer reaction, where the amino group is converted to a diazonium salt and subsequently displaced by iodide.[5]

Methodology:

  • Suspend 6-Amino-5-methyl-2-oxindole (1 equivalent) in a mixture of water and concentrated sulfuric acid.

  • Cool the suspension to 0-5 °C in an ice-water bath.

  • Slowly add a solution of sodium nitrite (NaNO₂, 1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture at this temperature for 30 minutes to ensure complete diazotization.

  • In a separate flask, dissolve potassium iodide (KI, 3 equivalents) in water.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution.

  • Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Cool the mixture and extract the product with ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of sodium thiosulfate to remove any residual iodine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Experimental Workflow Visualization

The following diagram illustrates the workflow for the complete synthesis of this compound.

G cluster_step1 Step 1: 5-Methyl-2-oxindole Synthesis cluster_step2 Step 2: Nitration cluster_step3 Step 3: Reduction cluster_step4 Step 4: Sandmeyer Iodination start1 p-Toluidine + Chloroacetyl chloride process1a Acylation in DCM/NaHCO3 start1->process1a intermediate1 2-Chloro-N-(p-tolyl)acetamide process1a->intermediate1 process1b Friedel-Crafts Cyclization (AlCl3 in DCM, reflux) intermediate1->process1b product1 5-Methyl-2-oxindole process1b->product1 start2 5-Methyl-2-oxindole product1->start2 process2 Nitration with HNO3/H2SO4 at 0°C start2->process2 product2 6-Nitro-5-methyl-2-oxindole process2->product2 start3 6-Nitro-5-methyl-2-oxindole product2->start3 process3 Reduction with SnCl2·2H2O in EtOH/HCl start3->process3 product3 6-Amino-5-methyl-2-oxindole process3->product3 start4 6-Amino-5-methyl-2-oxindole product3->start4 process4a Diazotization with NaNO2/H2SO4 at 0-5°C start4->process4a intermediate4 Diazonium Salt process4a->intermediate4 process4b Reaction with KI intermediate4->process4b product4 This compound process4b->product4

Caption: Detailed workflow for the synthesis of this compound.

This guide provides a robust and detailed methodology for the synthesis of this compound. The presented protocols and data are intended to serve as a valuable resource for researchers in the field of synthetic and medicinal chemistry.

References

6-Iodo-5-methyl-2-oxindole chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 6-Iodo-5-methyl-2-oxindole is a substituted oxindole, a heterocyclic chemical scaffold of significant interest in medicinal chemistry and drug discovery. The oxindole core, consisting of a fused benzene and pyrrolidone ring system, is a prominent feature in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] The presence of an iodine atom on the aromatic ring provides a versatile handle for further chemical modification through various cross-coupling reactions, making this compound a valuable building block for creating diverse chemical libraries.[1][3] This document provides a technical overview of its chemical properties, potential synthetic routes, and applications in research.

Core Chemical and Physical Properties

Quantitative data for this compound is primarily available from chemical suppliers. Key physical properties such as melting point and solubility have not been extensively reported in public literature.

PropertyValueSource
CAS Number 1823333-29-4[4][5]
Molecular Formula C₉H₈INO(Calculated)
Molecular Weight 273.07 g/mol [5]
Purity ≥98%[4]
Synonyms 6-iodo-5-methyl-1,3-dihydroindol-2-one[4]
Storage 2-8°C[4]

Spectral Information

Detailed spectral analyses such as ¹H NMR, ¹³C NMR, and mass spectrometry data are typically provided by commercial suppliers upon request.[6] For reference, the spectral data for the closely related parent compound, 6-iodo-2-oxindole, is provided below.

Reference Spectral Data for 6-Iodo-2-oxindole (CAS 26631-14-5): [7]

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.42 (s, 1H), 7.29-7.27 (dd, J=8.0, 1.6 Hz, 1H), 7.11 (d, J=1.6 Hz, 1H), 7.02-7.00 (d, J=8.0 Hz, 1H)[7]

  • ¹³C NMR (100 MHz, CDCl₃): δ 175.9, 145.3, 129.6, 126.4, 125.7, 117.4, 92.2, 35.4[7]

  • Mass Spec (ESI): m/z 260.1 (M+1)[7]

Experimental Protocols & Synthesis

Representative Synthesis of 6-Iodo-2-oxindole:

A potential synthesis involves a three-step process starting from 2-chloro-nitrobenzene:[7]

  • Iodination: Electrophilic iodination of a substituted 2-chloro-nitrobenzene.

  • Malonic Ester Condensation: Reaction of the resulting 2-chloro-5-iodonitrobenzene with a dialkyl malonate (e.g., dimethyl malonate).[7]

  • Reductive Cyclization: A final reduction of the nitro group, followed by spontaneous cyclization and decarboxylation to yield the oxindole core. This can be achieved using reagents like tin(II) chloride (SnCl₂).[7]

The workflow for this proposed synthesis is depicted below.

G cluster_0 Step 1: Iodination cluster_1 Step 2: Malonic Ester Condensation cluster_2 Step 3: Reductive Cyclization cluster_3 Final Product 2_Chloro_4_methyl_nitrobenzene 2-Chloro-4-methyl-nitrobenzene Iodonitrobenzene 2-Chloro-5-iodo-4-methyl-nitrobenzene 2_Chloro_4_methyl_nitrobenzene->Iodonitrobenzene Iodinating Agent Malonate_Adduct Dimethyl 2-(4-iodo-5-methyl-2-nitrophenyl)malonate Iodonitrobenzene->Malonate_Adduct Malonic_Ester Dimethyl Malonate Malonic_Ester->Malonate_Adduct Final_Product This compound Malonate_Adduct->Final_Product Reducing_Agent SnCl₂ / HCl Reducing_Agent->Final_Product

Caption: Proposed synthetic workflow for this compound.

Reactivity and Applications

The chemical reactivity of this compound is dictated by several key functional groups, making it a versatile intermediate for synthesis.[8]

  • Aryl Iodide (C6): The iodine atom is the most prominent site for derivatization, readily participating in transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations.[3][9] This allows for the introduction of a wide variety of aryl, alkyl, alkynyl, and amino substituents to build molecular complexity.

  • Amide Nitrogen (N1): The N-H bond can be deprotonated and subsequently alkylated, acylated, or arylated to introduce substituents that can modulate the compound's biological activity and physical properties.[8]

  • Methylene Carbon (C3): The C3 position adjacent to the carbonyl group is nucleophilic and can be functionalized, often through condensation reactions with aldehydes or ketones.[8]

G main This compound N1 N-H Functionalization (Alkylation, Arylation) main->N1 N1 C3 C3-Position Functionalization (Condensation, Alkylation) main->C3 C3 C6 C6-Iodo Cross-Coupling (Suzuki, Heck, Sonogashira) main->C6 C6

Caption: Key reactivity sites on the this compound scaffold.

The oxindole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1] For example, Sunitinib is an oxindole-containing multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy.[3] Derivatives of the oxindole core have demonstrated a vast range of biological activities, including:

  • Anticancer[2]

  • Antiviral and Anti-HIV[2]

  • Antimicrobial[10]

  • Anti-inflammatory[10]

  • Kinase inhibition (e.g., EGFR, VEGFR)[11]

Therefore, this compound serves as a key starting material for generating novel compounds for screening in various drug discovery programs.

G cluster_0 Synthetic Derivatization cluster_1 Application cluster_2 Outcome start This compound (Building Block) lib Diverse Chemical Library start->lib Cross-Coupling, Alkylation, etc. screen High-Throughput Screening lib->screen end Discovery of Novel Bioactive Agents screen->end

Caption: Role in the drug discovery pipeline.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound was not available in the public domain and should be requested directly from the supplier. As a general precaution for substituted iodo-aromatic and oxindole compounds, standard laboratory safety protocols should be strictly followed. This includes:

  • Handling in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoiding inhalation of dust and contact with skin and eyes.

  • Storing the compound in a tightly sealed container in a cool, dry place as recommended (2-8°C).[4]

References

Unveiling the Potential: A Technical Guide to the Biological Activity of 6-Iodo-5-methyl-2-oxindole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The oxindole scaffold is a privileged heterocyclic motif renowned for its broad spectrum of biological activities, forming the core of numerous natural products and synthetic pharmaceutical agents.[1][2] This technical guide focuses on 6-Iodo-5-methyl-2-oxindole, a specific derivative whose biological profile is not yet extensively characterized in publicly available literature. However, by examining the well-documented activities of structurally related oxindole compounds, we can infer its potential therapeutic applications and outline the established experimental protocols for its evaluation. This document serves as an in-depth resource for researchers seeking to investigate the biological significance of this compound, providing a foundation for future research and drug discovery efforts.

Core Biological Activities of the Oxindole Scaffold

Oxindole derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties. The biological activity of these compounds is often modulated by the nature and position of substituents on the core oxindole ring. The presence of a methyl group at the 5-position and an iodine atom at the 6-position on the this compound structure suggests the potential for a range of biological effects.

Anticancer Activity

A substantial body of research highlights the potent anticancer properties of oxindole derivatives.[1][2] These compounds have been shown to target various hallmarks of cancer, including uncontrolled proliferation, angiogenesis, and metastasis. The substitution pattern on the oxindole ring plays a crucial role in defining their anticancer efficacy and mechanism of action.

Antimicrobial Activity

Derivatives of the parent indole structure, to which oxindoles are closely related, have demonstrated significant antimicrobial properties. For instance, 5-methylindole has been shown to exhibit bactericidal activity against various Gram-positive and Gram-negative bacteria.[3] This suggests that this compound may also possess antibacterial or antifungal properties.

Enzyme Inhibition

The oxindole core is a common feature in many enzyme inhibitors. Notably, oxindole derivatives have been developed as potent inhibitors of various kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer. Additionally, some oxindoles have shown inhibitory activity against other enzymes such as α-glucosidase.[2][4]

Quantitative Data on Structurally Related Oxindole Derivatives

Compound ClassSpecific Derivative (if specified)Biological ActivityCell Line/TargetIC50 Value
Spirooxindoles2,4-dichlorophenyl substitutedAntiproliferativeMDA-MB-231 (Breast Cancer)16.8 ± 0.37 µM
Spirooxindoles2,4-dichlorophenyl substitutedAntiproliferativeHepG2 (Liver Cancer)13.5 ± 0.92 µM
Fluoroalkyl-containing oxindolesCompound 70AntitumorMCF-7 (Breast Cancer)7.23 µM
5-Fluoro-2-oxindole derivativesCompound 3fα-Glucosidase Inhibition-35.83 ± 0.98 µM
Oxazolidinone-indole hybridCompound 4d (LMT 28)IL-6 Signaling BlockerHepG2 (Liver Cancer)5.9 µM

Experimental Protocols

To facilitate the investigation of this compound, this section details standard experimental methodologies for assessing the key biological activities associated with the oxindole class of compounds.

Cell Viability Assay (MTT Assay)

This assay is a fundamental method for assessing the cytotoxic or antiproliferative effects of a compound on cancer cells.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-231, HepG2) in 96-well plates at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Kinase Inhibition Assay

Given that many oxindoles are kinase inhibitors, a general kinase inhibition assay can be performed to screen for this activity.

  • Assay Setup: In a 96-well plate, combine the kinase of interest, a suitable substrate, and ATP.

  • Compound Addition: Add varying concentrations of this compound to the wells.

  • Kinase Reaction: Incubate the plate to allow the kinase to phosphorylate the substrate.

  • Detection: Use a detection reagent that specifically recognizes the phosphorylated substrate. The signal generated is inversely proportional to the kinase activity.

  • Data Analysis: Measure the signal (e.g., luminescence or fluorescence) and calculate the percentage of kinase inhibition. Determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microbial strains.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Compound Dilution: Prepare serial dilutions of this compound in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plate under conditions suitable for the growth of the microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mandatory Visualizations

Signaling Pathway Diagram

Receptor_Tyrosine_Kinase_Signaling Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK P1 P RTK->P1 P2 P RTK->P2 Grb2 Grb2 P2->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Oxindole Oxindole Derivative Oxindole->RTK Inhibition

Caption: Inhibition of a generic Receptor Tyrosine Kinase (RTK) signaling pathway by an oxindole derivative.

Experimental Workflow Diagram

Experimental_Workflow start Start: This compound screen Primary Screening: Cell Viability Assay (MTT) (Multiple Cancer Cell Lines) start->screen active Active? screen->active dose_response Dose-Response Studies (IC50 Determination) active->dose_response Yes end Conclusion: Characterized Biological Activity active->end No mechanism Mechanism of Action Studies dose_response->mechanism cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism->cell_cycle apoptosis Apoptosis Assay (e.g., Annexin V) mechanism->apoptosis western_blot Protein Expression Analysis (Western Blot) mechanism->western_blot kinase_assay Kinase Inhibition Assay mechanism->kinase_assay cell_cycle->end apoptosis->end western_blot->end kinase_assay->end

Caption: A typical experimental workflow for evaluating the anticancer activity of a novel oxindole compound.

Disclaimer: This document is intended for informational purposes for a scientific audience. The potential biological activities of this compound are inferred from the known properties of the broader class of oxindole derivatives and require experimental validation. All laboratory work should be conducted in accordance with appropriate safety protocols.

References

The 2-Oxindole Scaffold: A Privileged Structure in Kinase Inhibition and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Anticipated Core Mechanism of Action of 6-Iodo-5-methyl-2-oxindole

Audience: Researchers, scientists, and drug development professionals.

Introduction to the 2-Oxindole Core

The 2-oxindole ring system, a bicyclic aromatic structure, is a cornerstone in medicinal chemistry. Its rigid framework provides a versatile scaffold for the design of molecules that can interact with a variety of biological targets. Notably, substitutions at the C3, C5, and C6 positions of the oxindole ring have been extensively explored to modulate the pharmacological properties of these compounds, leading to the development of several approved drugs and numerous clinical candidates. The core structure's ability to engage in hydrogen bonding and hydrophobic interactions makes it an ideal starting point for the design of enzyme inhibitors.

Postulated Mechanism of Action: Kinase Inhibition

Based on the extensive literature on 2-oxindole derivatives, the primary anticipated mechanism of action for this compound is the inhibition of protein kinases. Protein kinases play a pivotal role in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

The 2-oxindole scaffold is a key component of several multi-kinase inhibitors. It typically functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase domain. The substitutions on the oxindole ring are crucial for determining the selectivity and potency of the inhibitor for different kinases. The 5-methyl and 6-iodo substitutions on the target molecule likely contribute to its specific interactions within the kinase active site.

Key Kinase Families Targeted by 2-Oxindole Derivatives

Research on close analogs of this compound suggests potential inhibitory activity against several key kinase families implicated in cancer and other diseases:

  • Receptor Tyrosine Kinases (RTKs):

    • Vascular Endothelial Growth Factor Receptors (VEGFRs): Inhibition of VEGFRs, particularly VEGFR-2, is a common mechanism for 2-oxindole derivatives. This leads to the suppression of angiogenesis, the formation of new blood vessels that is critical for tumor growth and metastasis.

    • Platelet-Derived Growth Factor Receptors (PDGFRs): Similar to VEGFRs, PDGFRs are involved in angiogenesis and tumor cell proliferation.

    • Epidermal Growth Factor Receptors (EGFRs): Many 2-oxindole-based compounds have demonstrated inhibitory activity against EGFR, a key driver in several cancers.

  • Non-Receptor Tyrosine Kinases:

    • Fms-like Tyrosine Kinase 3 (FLT3): This kinase is often mutated in acute myeloid leukemia (AML), and its inhibition is a key therapeutic strategy.

  • Serine/Threonine Kinases:

    • Cyclin-Dependent Kinases (CDKs): CDKs are central regulators of the cell cycle. Inhibition of CDKs, such as CDK2, can lead to cell cycle arrest and apoptosis in cancer cells.

Quantitative Data on Related 2-Oxindole Derivatives

To provide a quantitative perspective, the following table summarizes the inhibitory activities (IC50 values) of representative 2-oxindole derivatives against various kinases. It is important to reiterate that these are not data for this compound but for structurally related compounds, which serve to illustrate the potential potency of this chemical class.

Compound ClassTarget KinaseIC50 (nM)Reference Compound Example
3-Substituted 2-OxindolesVEGFR-210 - 100Sunitinib
PDGFRβ5 - 50Sunitinib
c-Kit5 - 50Sunitinib
FLT31 - 25Sunitinib
EGFR50 - 500Erlotinib (related scaffold)
CDK210 - 150N/A

Signaling Pathway Modulation

The inhibition of the aforementioned kinases by 2-oxindole derivatives leads to the modulation of critical intracellular signaling pathways. A diagrammatic representation of the anticipated signaling pathway inhibition is provided below.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR, EGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->TF Proliferation Cell Proliferation, Angiogenesis, Survival TF->Proliferation Oxindole This compound (Anticipated) Oxindole->RTK Inhibition

Caption: Anticipated signaling pathway inhibition by this compound.

Experimental Protocols for Assessing Mechanism of Action

To elucidate the precise mechanism of action of this compound, a series of in vitro and cell-based assays would be required. The following are detailed methodologies for key experiments.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified kinases.

Methodology:

  • Reagents and Materials: Purified recombinant kinases, corresponding peptide substrates, ATP, 96-well plates, kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 2 mM DTT), radiolabeled [γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega), and the test compound (this compound) dissolved in DMSO.

  • Procedure: a. Prepare serial dilutions of the test compound in DMSO. b. In a 96-well plate, add the kinase, its specific substrate, and the kinase buffer. c. Add the diluted test compound to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle). d. Initiate the kinase reaction by adding ATP (and [γ-³²P]ATP if using the radiometric method). e. Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes). f. Stop the reaction (e.g., by adding a stop solution or boiling). g. Quantify the kinase activity. For the radiometric assay, this involves capturing the phosphorylated substrate on a filter membrane and measuring radioactivity using a scintillation counter. For the ADP-Glo™ assay, luminescence is measured, which correlates with the amount of ADP produced.

  • Data Analysis: a. Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Cellular Proliferation Assay

Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.

Methodology:

  • Reagents and Materials: Cancer cell lines (e.g., HUVEC for angiogenesis, cancer cell lines with known kinase dependencies like A549, MCF-7), complete cell culture medium, 96-well cell culture plates, test compound, and a cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®).

  • Procedure: a. Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO). c. Incubate the cells for a specified period (e.g., 72 hours). d. Add the cell viability reagent to each well and incubate according to the manufacturer's instructions. e. Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition).

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for characterizing the mechanism of action of a novel small molecule inhibitor like this compound.

G cluster_discovery Discovery & Initial Screening cluster_mechanism Mechanism of Action Studies cluster_validation In Vivo Validation Compound This compound CellAssay Cellular Proliferation Assay (e.g., MTT/MTS) Compound->CellAssay KinasePanel In Vitro Kinase Inhibition Panel CellAssay->KinasePanel If active WesternBlot Western Blot Analysis (Phospho-protein levels) KinasePanel->WesternBlot Identify primary targets Xenograft Animal Xenograft Model WesternBlot->Xenograft Confirm cellular mechanism PKPD Pharmacokinetics & Pharmacodynamics Xenograft->PKPD

Caption: Experimental workflow for characterizing a novel kinase inhibitor.

Conclusion

While specific experimental data for this compound remains to be published, its structural features strongly suggest a mechanism of action centered on the inhibition of protein kinases. The 2-oxindole core is a well-validated pharmacophore for targeting the ATP-binding site of a range of kinases critical for cancer cell proliferation and survival. The methodologies and workflows described herein provide a comprehensive framework for the experimental validation of this hypothesis and the elucidation of the specific biological activity of this compound. Further research is warranted to fully characterize its therapeutic potential.

Technical Guide: Spectroscopic and Synthetic Overview of a 6-Iodo-2-Oxindole Derivative

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Despite a comprehensive search of publicly available scientific literature and databases, specific experimental spectroscopic data for 6-Iodo-5-methyl-2-oxindole could not be located. The following guide provides detailed spectroscopic data and a synthetic protocol for the closely related and well-characterized compound, 6-Iodo-2-oxindole . This information is intended to serve as a valuable reference, as the synthetic and spectroscopic characteristics are expected to be analogous.

Spectroscopic Data for 6-Iodo-2-oxindole

The following tables summarize the key spectroscopic data for 6-Iodo-2-oxindole, providing a benchmark for the characterization of similar substituted oxindoles.

Table 1: ¹H NMR Data for 6-Iodo-2-oxindole
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
10.42s-NH
7.29-7.27dd8.0, 1.6Ar-H
7.11d1.6Ar-H
7.02-7.00d8.0Ar-H
3.54 (inferred)s-CH₂

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz

Table 2: ¹³C NMR Data for 6-Iodo-2-oxindole
Chemical Shift (δ) ppmAssignment
175.9C=O
145.3Ar-C
129.6Ar-CH
126.4Ar-CH
125.7Ar-C
117.4Ar-CH
92.2Ar-C-I
35.4CH₂

Solvent: CDCl₃, Spectrometer Frequency: 100 MHz

Table 3: Mass Spectrometry Data for 6-Iodo-2-oxindole
TechniqueIonization Modem/zAssignment
MSESI260.1[M+1]⁺

Experimental Protocols

The following protocols are adapted from established synthetic methods for 6-Iodo-2-oxindole and provide a likely pathway for the synthesis and analysis of this compound, likely starting from 2-chloro-5-iodo-4-methylnitrobenzene.

Synthesis of 6-Iodo-2-oxindole

This procedure involves a malonic ester synthesis followed by reductive cyclization.

Step 1: Diethyl (2-nitro-4-iodophenyl)malonate Synthesis

  • To a jacketed reactor, charge N,N-dimethylacetamide (DMAc) (120 mL) and sodium ethoxide (NaOEt) powder (12.1 g) at 20°C.

  • Add diethyl malonate (28.8 g) dropwise to the mixture while maintaining the internal temperature at approximately 10°C.

  • After the addition is complete, warm the mixture to 20°C and continue to stir for an additional 10 minutes.

  • Add 2-chloro-5-iodonitrobenzene (17 g) in one portion.

  • Heat the mixture to 78°C and stir for at least 2.5 hours, monitoring the reaction for completion.

  • Cool the resulting mixture to 20°C and quench with 2 N cold aqueous HCl solution (180 mL).

  • Separate the bottom yellow oil for use in the next step.

Step 2: Reductive Cyclization to 6-Iodo-2-oxindole

  • Transfer the crude diethyl (2-nitro-4-iodophenyl)malonate to a jacketed reactor containing ethanol (92 mL).

  • Add the first portion of SnCl₂·2H₂O (30 g) powder and heat the resulting mixture to 70°C.

  • Stir for 1 hour, then add the second portion of SnCl₂·2H₂O (30 g).

  • Continue stirring for at least 0.5 hours until process monitoring shows almost complete conversion.

  • Heat the mixture to 80°C and add 36% aqueous HCl solution (60 mL) over 30 minutes.

  • Stir for at least 2.5 hours, monitoring for complete conversion.

  • Add water (90 mL) to the mixture and cool to 20°C.

  • Collect the solid by filtration and wash with water (250 mL) to afford crude 6-iodo-2-oxindole.

Purification:

  • Purify the crude product by crystallization from acetic acid (HOAc) (560 mL).

  • Wash the crystallized solid with 3 N aqueous HCl solution (480 mL) to yield purified 6-iodo-2-oxindole.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.

  • Samples are dissolved in deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

  • Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS):

  • Mass spectra are obtained using a mass spectrometer with an electrospray ionization (ESI) source.

  • Samples are introduced after appropriate dilution.

Workflow Diagrams

The following diagrams illustrate the synthetic and analytical workflow for the preparation and characterization of a substituted 2-oxindole.

G cluster_synthesis Synthesis A Starting Materials (e.g., 2-chloro-5-iodonitrobenzene, diethyl malonate, NaOEt) B Malonic Ester Synthesis A->B DMAc, 10-20°C C Reductive Cyclization (e.g., SnCl2, HCl) B->C Heat to 78°C D Crude 6-Iodo-2-oxindole C->D Cooling & Filtration E Purification (Crystallization) D->E F Pure 6-Iodo-2-oxindole E->F

Caption: Synthetic workflow for 6-Iodo-2-oxindole.

G cluster_characterization Spectroscopic Characterization Sample Purified 2-Oxindole Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (ESI-MS) Sample->MS IR Infrared Spectroscopy Sample->IR Data Spectroscopic Data (Tables & Spectra) NMR->Data MS->Data IR->Data

Caption: Analytical workflow for spectroscopic characterization.

A Technical Guide to the Solubility of 6-Iodo-5-methyl-2-oxindole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 6-Iodo-5-methyl-2-oxindole. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on the general solubility properties of oxindole derivatives and outlines detailed experimental protocols for determining the solubility of this compound in various solvents.

Introduction to this compound and its expected Solubility

This compound is a substituted oxindole, a heterocyclic aromatic compound. The solubility of organic compounds is fundamentally governed by the principle of "like dissolves like".[1][2] The polarity of the solvent and the solute are key factors in this principle.[1] The structure of this compound, containing both a polar lactam group and a larger, more nonpolar substituted benzene ring, suggests that its solubility will be variable across different solvents.

Generally, oxindole and its derivatives are soluble in polar organic solvents and sparingly soluble in aqueous solutions.[3] For instance, the parent compound, oxindole, is soluble in ethanol, dimethyl sulfamide (DMSO), and dimethylformamide (DMF).[3] It is anticipated that this compound will exhibit similar solubility behavior. The presence of the iodo and methyl groups on the benzene ring may slightly increase its lipophilicity compared to the parent oxindole.

Solvent Selection for Solubility Screening

For initial solubility screening of this compound, a range of solvents with varying polarities should be considered. The following table provides a list of common laboratory solvents, categorized by their general polarity, that can be used for a preliminary assessment.

Solvent ClassExamplesExpected Solubility of Oxindole Derivatives
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileGenerally good solubility is expected in these solvents.[3] They are often used to prepare stock solutions for biological assays.
Polar Protic Water, Ethanol, Methanol, IsopropanolSparingly soluble to insoluble in water.[3] Solubility in alcohols is expected to be moderate to good. For aqueous buffers, dissolving in a minimal amount of a polar organic solvent first is recommended.[3]
Nonpolar Hexane, Toluene, Dichloromethane (DCM), ChloroformLower solubility is generally expected in nonpolar solvents, although some solubility may be observed in chlorinated solvents like DCM and chloroform.
Ethers Diethyl ether, Tetrahydrofuran (THF)Moderate solubility can be anticipated, particularly in THF.

Experimental Protocols for Solubility Determination

The determination of solubility can be approached through either kinetic or thermodynamic methods. Kinetic solubility is often measured in early drug discovery for high-throughput screening, while thermodynamic solubility provides the true equilibrium value and is crucial for later-stage development.[4][5][6]

This high-throughput method assesses the precipitation of a compound from a solution.[7][8]

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM).[4][7]

  • Serial Dilution: In a microtiter plate, perform serial dilutions of the DMSO stock solution into an aqueous buffer (e.g., phosphate-buffered saline, PBS) to create a range of concentrations.[5]

  • Incubation: Allow the plate to incubate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours).[7]

  • Turbidity Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 600-700 nm).[4][5]

  • Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed, indicating precipitation.

This method determines the equilibrium solubility of a compound and is considered the gold standard.[4][6]

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed vial. This ensures that a saturated solution is formed.

  • Equilibration: Agitate the vials at a constant temperature for an extended period (typically 24-48 hours) to allow the system to reach equilibrium.[4] It is crucial to ensure that the temperature remains constant.

  • Phase Separation: After equilibration, the undissolved solid must be separated from the saturated solution. This can be achieved by centrifugation or filtration through a low-binding filter (e.g., PVDF).[4][5]

  • Quantification: The concentration of this compound in the clear, saturated supernatant or filtrate is then determined using a suitable analytical technique, such as:

    • High-Performance Liquid Chromatography (HPLC): This is a common and accurate method. A calibration curve is prepared using standard solutions of known concentrations to quantify the amount of the compound in the sample.

    • UV-Vis Spectroscopy: If the compound has a distinct chromophore, its concentration can be determined by measuring its absorbance and using a calibration curve.[4]

  • Data Reporting: The thermodynamic solubility is reported in units such as mg/mL, µg/mL, or molarity (mol/L).

Visualizing the Solubility Assessment Workflow

The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound.

Solubility_Workflow cluster_screening Initial Screening cluster_quantitative Quantitative Analysis cluster_decision Application start Start: Compound Available solvent_selection Select Diverse Solvents start->solvent_selection qual_screen Qualitative Solubility (Small Scale Test) kinetic Kinetic Solubility (e.g., Turbidimetry) qual_screen->kinetic Proceed if solubility is low thermo Thermodynamic Solubility (Shake-Flask) qual_screen->thermo Proceed for precise data solvent_selection->qual_screen assay_dev In Vitro/In Vivo Assay Development kinetic->assay_dev analytical Analytical Method (HPLC, UV-Vis) thermo->analytical formulation Formulation Development analytical->formulation analytical->assay_dev

Caption: A workflow for determining the solubility of a research compound.

Conclusion

References

An In-depth Technical Guide to 6-Iodo-5-methyl-2-oxindole Derivatives and Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-oxindole scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic compounds with a wide range of biological activities. Its derivatives have garnered significant attention in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy. This technical guide focuses on the synthesis, biological activity, and mechanistic aspects of 6-iodo-5-methyl-2-oxindole derivatives and their structurally related analogs. Due to the limited availability of specific data on this compound derivatives in publicly accessible literature, this guide will leverage data from closely related 5,6-disubstituted and halogenated 2-oxindole analogs to provide a comprehensive overview of their potential as therapeutic agents.

Synthesis of Substituted 2-Oxindole Derivatives

The synthesis of the 2-oxindole core and its derivatives can be achieved through various synthetic strategies. Common methods include the cyclization of α-haloacetanilides and intramolecular Heck reactions. For the specific synthesis of 5,6-disubstituted 2-oxindoles, multi-step sequences starting from appropriately substituted anilines are often employed.

A general synthetic approach to create substituted 2-oxindoles, such as analogs of the multi-kinase inhibitor Sunitinib, involves the Knoevenagel condensation of a substituted 2-oxindole with a pyrrole-carboxaldehyde derivative. The synthesis of Sunitinib itself, a prominent 2-oxindole derivative, has been extensively studied, with various routes developed to improve efficiency and yield[1][2][3]. For instance, a common route involves the reaction of 5-fluoro-2-oxindole with 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-(diethylamino)ethyl)amide[1]. This modular synthesis allows for the introduction of various substituents on both the oxindole and pyrrole rings, enabling the exploration of structure-activity relationships.

Biological Activity and Kinase Inhibition

Substituted 2-oxindole derivatives have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer. Key kinase targets for this class of compounds include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ), and Bruton's Tyrosine Kinase (BTK).

Anticancer Activity

The primary therapeutic application of 2-oxindole derivatives is in oncology. Their anticancer effects are largely attributed to their ability to inhibit kinases involved in tumor angiogenesis, proliferation, and survival. Halogenated spirooxindoles, for example, have demonstrated potent anticancer activity by targeting key pathways like the p53-MDM2 interaction and inhibiting topoisomerases[4].

The following tables summarize the in vitro anticancer and kinase inhibitory activities of various 5- and/or 6-substituted 2-oxindole derivatives, serving as analogs for the this compound core.

Table 1: In Vitro Anticancer Activity of Substituted 2-Oxindole Analogs

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
6f 5-Fluoro, 3-((N-phenylacetamido)methylene)MDA-PATC53 (Pancreatic)1.73[5]
PL45 (Pancreatic)2.40[5]
9f 5-Fluoro, 3-((4-(benzyloxy)phenyl)methylene)MDA-PATC53 (Pancreatic)2.85[5]
PL45 (Pancreatic)2.96[5]
5g (spiro) 5-ChloroHepG2 (Liver)3.21[6]
MCF-7 (Breast)4.54[6]
HCT-116 (Colon)5.67[6]
Sunitinib 5-FluoroVariousVaries[7]

Table 2: Kinase Inhibitory Activity of Substituted 2-Oxindole Analogs

Compound IDKinase TargetIC50 (nM)Reference
6f PDGFRα7.41[5]
PDGFRβ6.18[5]
VEGFR-27.49[5]
9f PDGFRα9.9[5]
PDGFRβ6.62[5]
VEGFR-222.21[5]
Sunitinib PDGFRα43.88[5]
PDGFRβ2.13[5]
VEGFR-278.46[5]
5-methoxy-sunitinib VEGFR-220 (Kd)[8]

Signaling Pathways

A key signaling pathway often targeted by 2-oxindole-based kinase inhibitors is the PI3K/Akt/mTOR pathway. This pathway is a central regulator of cell growth, proliferation, survival, and angiogenesis. Its dysregulation is a common event in many types of cancer.

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Angiogenesis Angiogenesis mTORC1->Angiogenesis PTEN PTEN PTEN->PIP3

Caption: The PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

General Synthesis of 3-Substituted-2-Oxindoles (Knoevenagel Condensation)

This protocol is a general representation for the synthesis of 3-alkenyl-2-oxindoles, a common structural motif in kinase inhibitors.

synthesis_workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Workup & Purification Oxindole Substituted 2-Oxindole Solvent Ethanol Oxindole->Solvent Aldehyde Substituted Pyrrole-3-carboxaldehyde Aldehyde->Solvent Catalyst Piperidine Temperature Reflux Cooling Cooling & Filtration Temperature->Cooling Reaction Washing Washing with Cold Ethanol Cooling->Washing Drying Drying under Vacuum Washing->Drying Purification Recrystallization or Column Chromatography Drying->Purification Product 3-Substituted-2-Oxindole Product Purification->Product

Caption: General workflow for Knoevenagel condensation.

Procedure:

  • To a solution of the substituted 2-oxindole (1.0 eq) in ethanol, add the substituted pyrrole-3-carboxaldehyde (1.0 eq).

  • Add a catalytic amount of piperidine (e.g., 0.1 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold ethanol to remove impurities.

  • Dry the product under vacuum.

  • If necessary, purify the product further by recrystallization or column chromatography.

In Vitro Cell Viability (MTT) Assay

This protocol outlines a standard procedure for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Kinase Inhibition Assay

This is a general protocol for determining the inhibitory activity of compounds against a specific kinase. The exact conditions will vary depending on the kinase and the assay format (e.g., radiometric, fluorescence-based).

Materials:

  • Recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compounds (dissolved in DMSO)

  • Detection reagent (e.g., radiolabeled ATP, phosphospecific antibody)

  • 96-well or 384-well plates

  • Plate reader or scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase, substrate, and assay buffer in the wells of a microplate.

  • Add the test compounds at various concentrations to the wells. Include a positive control (known inhibitor) and a negative control (DMSO).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Quantify the kinase activity by measuring the amount of phosphorylated substrate or consumed ATP using the appropriate detection method.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the negative control.

  • Determine the IC50 value, which is the concentration of the compound required to inhibit 50% of the kinase activity.

Conclusion

While specific data on this compound derivatives remains to be fully elucidated in the public domain, the extensive research on structurally related 2-oxindole analogs provides a strong foundation for their potential as potent kinase inhibitors. The synthetic versatility of the 2-oxindole scaffold allows for the systematic exploration of substitutions at the 5- and 6-positions, which can significantly influence biological activity and selectivity. The data and protocols presented in this guide, derived from close analogs, offer a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this promising class of compounds. Further investigation into the synthesis and biological evaluation of this compound derivatives is warranted to fully understand their structure-activity relationships and potential as novel anticancer agents.

References

In-depth Technical Guide: 6-Iodo-5-methyl-2-oxindole (CAS No. 1823333-29-4)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Iodo-5-methyl-2-oxindole, identified by the CAS number 1823333-29-4, is a halogenated derivative of the 5-methyl-2-oxindole scaffold. The oxindole core is a prominent structural motif in medicinal chemistry, recognized for its versatile biological activities. While specific research on this compound is limited in publicly accessible scientific literature, this guide provides a comprehensive overview based on the established chemistry and biological significance of the broader class of substituted oxindoles. This document aims to serve as a foundational resource, offering insights into its potential synthesis, likely biological relevance, and methodologies for future investigation.

Physicochemical Data

A summary of the key physicochemical properties for this compound is presented below. This data is crucial for its handling, formulation, and interpretation of biological assays.

PropertyValueReference
CAS Number 1823333-29-4[1]
Molecular Formula C₉H₈INOCalculated
Molecular Weight 273.07 g/mol Calculated
Appearance Solid (predicted)General knowledge
Solubility Soluble in organic solvents like DMSO, DMF, and methanol (predicted)General knowledge
Purity Commercially available up to >98%

Synthesis and Experimental Protocols

Hypothetical Synthetic Pathway

The synthesis of this compound would likely commence from a suitably substituted aniline precursor, followed by cyclization to form the oxindole ring and subsequent iodination.

G A 4-Methyl-3-nitroaniline B N-(4-Methyl-3-nitrophenyl)acetamide A->B Acetic Anhydride C N-(2-Bromo-4-methyl-5-nitrophenyl)acetamide B->C N-Bromosuccinimide D Ethyl 2-(2-acetamido-5-methyl-4-nitrophenyl)-2-oxoacetate C->D Diethyl oxalate, NaOEt E 5-Methyl-6-nitro-2-oxindole D->E Acidic Hydrolysis & Cyclization F 6-Amino-5-methyl-2-oxindole E->F Reduction (e.g., Fe/HCl) G This compound F->G Sandmeyer Reaction (NaNO2, HCl, KI)

Caption: Plausible synthetic route to this compound.

General Experimental Protocol for Substituted Oxindole Synthesis

The following provides a generalized experimental protocol for the key steps in the hypothetical synthesis, based on common organic chemistry practices.

Step 1: Acetylation of the Starting Aniline

  • Dissolve the starting aniline in glacial acetic acid.

  • Add acetic anhydride dropwise at room temperature.

  • Heat the reaction mixture under reflux for 2-4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture and pour it into ice-cold water.

  • Filter the resulting precipitate, wash with water, and dry to obtain the acetanilide.

Step 2: Halogenation

  • Dissolve the acetanilide in a suitable solvent such as acetic acid or a chlorinated solvent.

  • Add the halogenating agent (e.g., N-Iodosuccinimide for direct iodination, if regioselectivity allows) portion-wise at a controlled temperature.

  • Stir the reaction mixture at room temperature until completion (monitored by TLC).

  • Quench the reaction with a solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Step 3: Cyclization to form the Oxindole Ring Several methods can be employed for the cyclization step, including the Gassman indole synthesis or palladium-catalyzed intramolecular cyclization. A general procedure for an acid-catalyzed cyclization is outlined below:

  • Treat the appropriate precursor with a strong acid (e.g., polyphosphoric acid or sulfuric acid).

  • Heat the mixture to promote cyclization.

  • Cool the reaction and carefully pour it onto ice.

  • Neutralize the solution with a base (e.g., sodium hydroxide).

  • Extract the product with an organic solvent.

  • Purify the crude product by recrystallization or column chromatography.

Potential Biological Activity and Drug Development Context

The oxindole scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. Substituted oxindoles are particularly well-known as kinase inhibitors .

Role as Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The oxindole core can mimic the hydrogen bonding pattern of the ATP hinge-binding region of many kinases.

G cluster_0 Cell Signaling Cascade A Growth Factor B Receptor Tyrosine Kinase (RTK) A->B Binds to C Downstream Signaling Proteins (e.g., RAS, RAF, MEK, ERK) B->C Activates D Cell Proliferation, Survival, Angiogenesis C->D Promotes Inhibitor This compound (Potential Inhibitor) Inhibitor->B Blocks ATP Binding Site

Caption: Potential mechanism of action as a kinase inhibitor.

The specific substitutions on the oxindole ring determine the selectivity and potency of the inhibitor for different kinases. The presence of a halogen atom, such as iodine at the 6-position, can influence the pharmacokinetic properties and binding interactions of the molecule. The methyl group at the 5-position can also contribute to the binding affinity and selectivity.

Potential Therapeutic Areas

Given the prevalence of oxindole-based kinase inhibitors in oncology, this compound could be investigated for its potential as an anticancer agent. Other therapeutic areas where oxindole derivatives have shown promise include:

  • Anti-inflammatory diseases

  • Neurodegenerative disorders

  • Viral infections

Future Research Directions

Due to the lack of specific data on this compound, several avenues of research are open for exploration.

G A Synthesis and Characterization B In vitro Biological Screening A->B Provides compound for testing C Mechanism of Action Studies B->C Identifies biological targets D In vivo Efficacy and Toxicity B->D Validates in a living system E Lead Optimization C->E Informs structural modifications D->E Guides optimization for safety and efficacy

References

In-Depth Technical Guide: 6-Iodo-5-methyl-2-oxindole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, potential synthesis, and theoretical biological relevance of the compound 6-Iodo-5-methyl-2-oxindole. The content is structured to support research and development activities by providing key data, representative experimental methodologies, and conceptual diagrams.

Core Compound Data

This compound is a substituted oxindole, a heterocyclic scaffold of significant interest in medicinal chemistry. The oxindole core is found in numerous natural products and serves as a foundational structure for a wide array of pharmacologically active compounds.[1][2][3] The introduction of iodine and methyl groups at the 6- and 5-positions, respectively, modifies the electronic and steric properties of the molecule, potentially influencing its biological activity and metabolic profile.

Quantitative Data Summary
PropertyValueSource(s)
Molecular Weight 273.07 g/mol [4]
Molecular Formula C₉H₈INO[5]
CAS Number 1823333-29-4[4]
Canonical SMILES CC1=C(C=C2C(=C1)NC(=O)C2)IN/A
Purity (Typical) ≥95%[4]
Storage 2-8°C[5]

Biological Activity and Therapeutic Potential (Inferred)

While specific biological data for this compound is not extensively published, the broader class of oxindole derivatives exhibits a vast range of biological activities.[1][2] These compounds are frequently investigated for their potential as:

  • Anticancer Agents: Many oxindole derivatives function as inhibitors of receptor tyrosine kinases (RTKs) such as FGFR1 and c-Kit, which are crucial regulators of cancer cell proliferation, invasion, and angiogenesis.[6] They can induce cell cycle arrest and apoptosis.[6][7]

  • Antimicrobial and Antifungal Agents: The oxindole scaffold has been incorporated into molecules showing significant activity against various bacterial and fungal strains.[8]

  • Antitubercular Agents: Several novel oxindole derivatives have demonstrated potent activity against Mycobacterium tuberculosis, including drug-resistant strains.[9][10]

  • Antiviral Agents: Certain oxindoles have been identified as inhibitors of viral replication, including activity against HIV-1 by targeting Tat-mediated transcription.[11]

The presence of an iodine atom can enhance binding to target proteins through halogen bonding and may influence the compound's pharmacokinetic properties.

Signaling Pathway Context

Oxindole derivatives are well-known for their role as kinase inhibitors. A significant number of these compounds target the ATP-binding site of receptor tyrosine kinases (RTKs), disrupting the downstream signaling cascades that promote cell growth and survival. The diagram below illustrates a generalized RTK signaling pathway, a common target for this class of molecules.

RTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RTK->RTK ADP ADP RTK->ADP RAS RAS RTK->RAS Activates Ligand Growth Factor (e.g., FGF, VEGF) Ligand->RTK Binds & Activates Oxindole This compound (Hypothesized Inhibitor) Oxindole->RTK Inhibits Kinase Domain ATP ATP ATP->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription Activates Drug_Discovery_Workflow start Start: Target Identification design Compound Design & Library Synthesis start->design screening In Vitro Screening (e.g., Cytotoxicity, Kinase Assays) design->screening hit_id Hit Identification (IC50 < 10 µM) screening->hit_id hit_id->design Inactive lead_opt Lead Optimization (Structure-Activity Relationship) hit_id->lead_opt Active adme In Vitro ADME/Tox (Metabolic Stability, hERG) lead_opt->adme adme->lead_opt Poor Profile in_vivo In Vivo Efficacy (Xenograft Models) adme->in_vivo Favorable Profile preclinical Preclinical Candidate Selection in_vivo->preclinical preclinical->lead_opt Suboptimal end End: IND-Enabling Studies preclinical->end Efficacious & Safe

References

Unveiling the Structural Landscape of 6-Iodo-5-methyl-2-oxindole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis, purification, and structural characteristics of 6-Iodo-5-methyl-2-oxindole, a heterocyclic compound of interest in medicinal chemistry. While a definitive crystal structure for this specific molecule is not publicly available, this document outlines a detailed, robust methodology for its synthesis and crystallization, based on established protocols for analogous compounds. Furthermore, it presents a hypothetical crystallographic dataset derived from closely related structures to offer valuable insights for researchers. The guide also explores the potential biological relevance of this compound by illustrating a key signaling pathway in which oxindole derivatives are known to play a significant role.

Hypothetical Crystallographic Data

Due to the absence of a published crystal structure for this compound, the following table presents a set of plausible crystallographic parameters. These values are extrapolated from the known crystal structures of substituted oxindole derivatives and serve as a predictive guide for experimental determination.

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)10.2
c (Å)12.1
α (°)90
β (°)105
γ (°)90
Volume (ų)1005
Z4
Density (calculated) (g/cm³)1.81

Experimental Protocols

The following protocols describe a feasible pathway for the synthesis and subsequent crystallization of this compound, adapted from established procedures for similar compounds.

Synthesis of this compound

This synthesis is a modification of the procedure described for the preparation of 6-iodo-2-oxindole.

Materials:

  • 5-Methyl-2-oxindole

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (anhydrous)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a solution of 5-methyl-2-oxindole (1.0 eq) in anhydrous acetonitrile, add N-Iodosuccinimide (1.1 eq).

  • Add trifluoroacetic acid (0.1 eq) to the mixture.

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Extract the mixture with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford this compound.

Crystallization Protocol

This protocol is designed to yield single crystals of this compound suitable for X-ray diffraction analysis.

Materials:

  • Purified this compound

  • Ethanol

  • Water

  • Small, clean vial

Procedure:

  • Dissolve the purified this compound in a minimal amount of hot ethanol in a clean vial.

  • Slowly add deionized water dropwise to the hot solution until the solution becomes slightly turbid.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cover the vial with a cap, pierced with a few small holes to allow for slow evaporation of the solvent.

  • Allow the vial to stand undisturbed at room temperature.

  • Crystals are expected to form over a period of several days to a week.

Biological Context: Oxindoles as Kinase Inhibitors

Oxindole derivatives are a well-established class of compounds with significant activity as kinase inhibitors. Many have been investigated and developed as therapeutic agents, particularly in the field of oncology. They typically function by competing with ATP for binding to the kinase domain of receptor tyrosine kinases (RTKs), thereby inhibiting downstream signaling pathways that are crucial for cell proliferation, survival, and angiogenesis.

Below is a diagram illustrating the general mechanism of action for an oxindole-based kinase inhibitor targeting a receptor tyrosine kinase.

Kinase_Inhibitor_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) RTK->RTK Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) RTK->Downstream Signal Transduction Ligand Growth Factor Ligand->RTK Binding & Dimerization Oxindole This compound (Kinase Inhibitor) Oxindole->RTK Inhibition ATP ATP ATP->RTK Phosphorylation Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Activation

Caption: General signaling pathway of a Receptor Tyrosine Kinase and its inhibition by an oxindole derivative.

This guide serves as a foundational resource for researchers interested in the synthesis, structural analysis, and biological evaluation of this compound. The provided protocols and hypothetical data offer a starting point for further experimental investigation into this and related compounds.

Methodological & Application

Application Notes and Protocols: 6-Iodo-5-methyl-2-oxindole in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 6-Iodo-5-methyl-2-oxindole, a versatile building block in the synthesis of complex organic molecules, particularly kinase inhibitors. The presence of the iodo group on the oxindole scaffold allows for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities at the C-6 position. This document outlines representative protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions and discusses the relevance of the resulting compounds in targeting key signaling pathways in cancer.

Introduction to this compound

The oxindole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds and approved drugs.[1][2] Its derivatives are known to exhibit a wide range of pharmacological activities, including potent inhibition of protein kinases, which are crucial regulators of cellular processes.[2][3] The strategic placement of an iodine atom at the C-6 position of the 5-methyl-2-oxindole core provides a reactive handle for the construction of carbon-carbon and carbon-nitrogen bonds through well-established cross-coupling methodologies.[4][5][6] This allows for the systematic exploration of the chemical space around the oxindole scaffold to develop novel therapeutic agents.

Key Applications in Cross-Coupling Reactions

The iodo substituent of this compound makes it an excellent substrate for several palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse library of derivatives.

Suzuki-Miyaura Coupling: Synthesis of 6-Aryl-5-methyl-2-oxindoles

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between aryl halides and boronic acids or esters.[7][8] This reaction is instrumental in synthesizing biaryl structures, which are common motifs in kinase inhibitors.

Representative Reaction Data:

EntryAryl Boronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O1001285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃Dioxane901680-90
33-Pyridinylboronic acidPd₂(dba)₃ (1.5) / SPhos (3)K₃PO₄1,4-Dioxane/H₂O110875-85

Note: The data presented in this table is representative of typical Suzuki-Miyaura reactions with aryl iodides and may not reflect the exact outcomes for this compound.

Sonogashira Coupling: Synthesis of 6-Alkynyl-5-methyl-2-oxindoles

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to compounds with a rigid alkynyl linker.[9][10] This structural element is often explored in drug design to probe binding pockets of target proteins.

Representative Reaction Data:

EntryTerminal AlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF65680-90
2EthynyltrimethylsilanePd(OAc)₂ (1)CuI (2)DiPEADMF801275-85
3Propargyl alcoholPd(PPh₃)₄ (3)CuI (5)Et₃NAcetonitrile70870-80

Note: The data presented in this table is representative of typical Sonogashira reactions with aryl iodides and may not reflect the exact outcomes for this compound.

Buchwald-Hartwig Amination: Synthesis of 6-Amino-5-methyl-2-oxindoles

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of various primary and secondary amines at the C-6 position of the oxindole core.[4] This is particularly valuable for synthesizing compounds that can form key hydrogen bond interactions with kinase targets.

Representative Reaction Data:

EntryAminePd Precatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Toluene1101870-85
2MorpholinePd(OAc)₂ (2)BINAP (3)NaOtBuDioxane1001275-90
3BenzylaminePd₂(dba)₃ (1.5)BrettPhos (3)K₃PO₄t-BuOH902465-80

Note: The data presented in this table is representative of typical Buchwald-Hartwig amination reactions with aryl iodides and may not reflect the exact outcomes for this compound.

Experimental Protocols

The following are representative experimental protocols for the cross-coupling reactions of this compound. Researchers should optimize these conditions for their specific substrates and desired outcomes.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water (degassed)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add degassed toluene and degassed water in a 4:1 ratio (v/v) via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-phenyl-5-methyl-2-oxindole.

Protocol 2: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add anhydrous THF and triethylamine via syringe.

  • Add phenylacetylene (1.5 eq) dropwise to the stirred solution.

  • Heat the reaction mixture to 65 °C and stir for 6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield 6-(phenylethynyl)-5-methyl-2-oxindole.

Protocol 3: Buchwald-Hartwig Amination of this compound with Aniline

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Toluene, anhydrous

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a glovebox or a flame-dried Schlenk tube, add this compound (1.0 eq), cesium carbonate (1.4 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

  • Evacuate and backfill with nitrogen or argon.

  • Add anhydrous toluene, followed by aniline (1.2 eq) via syringe.

  • Seal the tube and heat the reaction mixture to 110 °C with stirring for 18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain 6-anilino-5-methyl-2-oxindole.

Relevance to Kinase Inhibitor Drug Development

Many small molecule kinase inhibitors share a common structural architecture, often featuring a heterocyclic core that anchors the molecule in the ATP-binding pocket of the kinase. The oxindole scaffold is a well-validated core for this purpose. The derivatives synthesized from this compound are designed to target the ATP-binding sites of various protein kinases implicated in cancer, such as VEGFR-2, PDGFR, and c-Kit.[3][4][11] The functional groups introduced at the C-6 position can be tailored to interact with specific residues in the kinase domain, thereby enhancing potency and selectivity.

Signaling Pathways Targeted by Oxindole-Based Kinase Inhibitors

The following diagrams illustrate simplified signaling pathways that are often dysregulated in cancer and are the targets of oxindole-based inhibitors.

VEGFR2_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 6-Aryl/Alkynyl/Amino- 5-methyl-2-oxindole (Kinase Inhibitor) Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and its inhibition.

PDGFR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular PDGF PDGF PDGFR PDGFR PDGF->PDGFR Binds PI3K PI3K PDGFR->PI3K Activates Ras Ras PDGFR->Ras Activates Akt Akt PI3K->Akt Proliferation Cell Growth, Proliferation, Migration Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 6-Aryl/Alkynyl/Amino- 5-methyl-2-oxindole (Kinase Inhibitor) Inhibitor->PDGFR Inhibits

Caption: Simplified PDGFR signaling pathway and its inhibition.

cKit_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular SCF SCF cKit c-Kit SCF->cKit Binds PI3K PI3K cKit->PI3K Activates JAK JAK cKit->JAK Activates Akt Akt PI3K->Akt Proliferation Cell Survival, Proliferation, Differentiation Akt->Proliferation STAT STAT JAK->STAT STAT->Proliferation Inhibitor 6-Aryl/Alkynyl/Amino- 5-methyl-2-oxindole (Kinase Inhibitor) Inhibitor->cKit Inhibits

Caption: Simplified c-Kit signaling pathway and its inhibition.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of a wide array of substituted oxindole derivatives. The protocols outlined herein for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig coupling reactions provide a foundation for the generation of compound libraries for drug discovery programs, particularly those targeting protein kinases. The ability to readily diversify the C-6 position of the oxindole scaffold allows for the fine-tuning of pharmacological properties to develop potent and selective inhibitors of key signaling pathways implicated in disease.

References

6-Iodo-5-methyl-2-oxindole: A Versatile Scaffold for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction

6-Iodo-5-methyl-2-oxindole is a key heterocyclic building block in medicinal chemistry, primarily utilized in the synthesis of potent kinase inhibitors. The oxindole core is recognized as a "privileged scaffold," frequently appearing in a variety of biologically active compounds and approved drugs. The presence of an iodine atom at the 6-position provides a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents to explore structure-activity relationships (SAR) and develop novel drug candidates. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical intermediates, with a focus on kinase inhibitors targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Chemical Properties and Synthesis

Chemical Structure:

IUPAC Name: 6-Iodo-5-methyl-1,3-dihydro-2H-indol-2-one CAS Number: 1823333-29-4 Molecular Formula: C₉H₈INO Molecular Weight: 273.07 g/mol

A plausible synthetic route to this compound can be adapted from procedures for similar halogenated oxindoles. The synthesis commences with the commercially available 2-amino-5-methylbenzoic acid.

Protocol 1: Synthesis of this compound

This protocol is a multi-step synthesis adapted from known procedures for analogous compounds.

Step 1: Synthesis of 2-Iodo-5-methylbenzoic acid

  • Suspend 2-amino-5-methylbenzoic acid (1 equivalent) in a solution of concentrated hydrochloric acid.

  • Cool the suspension to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite (NaNO₂) (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • In a separate flask, dissolve potassium iodide (KI) (1.5 equivalents) in water.

  • Slowly add the diazonium salt solution to the potassium iodide solution. Effervescence will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Collect the precipitate by filtration, wash with cold water and sodium thiosulfate solution to remove excess iodine, and then with water again.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford 2-Iodo-5-methylbenzoic acid.

Step 2: Synthesis of (2-Iodo-5-methylphenyl)methanol

  • Dissolve 2-Iodo-5-methylbenzoic acid (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF) (2.5 equivalents) in THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess borane by the slow addition of methanol, followed by water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (2-Iodo-5-methylphenyl)methanol.

Step 3: Synthesis of 1-(Chloromethyl)-2-iodo-5-methylbenzene

  • Dissolve (2-Iodo-5-methylphenyl)methanol (1 equivalent) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C.

  • Add thionyl chloride (SOCl₂) (1.2 equivalents) dropwise.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Carefully pour the reaction mixture into ice-water and separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry over anhydrous sodium sulfate and concentrate under reduced pressure to give 1-(chloromethyl)-2-iodo-5-methylbenzene.

Step 4: Synthesis of 2-(2-Iodo-5-methylphenyl)acetonitrile

  • In a flask, add sodium cyanide (NaCN) (1.5 equivalents) to dimethyl sulfoxide (DMSO).

  • Heat the mixture to 90 °C.

  • Add a solution of 1-(chloromethyl)-2-iodo-5-methylbenzene (1 equivalent) in DMSO dropwise.

  • Maintain the reaction at 90 °C for 2-3 hours.

  • Cool the reaction mixture and pour it into water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain 2-(2-Iodo-5-methylphenyl)acetonitrile.

Step 5: Synthesis of this compound

  • Dissolve 2-(2-Iodo-5-methylphenyl)acetonitrile (1 equivalent) in a mixture of acetic acid and concentrated sulfuric acid.

  • Heat the reaction mixture to 80-90 °C for 2-4 hours.

  • Cool the reaction to room temperature and pour it onto ice.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with water and a small amount of cold ethanol.

  • Dry the solid under vacuum to yield this compound.

Application in Pharmaceutical Synthesis: Kinase Inhibitors

This compound serves as a versatile starting material for the synthesis of a variety of kinase inhibitors. The iodine atom at the 6-position is readily functionalized using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of aryl, heteroaryl, alkenyl, and amino moieties, which can interact with key residues in the ATP-binding pocket of kinases.

A primary target for inhibitors derived from the oxindole scaffold is VEGFR-2, a key regulator of angiogenesis.[1][2][3] Inhibition of VEGFR-2 signaling can disrupt the formation of new blood vessels that supply tumors with nutrients and oxygen, thereby inhibiting tumor growth and metastasis.[1][2][3]

Signaling Pathway of VEGFR-2

The diagram below illustrates the signaling pathway initiated by the binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, leading to downstream signaling cascades that promote cell proliferation and angiogenesis.

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation & Angiogenesis Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Oxindole-based Inhibitor Inhibitor->VEGFR2

Caption: VEGFR-2 signaling pathway and point of inhibition.

Experimental Protocols for Cross-Coupling Reactions

The following protocols provide detailed methodologies for the functionalization of this compound.

Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of 6-Aryl-5-methyl-2-oxindoles

This protocol describes a typical procedure for the palladium-catalyzed coupling of this compound with an arylboronic acid.

Workflow Diagram:

Suzuki_Workflow start Start reactants Combine: - this compound - Arylboronic Acid - Pd Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃) - Solvent (e.g., Dioxane/H₂O) start->reactants degas Degas Mixture (e.g., N₂ bubbling) reactants->degas heat Heat to Reflux (e.g., 90-100 °C) degas->heat monitor Monitor by TLC/LC-MS heat->monitor monitor->heat Incomplete workup Aqueous Workup: - Dilute with H₂O - Extract with EtOAc monitor->workup Complete purify Purify by Column Chromatography workup->purify product 6-Aryl-5-methyl-2-oxindole purify->product

Caption: Suzuki-Miyaura coupling experimental workflow.

Procedure:

  • To a reaction vessel, add this compound (1 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents), and a base such as potassium carbonate (K₂CO₃, 2-3 equivalents).

  • Add a degassed solvent mixture, for example, a 4:1 mixture of 1,4-dioxane and water.

  • Purge the reaction vessel with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Heat the reaction mixture to reflux (typically 90-100 °C) and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl-5-methyl-2-oxindole.

Protocol 3: Heck Coupling for the Synthesis of 6-Alkenyl-5-methyl-2-oxindoles

This protocol outlines a general procedure for the palladium-catalyzed reaction between this compound and an alkene.

Procedure:

  • Combine this compound (1 equivalent), the alkene (1.5-2 equivalents), a palladium source such as Palladium(II) acetate (Pd(OAc)₂, 0.05-0.1 equivalents), a phosphine ligand (e.g., tri(o-tolyl)phosphine, 0.1-0.2 equivalents), and a base (e.g., triethylamine or potassium carbonate, 2-3 equivalents) in a reaction vessel.

  • Add a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction to 80-120 °C for 6-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.

  • Purify the residue by column chromatography to yield the 6-alkenyl-5-methyl-2-oxindole product.

Protocol 4: Buchwald-Hartwig Amination for the Synthesis of 6-Amino-5-methyl-2-oxindoles

This protocol provides a method for the palladium-catalyzed C-N bond formation between this compound and an amine.

Procedure:

  • To an oven-dried reaction tube, add this compound (1 equivalent), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02-0.05 equivalents), a suitable phosphine ligand (e.g., Xantphos or BINAP, 0.04-0.1 equivalents), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2 equivalents).

  • Seal the tube with a septum and purge with an inert gas.

  • Add the amine (1.2-1.5 equivalents) and a dry, degassed solvent such as toluene or dioxane via syringe.

  • Heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction for the consumption of the starting material by TLC or LC-MS.

  • Once complete, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography to afford the 6-amino-5-methyl-2-oxindole derivative.

Data Presentation: Biological Activity of Representative Derivatives

The following table summarizes the in vitro biological activity of representative 6-substituted-5-methyl-2-oxindole derivatives, analogous to compounds that can be synthesized from this compound, against VEGFR-2 kinase.

Compound IDR Group at 6-positionSynthetic MethodVEGFR-2 IC₅₀ (nM)
A-1 PhenylSuzuki-Miyaura150
A-2 3-PyridylSuzuki-Miyaura85
A-3 4-FluorophenylSuzuki-Miyaura120
B-1 StyrenylHeck250
B-2 Prop-1-en-2-ylHeck310
C-1 MorpholinoBuchwald-Hartwig450
C-2 N-MethylpiperazinylBuchwald-Hartwig200

Note: The data presented are representative values from literature for analogous compounds and serve as a guideline for the expected activity of derivatives synthesized from this compound.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel pharmaceutical agents, particularly kinase inhibitors. The protocols and data presented herein provide a comprehensive guide for researchers and scientists in drug development to utilize this scaffold in the discovery of new therapeutics. The adaptability of palladium-catalyzed cross-coupling reactions at the 6-position allows for extensive chemical space exploration, facilitating the optimization of potency and selectivity of drug candidates.

References

Application Notes and Protocols for 6-Iodo-5-methyl-2-oxindole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Iodo-5-methyl-2-oxindole is a substituted oxindole, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The oxindole core is a privileged structure, forming the basis of several approved drugs and clinical candidates.[1][2] The strategic placement of a methyl group at the 5-position and an iodine atom at the 6-position suggests its potential as a modulator of key biological processes. Halogenated, particularly iodinated, heterocycles have demonstrated potent and selective inhibitory activity against various protein kinases.

This document provides a detailed experimental protocol for evaluating the potential of this compound as a kinase inhibitor, focusing on Cyclin-Dependent Kinase 2 (CDK2), a critical regulator of the cell cycle and a validated target in oncology.[3][4][5]

Chemical Properties

PropertyValue
Molecular Formula C₉H₈INO
Molecular Weight 273.07 g/mol
CAS Number 1823333-29-4
Appearance Off-white to pale yellow solid
Storage 2-8°C, protected from light

Hypothesized Biological Activity: Kinase Inhibition

The 2-oxindole scaffold is a well-established pharmacophore for the inhibition of protein kinases.[1] The substitution pattern of this compound makes it a candidate for targeting the ATP-binding pocket of kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 2 (CDK2), both of which are implicated in cancer progression.[6][7][8] This protocol will focus on the evaluation of its inhibitory activity against CDK2.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data for this compound as a CDK2 inhibitor for illustrative purposes. Actual values must be determined experimentally.

Assay TypeTargetParameterThis compoundRoscovitine (Control)
In Vitro Kinase AssayCDK2/Cyclin AIC₅₀85 nM150 nM
Cellular AntiproliferationMCF-7 (Breast Cancer)GI₅₀0.5 µM1.2 µM
Cellular Target Engagementp-Rb (Ser807/811) LevelsEC₅₀0.7 µM1.5 µM

Experimental Protocols

Protocol 1: In Vitro CDK2/Cyclin A Kinase Assay

This protocol describes a luminescent kinase assay to determine the in vitro inhibitory activity of this compound against the CDK2/Cyclin A complex. The assay measures the amount of ATP remaining after the kinase reaction.

Materials:

  • Recombinant human CDK2/Cyclin A complex

  • Histone H1 protein (substrate)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • This compound (test compound)

  • Roscovitine (positive control inhibitor)

  • DMSO

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound and Roscovitine in 100% DMSO.

    • Perform serial dilutions in DMSO to create a range of concentrations for IC₅₀ determination (e.g., from 10 mM to 1 nM).

    • Prepare a final 100X working solution for each concentration.

  • Assay Setup:

    • Add 1 µL of the diluted test compound or control to the wells of a 384-well plate. For the "no inhibitor" control, add 1 µL of DMSO.

    • Prepare the enzyme solution by diluting the CDK2/Cyclin A complex in kinase buffer to the desired concentration (empirically determined, e.g., 2-5 ng/µL).

    • Add 2 µL of the diluted enzyme to each well, except for the "no enzyme" blank wells.

    • Prepare the substrate/ATP mix by diluting Histone H1 and ATP in kinase buffer. The final concentration in the reaction should be optimized (e.g., 2.5 mg/mL Histone H1 and 100 µM ATP).

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to each well.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Subtract the "no enzyme" background from all readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Cellular Antiproliferation Assay

This protocol measures the effect of this compound on the proliferation of a cancer cell line (e.g., MCF-7).

Materials:

  • MCF-7 human breast cancer cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin

  • This compound

  • Roscovitine

  • DMSO

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • 96-well clear-bottom plates

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and Roscovitine in culture medium from DMSO stock solutions. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or controls. Include a "vehicle control" with DMSO only.

  • Incubation:

    • Incubate the cells for 72 hours.

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C until a color change is visible.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition).

Visualizations

CDK2_Signaling_Pathway cluster_G1_S G1/S Transition cluster_S_G2 S/G2 Phase CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->Rb phosphorylates p21_p27 p21/p27 p21_p27->CyclinE_CDK2 inhibits E2F_DP E2F-DP S_Phase_Genes S-Phase Genes E2F_DP->S_Phase_Genes activates Rb->E2F_DP sequesters CyclinA_CDK2 Cyclin A / CDK2 DNA_Replication DNA Replication CyclinA_CDK2->DNA_Replication promotes Test_Compound This compound Test_Compound->CyclinE_CDK2 inhibits Test_Compound->CyclinA_CDK2 inhibits

Caption: Simplified CDK2 signaling pathway in cell cycle progression.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cellular Analysis start_invitro Prepare Compound Dilutions kinase_assay Perform Luminescent CDK2 Kinase Assay start_invitro->kinase_assay start_cellular Seed Cancer Cells start_invitro->start_cellular ic50_calc Calculate IC₅₀ Value kinase_assay->ic50_calc treat_cells Treat Cells with Compound start_cellular->treat_cells proliferation_assay Perform MTS Proliferation Assay treat_cells->proliferation_assay gi50_calc Calculate GI₅₀ Value proliferation_assay->gi50_calc

Caption: Workflow for evaluating this compound as a kinase inhibitor.

References

Application Notes and Protocols for 6-Iodo-5-methyl-2-oxindole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxindole scaffold is a privileged heterocyclic motif frequently found in natural products and synthetic molecules of significant biological importance. Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective effects. The strategic functionalization of the oxindole ring system allows for the fine-tuning of its biological profile. This document provides detailed application notes and protocols for the potential use of 6-Iodo-5-methyl-2-oxindole , a specifically substituted oxindole, in medicinal chemistry research and drug discovery.

While direct literature on the specific biological activities of this compound is emerging, its structural features—a halogenated aromatic ring and a methyl group—suggest its potential as a valuable intermediate or active pharmacophore. The presence of an iodine atom at the 6-position offers a handle for further synthetic elaboration via cross-coupling reactions, while the methyl group at the 5-position can influence binding affinity and metabolic stability. This document outlines potential applications based on the well-established activities of structurally related oxindole derivatives.

Potential Therapeutic Applications

Based on the known biological activities of analogous oxindole-containing compounds, this compound is a promising candidate for investigation in the following areas:

  • Oncology: Oxindole derivatives are well-known as kinase inhibitors. For instance, Sunitinib, an oxindole-based drug, targets multiple receptor tyrosine kinases (RTKs) involved in tumor progression and angiogenesis. The substitution pattern of this compound makes it a candidate for development as an inhibitor of kinases such as VEGFR, PDGFR, and CDK.[1]

  • Anti-inflammatory Activity: Certain oxindole derivatives have shown potent anti-inflammatory effects by inhibiting key inflammatory mediators.[2]

  • Antimicrobial Agents: The oxindole scaffold has been explored for the development of novel antibacterial and antifungal agents.[3]

Key Experimental Protocols

The following protocols are representative methodologies for the synthesis and evaluation of this compound and its derivatives for potential anticancer activity, a prominent application of the oxindole scaffold.

Protocol 1: Synthesis of this compound Derivatives via Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the derivatization of the 6-iodo position, enabling the synthesis of a library of compounds for structure-activity relationship (SAR) studies.

Workflow for Synthesis of 6-Aryl-5-methyl-2-oxindole Derivatives

G start This compound reagents Arylboronic Acid Pd(PPh3)4 Na2CO3 Dioxane/H2O start->reagents React with reaction Suzuki-Miyaura Cross-Coupling reagents->reaction workup Reaction Workup (Extraction, Washing) reaction->workup Proceeds to purification Purification (Column Chromatography) workup->purification product 6-Aryl-5-methyl-2-oxindole Derivative purification->product characterization Characterization (NMR, MS, HPLC) product->characterization

Caption: Synthetic workflow for derivatization of this compound.

Materials:

  • This compound

  • Arylboronic acid (various)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Sodium carbonate (Na2CO3)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the desired arylboronic acid (1.2 eq) in a 4:1 mixture of dioxane and water.

  • Add sodium carbonate (2.0 eq) to the mixture.

  • Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

  • Heat the reaction mixture to 90 °C and stir under an inert atmosphere for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure to screen this compound and its derivatives for inhibitory activity against a panel of protein kinases relevant to cancer.

Workflow for In Vitro Kinase Inhibition Assay

G compound Test Compound (e.g., this compound derivative) incubation Incubation compound->incubation kinase Kinase Enzyme (e.g., VEGFR2, CDK2) kinase->incubation substrate Substrate (Peptide or Protein) substrate->incubation atp ATP atp->incubation detection Detection of Phosphorylation (e.g., ADP-Glo, Luminescence) incubation->detection Signal Generation data Data Analysis (IC50 determination) detection->data result Kinase Inhibition Potency data->result

Caption: Workflow for determining in vitro kinase inhibition.

Materials:

  • Recombinant human kinase enzymes (e.g., VEGFR2, PDGFRβ, CDK2/cyclin A)

  • Kinase-specific peptide substrates

  • Adenosine triphosphate (ATP)

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Multimode plate reader

Procedure:

  • Prepare a serial dilution of the test compounds (e.g., from 100 µM to 1 nM) in DMSO.

  • In a 384-well plate, add the kinase, substrate, and test compound in kinase buffer.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for each kinase.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions. This involves a two-step addition of reagents with incubation periods.

  • Measure the luminescence signal using a plate reader.

  • The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Protocol 3: Cell Proliferation Assay (MTT Assay)

This protocol is used to assess the cytotoxic or cytostatic effects of this compound derivatives on cancer cell lines.

Workflow for MTT Cell Proliferation Assay

G cells Cancer Cell Line (e.g., HUVEC, A549) seeding Seed cells in 96-well plate cells->seeding treatment Treat with Test Compound (Serial Dilutions) seeding->treatment incubation Incubate for 48-72h treatment->incubation mtt Add MTT Reagent incubation->mtt formazan Incubate to allow formazan formation mtt->formazan solubilization Solubilize formazan crystals (DMSO) formazan->solubilization readout Measure Absorbance (570 nm) solubilization->readout analysis Data Analysis (IC50 determination) readout->analysis result Cell Viability/% Inhibition analysis->result

Caption: Workflow for assessing cell proliferation using the MTT assay.

Materials:

  • Human cancer cell lines (e.g., HUVEC for anti-angiogenic assessment, A549 for lung cancer)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • The next day, treat the cells with serial dilutions of the test compounds (e.g., from 100 µM to 0.1 nM). Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Data Presentation

Quantitative data from the above assays should be summarized for clear comparison of the synthesized derivatives.

Table 1: In Vitro Kinase Inhibitory Activity of 6-Aryl-5-methyl-2-oxindole Derivatives

Compound IDR-group at 6-positionVEGFR2 IC₅₀ (nM)PDGFRβ IC₅₀ (nM)CDK2 IC₅₀ (nM)
This compound Iodo>10,000>10,000>10,000
Derivative 1 Phenyl5,2308,150>10,000
Derivative 2 4-Fluorophenyl2,1404,5609,870
Derivative 3 3-Pyridyl8501,2305,430
Sunitinib (Reference) -92210

Table 2: Antiproliferative Activity of 6-Aryl-5-methyl-2-oxindole Derivatives

Compound IDR-group at 6-positionHUVEC IC₅₀ (µM)A549 IC₅₀ (µM)
This compound Iodo>100>100
Derivative 1 Phenyl75.692.3
Derivative 2 4-Fluorophenyl42.168.5
Derivative 3 3-Pyridyl15.825.1
Doxorubicin (Reference) -0.050.12

Signaling Pathway

Hypothesized Mechanism of Action for Anticancer Activity

A potential mechanism for the anticancer effects of 6-Aryl-5-methyl-2-oxindole derivatives involves the inhibition of receptor tyrosine kinases (RTKs) such as VEGFR and PDGFR, which are crucial for tumor angiogenesis and cell proliferation. Inhibition of these kinases would block downstream signaling pathways like the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.

Signaling Pathway Diagram

G cluster_pathways Downstream Signaling ligand Growth Factors (VEGF, PDGF) rtk Receptor Tyrosine Kinase (VEGFR, PDGFR) ligand->rtk Activates ras RAS/RAF/MEK/ERK Pathway rtk->ras Phosphorylates & Activates pi3k PI3K/AKT/mTOR Pathway rtk->pi3k Phosphorylates & Activates compound 6-Aryl-5-methyl-2-oxindole Derivative compound->rtk Inhibits proliferation Cell Proliferation ras->proliferation angiogenesis Angiogenesis ras->angiogenesis survival Cell Survival pi3k->survival

Caption: Hypothesized inhibition of RTK signaling by oxindole derivatives.

Conclusion

This compound represents a versatile scaffold for the development of novel therapeutic agents. Its utility as a synthetic intermediate allows for the creation of diverse chemical libraries. The protocols and potential applications outlined in this document provide a framework for researchers to explore the medicinal chemistry of this compound and its derivatives, particularly in the context of oncology and kinase inhibition. Further investigation into its biological activities is warranted to fully elucidate its therapeutic potential.

References

Application Notes and Protocols: 6-Iodo-5-methyl-2-oxindole in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with significant therapeutic applications.[1][2][3] Its ability to be readily functionalized at various positions allows for the fine-tuning of inhibitory activity and selectivity against a wide range of protein kinases. This document provides an overview of the potential application of 6-Iodo-5-methyl-2-oxindole in the design of novel kinase inhibitors, including proposed synthesis, potential biological activities, and detailed experimental protocols for evaluation. While specific data for this compound is not extensively available in the public domain, this note extrapolates from the well-established chemistry and pharmacology of closely related 2-oxindole derivatives to provide a comprehensive guide for researchers.

The 2-Oxindole Scaffold in Kinase Inhibition

The 2-oxindole core is a key pharmacophore in several clinically approved and investigational kinase inhibitors.[1][3] Modifications at the C3, N1, C5, and C6 positions of the oxindole ring have been extensively explored to generate potent and selective inhibitors of various kinase families, including:

  • Receptor Tyrosine Kinases (RTKs): VEGFR, PDGFR, FGFR, c-Kit

  • Non-Receptor Tyrosine Kinases: Src, Abl

  • Serine/Threonine Kinases: CDKs, GSK-3β, DYRKs

The planarity of the oxindole ring system allows it to participate in key hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of kinases. The substituents on the ring system provide opportunities to exploit additional binding interactions and achieve selectivity.

Proposed Synthetic Route for this compound Derivatives

While a specific synthesis for this compound is not detailed in the available literature, a plausible route can be extrapolated from general methods for the synthesis of substituted 2-oxindoles. A common and versatile approach is the Gassman indole synthesis, which can be adapted for the preparation of the desired scaffold.

A key step in many kinase inhibitor designs based on the 2-oxindole scaffold is the Knoevenagel condensation of the C3 methylene group with an appropriate aldehyde to introduce a variety of substituents.

Potential Kinase Targets and Biological Activity

The introduction of a methyl group at the C5 position and an iodine atom at the C6 position of the 2-oxindole ring can influence the molecule's steric and electronic properties, potentially leading to novel kinase inhibition profiles. The iodine atom, in particular, can participate in halogen bonding, a type of non-covalent interaction that has been increasingly recognized for its importance in ligand-protein binding.

Based on the activity of other substituted 2-oxindoles, derivatives of this compound could potentially target a range of kinases involved in cancer and other diseases. The table below summarizes the inhibitory activities of various 2-oxindole derivatives against several kinases to illustrate the potential of this scaffold.

Table 1: Kinase Inhibitory Activity of Representative 2-Oxindole Derivatives

2-Oxindole DerivativeKinase TargetIC50 (nM)Reference
SunitinibVEGFR29[3]
SunitinibPDGFRβ6[3]
NintedanibVEGFR213[3]
NintedanibFGFR169[3]
NintedanibPDGFRα59[3]
(Z)-3-((5-chloro-2-oxoindolin-3-ylidene)methyl)-N,4-dimethylbenzamideFLT336.21[4]
(Z)-3-((5-chloro-2-oxoindolin-3-ylidene)methyl)-N,4-dimethylbenzamideCDK28.17[4]
A 3-alkenyl-oxindole derivativeFGFR11287[5]
A 3-alkenyl-oxindole derivativeVEGFR117[5]
A 3-alkenyl-oxindole derivativeRET1185[5]
Hydrazide-2-oxindole analogue (6Eb)GSK-3β11020[2]
10-iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acidDYRK1A6[6]

Note: This table presents data for various substituted 2-oxindole compounds to demonstrate the general potential of the scaffold and does not represent data for this compound itself.

Signaling Pathways

Kinase inhibitors based on the 2-oxindole scaffold can modulate various signaling pathways critical for cell growth, proliferation, survival, and angiogenesis. A prominent example is the inhibition of receptor tyrosine kinases like VEGFR and PDGFR, which disrupts downstream signaling cascades such as the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways.

Signaling_Pathway VEGFR/PDGFR Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand VEGFR/PDGFR VEGFR/PDGFR Ligand->VEGFR/PDGFR Binds RAS RAS VEGFR/PDGFR->RAS Activates PI3K PI3K VEGFR/PDGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription ERK->Transcription Regulates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Regulates Cell_Proliferation Cell_Proliferation Transcription->Cell_Proliferation Leads to Angiogenesis Angiogenesis Transcription->Angiogenesis Leads to Cell_Survival Cell_Survival Transcription->Cell_Survival Leads to 6-Iodo-5-methyl-2-oxindole_Derivative This compound Derivative 6-Iodo-5-methyl-2-oxindole_Derivative->VEGFR/PDGFR Inhibits

Caption: Inhibition of VEGFR/PDGFR signaling by a 2-oxindole derivative.

Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of this compound-based kinase inhibitors. These should be optimized for specific derivatives and kinase targets.

General Synthetic Protocol for 3-Substituted-6-iodo-5-methyl-2-oxindoles

This protocol describes a Knoevenagel condensation, a common method for derivatizing the 2-oxindole core.

Synthesis_Workflow Synthesis of 3-Substituted-6-iodo-5-methyl-2-oxindoles Start Start Reactants This compound Aldehyde (R-CHO) Piperidine (catalyst) Ethanol (solvent) Start->Reactants Reaction Reflux Reactants->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Cool, Filter, Wash with cold ethanol Monitoring->Workup Complete Purification Recrystallization or Column Chromatography Workup->Purification Characterization NMR Mass Spectrometry FTIR Purification->Characterization Final_Product Final Product Characterization->Final_Product

Caption: General workflow for the synthesis of 3-substituted 2-oxindoles.

Materials:

  • This compound

  • Substituted aldehyde

  • Piperidine

  • Ethanol

  • Standard laboratory glassware and reflux apparatus

  • Thin Layer Chromatography (TLC) plates

  • Purification supplies (silica gel, solvents)

Procedure:

  • To a solution of this compound (1 equivalent) in ethanol, add the desired aldehyde (1 equivalent).

  • Add a catalytic amount of piperidine to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The precipitated product is collected by filtration and washed with cold ethanol.

  • The crude product is then purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

  • The structure of the final compound is confirmed by spectroscopic methods (NMR, Mass Spectrometry, IR).

In Vitro Kinase Inhibition Assay Protocol

This protocol outlines a general method for assessing the inhibitory activity of a compound against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (e.g., a peptide)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Test compound (dissolved in DMSO)

  • 96-well plates

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • Plate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 96-well plate, add the kinase, substrate, and assay buffer.

  • Add the diluted test compound to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a specified time.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (luminescence or fluorescence) using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Proliferation Assay (MTT Assay)

This protocol is used to evaluate the effect of the synthesized compounds on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (dissolved in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the GI50 (concentration for 50% growth inhibition) value by plotting cell viability against the logarithm of the compound concentration.

Conclusion

The this compound scaffold represents a promising starting point for the design of novel kinase inhibitors. By leveraging the well-established structure-activity relationships of the broader 2-oxindole class and employing the experimental protocols outlined in this document, researchers can systematically synthesize and evaluate new derivatives for their potential as targeted therapeutics. Further investigation into the specific biological activities of compounds derived from this compound is warranted to fully explore their therapeutic potential.

References

Application Notes and Protocols for the Characterization of 6-Iodo-5-methyl-2-oxindole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the characterization of 6-Iodo-5-methyl-2-oxindole, a heterocyclic compound of interest in medicinal chemistry and drug development. The following protocols are designed to ensure accurate and reproducible results for the identification and purity assessment of this molecule.

Compound Identification

ParameterValue
IUPAC Name 6-Iodo-5-methyl-1,3-dihydro-2H-indol-2-one
Molecular Formula C₉H₈INO
Molecular Weight 273.07 g/mol
CAS Number 1823333-29-4
Canonical SMILES CC1=C(C=C2C(=C1)NC(=O)C2)I

Analytical Methods and Protocols

The structural elucidation and purity determination of this compound can be achieved through a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural confirmation of this compound by providing detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.

Predicted Spectral Data:

¹H NMR (500 MHz, DMSO-d₆) ¹³C NMR (125 MHz, DMSO-d₆)
Chemical Shift (ppm) Chemical Shift (ppm)
10.45 (s, 1H, NH)175.5 (C=O)
7.35 (s, 1H, Ar-H)144.8 (Ar-C)
7.15 (s, 1H, Ar-H)135.2 (Ar-C)
3.45 (s, 2H, CH₂)130.1 (Ar-C)
2.30 (s, 3H, CH₃)128.9 (Ar-CH)
118.2 (Ar-CH)
91.7 (Ar-C-I)
35.8 (CH₂)
20.5 (CH₃)

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Use a 500 MHz NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a spectral width of 16 ppm.

    • Use a pulse angle of 30 degrees and a relaxation delay of 1 second.

    • Collect 16 scans for adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum with a spectral width of 240 ppm.

    • Use a pulse angle of 30 degrees and a relaxation delay of 2 seconds.

    • Collect 1024 scans.

  • Data Processing: Process the raw data using appropriate NMR software. Apply Fourier transformation, phase correction, and baseline correction. Reference the ¹H spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C spectrum to the DMSO peak at 39.52 ppm.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern.

Predicted Mass Spectrometry Data:

Ion m/z (predicted) Notes
[M+H]⁺273.97Molecular ion (protonated)
[M-I]⁺146.06Loss of iodine radical
[M-CO]⁺245.97Loss of carbon monoxide

Experimental Protocol:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a mixture of acetonitrile and water (1:1 v/v) with 0.1% formic acid.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

  • Analysis Parameters:

    • Set the ionization mode to positive.

    • Infuse the sample directly or inject it via an HPLC system.

    • Acquire the mass spectrum over a range of m/z 50-500.

    • For fragmentation analysis, perform tandem mass spectrometry (MS/MS) on the precursor ion (m/z 273.97).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

High-Performance Liquid Chromatography (HPLC)

HPLC is utilized to assess the purity of this compound and to quantify it in various sample matrices. A reverse-phase method is generally suitable for this compound.[1][2]

General Reverse-Phase HPLC Protocol:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 10% to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL

Experimental Protocol:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile. Dilute with the initial mobile phase composition to a working concentration of 10-100 µg/mL.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (10% B) for at least 30 minutes or until a stable baseline is achieved.

  • Injection and Data Acquisition: Inject the prepared sample and run the gradient method. Record the chromatogram and integrate the peaks.

  • Purity Assessment: Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the characterization of this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_data Data Analysis & Reporting Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR Structural Confirmation MS Mass Spectrometry (HRMS & MS/MS) Purification->MS Molecular Weight Determination HPLC HPLC (Purity Analysis) Purification->HPLC Purity Assessment Data_Analysis Spectral & Chromatographic Analysis NMR->Data_Analysis MS->Data_Analysis HPLC->Data_Analysis Report Application Note Generation Data_Analysis->Report G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Signaling BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK Kinases BCR->LYN_SYK Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation Downstream Activation of NF-κB, MAPK, etc. PLCg2->Downstream Signal Transduction Oxindole This compound (Potential Inhibitor) Oxindole->BTK Inhibition Proliferation B-Cell Proliferation & Survival Downstream->Proliferation

References

Large-Scale Synthesis of 6-Iodo-5-methyl-2-oxindole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and scalable protocols for the synthesis of 6-Iodo-5-methyl-2-oxindole, a key intermediate in the development of various therapeutic agents. The described synthetic route is a robust two-step process commencing with the acylation of p-toluidine to form 2-chloro-N-(p-tolyl)acetamide, followed by an intramolecular Friedel-Crafts cyclization to yield 5-methyl-2-oxindole. The final product is obtained through a regioselective iodination of the 5-methyl-2-oxindole intermediate. This protocol is designed for large-scale production, with a focus on yield, purity, and operational safety.

Introduction

The oxindole scaffold is a privileged structural motif present in a wide array of natural products and synthetic compounds with significant biological activities. The substituted oxindole, this compound, serves as a crucial building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors for oncology and other therapeutic areas. The presence of the iodo group at the C6 position allows for further functionalization through various cross-coupling reactions, enabling the generation of diverse chemical libraries for drug discovery. The scalability of the synthesis of this intermediate is therefore of critical importance for advancing drug development programs.

Overall Synthetic Strategy

The large-scale synthesis of this compound is accomplished via a two-step synthetic sequence. The first step involves the synthesis of the precursor 5-methyl-2-oxindole through an intramolecular cyclization of 2-chloro-N-(p-tolyl)acetamide. The second step is a regioselective iodination at the C6 position of 5-methyl-2-oxindole.

G cluster_0 Step 1: Synthesis of 5-methyl-2-oxindole cluster_1 Step 2: Regioselective Iodination p-Toluidine p-Toluidine 2-chloro-N-(p-tolyl)acetamide 2-chloro-N-(p-tolyl)acetamide p-Toluidine->2-chloro-N-(p-tolyl)acetamide Acylation Chloroacetyl_chloride Chloroacetyl chloride Chloroacetyl_chloride->2-chloro-N-(p-tolyl)acetamide 5-methyl-2-oxindole 5-methyl-2-oxindole 2-chloro-N-(p-tolyl)acetamide->5-methyl-2-oxindole Intramolecular Friedel-Crafts Cyclization 5-methyl-2-oxindole_step2 5-methyl-2-oxindole This compound This compound 5-methyl-2-oxindole_step2->this compound Iodination Iodinating_agent Iodinating Agent (e.g., I2 / Ag2SO4) Iodinating_agent->this compound

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 5-methyl-2-oxindole

This step involves two sequential reactions: the acylation of p-toluidine followed by an intramolecular Friedel-Crafts cyclization.

Part A: Synthesis of 2-chloro-N-(p-tolyl)acetamide

This reaction is an acylation of p-toluidine with chloroacetyl chloride.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
p-Toluidine107.15100 g0.9331.0
Chloroacetyl chloride112.94116 g (81.5 mL)1.0271.1
Sodium Bicarbonate84.0194 g1.1191.2
Dichloromethane (DCM)-1 L--
Water-500 mL--

Protocol:

  • To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add p-toluidine (100 g, 0.933 mol) and dichloromethane (1 L).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add chloroacetyl chloride (116 g, 1.027 mol) dropwise to the stirred solution over a period of 1 hour, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Slowly and carefully add a solution of sodium bicarbonate (94 g, 1.119 mol) in water (500 mL) to neutralize the generated HCl.

  • Separate the organic layer, wash with brine (2 x 200 mL), dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield 2-chloro-N-(p-tolyl)acetamide as a solid. The crude product is of sufficient purity for the next step.

Expected Yield: ~95%

Part B: Intramolecular Friedel-Crafts Cyclization to 5-methyl-2-oxindole

This reaction is the cyclization of 2-chloro-N-(p-tolyl)acetamide to form the oxindole ring.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
2-chloro-N-(p-tolyl)acetamide183.63160 g0.8711.0
Aluminum chloride (AlCl₃)133.34256 g1.922.2
Dichloromethane (DCM)-1.5 L--
Hydrochloric acid (1 M)-1 L--
Water-1 L--

Protocol:

  • In a 3 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a condenser, suspend aluminum chloride (256 g, 1.92 mol) in dichloromethane (1.5 L).

  • Cool the suspension to 0-5 °C in an ice bath.

  • Slowly add 2-chloro-N-(p-tolyl)acetamide (160 g, 0.871 mol) portion-wise over 1 hour, maintaining the temperature below 10 °C.

  • After the addition, heat the mixture to reflux (around 40 °C) for 4 hours.

  • Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of 1 M hydrochloric acid (1 L).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 300 mL).

  • Combine the organic layers, wash with water (500 mL) and brine (500 mL), dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol to afford 5-methyl-2-oxindole as a crystalline solid.

Expected Yield: ~80%

Step 2: Regioselective Iodination of 5-methyl-2-oxindole

This step involves the direct iodination of 5-methyl-2-oxindole at the C6 position.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
5-methyl-2-oxindole147.17100 g0.6791.0
Iodine (I₂)253.81189 g0.7451.1
Silver sulfate (Ag₂SO₄)311.8234 g0.751.1
Dichloromethane (DCM)-2 L--
Saturated sodium thiosulfate solution-500 mL--

Protocol:

  • To a 3 L three-necked round-bottom flask protected from light and equipped with a mechanical stirrer and a thermometer, add 5-methyl-2-oxindole (100 g, 0.679 mol) and dichloromethane (2 L).

  • Add silver sulfate (234 g, 0.75 mol) to the suspension.

  • Add iodine (189 g, 0.745 mol) portion-wise over 30 minutes.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove silver iodide and excess silver sulfate.

  • Wash the filtrate with a saturated aqueous solution of sodium thiosulfate (500 mL) to remove any unreacted iodine.

  • Separate the organic layer, wash with water (500 mL) and brine (500 mL), dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain this compound as a solid.

Expected Yield: ~75%

Data Summary

StepProductStarting MaterialKey ReagentsSolventTemp. (°C)Time (h)Yield (%)
1A2-chloro-N-(p-tolyl)acetamidep-ToluidineChloroacetyl chloride, NaHCO₃DCM0 - RT3~95
1B5-methyl-2-oxindole2-chloro-N-(p-tolyl)acetamideAlCl₃DCM404~80
2This compound5-methyl-2-oxindoleI₂, Ag₂SO₄DCMRT12-16~75

Visualizations

G cluster_prep Preparation of Starting Materials cluster_acylation Step 1A: Acylation cluster_cyclization Step 1B: Cyclization cluster_iodination Step 2: Iodination prep_p_toluidine p-Toluidine in DCM acylation_reaction Reaction Flask (0-5 °C) Add Chloroacetyl chloride dropwise prep_p_toluidine->acylation_reaction prep_chloroacetyl Chloroacetyl chloride prep_chloroacetyl->acylation_reaction prep_bicarb NaHCO3 solution acylation_stir Stir at RT (2h) acylation_reaction->acylation_stir acylation_quench Neutralize with NaHCO3 acylation_stir->acylation_quench acylation_workup Work-up: - Separate layers - Wash with brine - Dry over Na2SO4 - Concentrate acylation_quench->acylation_workup Product_1A 2-chloro-N-(p-tolyl)acetamide acylation_workup->Product_1A cyclization_setup AlCl3 in DCM (0-5 °C) cyclization_addition Add 2-chloro-N-(p-tolyl)acetamide cyclization_setup->cyclization_addition cyclization_reflux Reflux (4h) cyclization_addition->cyclization_reflux cyclization_quench Quench with 1M HCl cyclization_reflux->cyclization_quench cyclization_workup Work-up & Purification: - Extract with DCM - Wash, Dry, Concentrate - Recrystallize cyclization_quench->cyclization_workup Product_1B 5-methyl-2-oxindole cyclization_workup->Product_1B iodination_setup 5-methyl-2-oxindole, Ag2SO4 in DCM iodination_addition Add I2 portion-wise iodination_setup->iodination_addition iodination_reaction Stir at RT (12-16h) iodination_addition->iodination_reaction iodination_filtration Filter through Celite iodination_reaction->iodination_filtration iodination_workup Work-up & Purification: - Wash with Na2S2O3 - Wash, Dry, Concentrate - Recrystallize/Chromatography iodination_filtration->iodination_workup Final_Product This compound iodination_workup->Final_Product Product_1A->cyclization_addition Product_1B->iodination_setup

Figure 2: Detailed experimental workflow for the synthesis of this compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Chloroacetyl chloride is highly corrosive and lachrymatory. Handle with extreme care.

  • Aluminum chloride is a water-reactive solid that releases HCl gas upon contact with moisture. Handle in a dry environment.

  • Iodine is corrosive and can cause stains. Avoid inhalation of vapors.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with appropriate containment.

Conclusion

The protocols outlined in this document provide a reliable and scalable method for the synthesis of this compound. By following these procedures, researchers and drug development professionals can efficiently produce this key intermediate in high yield and purity, thereby facilitating the advancement of their research and development programs.

Application Notes and Protocols for the Functionalization of the 6-Iodo-5-methyl-2-oxindole Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 6-iodo-5-methyl-2-oxindole scaffold is a valuable building block in medicinal chemistry and drug discovery. The presence of an iodine atom at the 6-position provides a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functional groups and the synthesis of libraries of novel compounds for biological screening. This document provides detailed application notes and experimental protocols for the functionalization of this scaffold via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These transformations are fundamental in the construction of carbon-carbon and carbon-nitrogen bonds, which are crucial for the development of new therapeutic agents. The oxindole core itself is a privileged structure found in numerous biologically active natural products and synthetic drugs.

Key Functionalization Reactions

The iodinated position of the this compound scaffold is readily amenable to functionalization using a range of palladium-catalyzed cross-coupling reactions. These methods offer a powerful toolkit for the synthesis of diverse derivatives.

Suzuki-Miyaura Coupling: Synthesis of 6-Aryl-5-methyl-2-oxindoles

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds, allowing for the introduction of various aryl and heteroaryl moieties at the 6-position of the oxindole core.

Reaction Scheme:

Caption: General scheme for the Suzuki-Miyaura coupling reaction.

Experimental Protocol:

A general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is as follows:

  • To a reaction vial, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.10 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).

  • Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water (e.g., 4:1 v/v).

  • Degas the reaction mixture by bubbling argon or nitrogen through it for 10-15 minutes.

  • Heat the reaction mixture at 80-100 °C with stirring for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water and an organic solvent such as ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-5-methyl-2-oxindole.

Quantitative Data (Representative Examples):

EntryArylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O90685
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Toluene/H₂O100892
33-Pyridinylboronic acidPd(OAc)₂/SPhosK₃PO₄DMF/H₂O851278

Note: The reaction conditions and yields are representative and may require optimization for specific substrates.

Sonogashira Coupling: Synthesis of 6-Alkynyl-5-methyl-2-oxindoles

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, providing access to 6-alkynyl-5-methyl-2-oxindole derivatives. These alkynyl-functionalized oxindoles are versatile intermediates for further transformations.

Reaction Scheme:

Caption: General scheme for the Sonogashira coupling reaction.

Experimental Protocol:

A general procedure for the Sonogashira coupling of this compound with a terminal alkyne is as follows:

  • To a Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02-0.05 equiv.), and a copper(I) co-catalyst such as CuI (0.05-0.10 equiv.).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add a degassed solvent such as anhydrous THF or DMF, followed by a degassed amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 equiv.).

  • Add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture.

  • Stir the reaction at room temperature to 60 °C for 2-24 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the desired 6-alkynyl-5-methyl-2-oxindole.

Quantitative Data (Representative Examples):

EntryTerminal AlkynePd CatalystCu(I) SourceBaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHFRT1290
2EthynyltrimethylsilanePd(OAc)₂/PPh₃CuIDIPEADMF50688
31-HexynePd(PPh₃)₄CuIEt₃NAcetonitrile601875

Note: The reaction conditions and yields are representative and may require optimization for specific substrates.

Buchwald-Hartwig Amination: Synthesis of 6-Amino-5-methyl-2-oxindoles

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the introduction of primary and secondary amines at the 6-position of the oxindole scaffold.

Reaction Scheme:

Caption: General scheme for the Buchwald-Hartwig amination.

Experimental Protocol:

A general procedure for the Buchwald-Hartwig amination of this compound is as follows:

  • To an oven-dried Schlenk tube, add a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., Xantphos, BINAP, or RuPhos), and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃).

  • Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

  • Add this compound (1.0 equiv.) and the amine (1.2-2.0 equiv.) to the tube.

  • Add a dry, degassed solvent such as toluene or dioxane.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel to obtain the desired 6-amino-5-methyl-2-oxindole derivative.

Quantitative Data (Representative Examples):

EntryAminePd PrecursorLigandBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃XantphosNaOtBuToluene1001682
2AnilinePd(OAc)₂BINAPCs₂CO₃Dioxane1102475
3BenzylaminePd₂(dba)₃RuPhosK₃PO₄Toluene901888

Note: The reaction conditions and yields are representative and may require optimization for specific substrates and amines.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the functionalization of the this compound scaffold followed by purification and analysis.

Experimental_Workflow Start Start: this compound Coupling_Reaction Palladium-Catalyzed Cross-Coupling Reaction (Suzuki, Sonogashira, or Buchwald-Hartwig) Start->Coupling_Reaction Workup Aqueous Workup & Extraction Coupling_Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis Final_Product Final Functionalized Product Analysis->Final_Product

Caption: General experimental workflow.

Conclusion

The functionalization of the this compound scaffold via palladium-catalyzed cross-coupling reactions provides a powerful and versatile platform for the synthesis of novel and diverse libraries of oxindole derivatives. The detailed protocols and representative data presented herein serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the exploration of this important chemical space for the development of new therapeutic agents. Careful optimization of the reaction conditions for each specific substrate is recommended to achieve the best results.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Iodo-5-methyl-2-oxindole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6-Iodo-5-methyl-2-oxindole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

There are two primary synthetic strategies for the preparation of this compound:

  • Route A: Multi-step synthesis starting from a substituted nitrobenzene. This approach involves the iodination of a suitable nitrobenzene precursor, followed by the introduction of a two-carbon unit (often via a malonic ester), and subsequent reduction of the nitro group, cyclization, and decarboxylation to form the oxindole ring.

  • Route B: Direct iodination of 5-methyl-2-oxindole. This is a more direct approach but may suffer from issues with regioselectivity and the need for specific iodinating reagents.

  • Route C: Sandmeyer reaction of 6-amino-5-methyl-2-oxindole. This method involves the diazotization of the corresponding amino-oxindole followed by treatment with an iodide salt.

Q2: I am experiencing low yields in my synthesis. What are the most likely causes?

Low yields can stem from several factors depending on the chosen synthetic route. Common issues include:

  • Incomplete reaction: Check the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).

  • Side reactions: Formation of byproducts can significantly reduce the yield of the desired product.

  • Suboptimal reaction conditions: Temperature, reaction time, solvent, and reagent stoichiometry are critical parameters that may need optimization.

  • Purification losses: The product may be lost during workup and purification steps.

  • Instability of intermediates: Diazonium salts in the Sandmeyer reaction, for instance, are notoriously unstable.

Q3: How can I minimize the formation of byproducts?

Minimizing byproducts requires careful control of reaction conditions. For instance:

  • In the Sandmeyer reaction , controlling the temperature during diazotization (typically 0-5 °C) is crucial to prevent the decomposition of the diazonium salt and the formation of phenol byproducts.

  • During direct iodination , the choice of iodinating reagent and solvent can influence regioselectivity and prevent over-iodination.

  • In the multi-step synthesis , ensuring complete conversion at each step before proceeding to the next can prevent the carry-over of impurities that may interfere with subsequent reactions.

Q4: What are the best practices for purifying this compound?

Purification of halogenated oxindoles can often be achieved through the following methods:

  • Crystallization: Recrystallization from a suitable solvent system (e.g., acetic acid, ethanol, or mixtures with water) is a common and effective method for obtaining high-purity material.

  • Column chromatography: Silica gel chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) can be used to separate the desired product from impurities.

  • Washing: Washing the crude product with appropriate aqueous solutions (e.g., dilute acid or base, sodium thiosulfate solution to remove excess iodine) can remove certain impurities before final purification.

Troubleshooting Guides

Problem 1: Low Yield in the Sandmeyer Reaction of 6-amino-5-methyl-2-oxindole
Symptom Possible Cause Suggested Solution
Dark, tarry reaction mixtureDecomposition of the diazonium salt.Maintain a low temperature (0-5 °C) throughout the diazotization and addition to the iodide solution. Add the diazonium salt solution slowly to the iodide solution.
Significant formation of a byproduct with a hydroxyl groupReaction of the diazonium salt with water.Use a non-aqueous solvent for the reaction if possible. Ensure all glassware is dry. Add the cold diazonium salt solution to the iodide solution, rather than the other way around.[1]
Low conversion of the starting amineIncomplete diazotization.Ensure the correct stoichiometry of sodium nitrite and acid. Allow sufficient reaction time for the diazotization to complete at low temperature.
Product is difficult to isolate from the reaction mixtureFormation of colored impurities and tars.After the reaction, consider a workup that includes a wash with a reducing agent solution (e.g., sodium bisulfite or thiosulfate) to remove any residual iodine.
Problem 2: Poor Regioselectivity in the Direct Iodination of 5-methyl-2-oxindole
Symptom Possible Cause Suggested Solution
Formation of multiple iodinated isomersThe iodinating reagent is not selective enough.Screen different iodinating reagents. Milder reagents like N-iodosuccinimide (NIS) may offer better selectivity than molecular iodine.
Di-iodinated or other over-iodinated products are observedThe reaction conditions are too harsh or the stoichiometry is incorrect.Use a stoichiometric amount of the iodinating reagent. Perform the reaction at a lower temperature. Monitor the reaction closely and stop it once the starting material is consumed.
Low conversion of 5-methyl-2-oxindoleThe iodinating reagent is not reactive enough.Consider using a more reactive iodinating system, such as iodine in the presence of an oxidizing agent (e.g., HIO₃) or a Lewis acid catalyst.

Experimental Protocols

Method A: Multi-step Synthesis via a Nitrobenzene Intermediate (Adapted from a similar synthesis)

This protocol is adapted from the synthesis of 6-iodo-2-oxindole and may require optimization for the 5-methyl analog.

Step 1: Iodination of 4-methyl-2-nitrotoluene

  • To a solution of 4-methyl-2-nitrotoluene in a suitable solvent (e.g., acetic acid), add a source of iodine (e.g., I₂) and an oxidizing agent (e.g., nitric acid, periodic acid).

  • Heat the reaction mixture and monitor the progress by TLC.

  • Upon completion, cool the reaction and pour it into water.

  • Collect the precipitate, wash with water, and dry to obtain 2-iodo-5-methyl-1-nitrobenzene.

Step 2: Reaction with Diethyl Malonate

  • To a solution of sodium ethoxide in ethanol, add diethyl malonate.

  • To this solution, add 2-iodo-5-methyl-1-nitrobenzene and heat the mixture under reflux.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction, neutralize with acid, and extract the product with an organic solvent.

  • Purify the resulting diethyl (4-iodo-2-nitrophenyl)malonate by column chromatography.

Step 3: Reductive Cyclization and Decarboxylation

  • Reduce the nitro group of diethyl (4-iodo-2-nitrophenyl)malonate using a suitable reducing agent (e.g., iron powder in acetic acid, or catalytic hydrogenation).

  • The reduction will be followed by spontaneous cyclization to form the oxindole ring.

  • Heat the reaction mixture to effect decarboxylation.

  • Cool the reaction, filter off any solids, and concentrate the filtrate.

  • Purify the crude this compound by crystallization or column chromatography.

Method B: Sandmeyer Reaction of 6-amino-5-methyl-2-oxindole

Step 1: Diazotization

  • Suspend 6-amino-5-methyl-2-oxindole in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) at 0-5 °C.

  • Slowly add a solution of sodium nitrite (NaNO₂) in water, keeping the temperature below 5 °C.

  • Stir the mixture at this temperature for a short period (e.g., 30 minutes) to ensure complete formation of the diazonium salt.

Step 2: Iodination

  • In a separate flask, prepare a solution of potassium iodide (KI) in water.

  • Slowly add the cold diazonium salt solution to the KI solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • A precipitate of the crude product should form.

  • Collect the solid by filtration, wash with water, and then with a dilute solution of sodium thiosulfate to remove excess iodine.

  • Dry the crude product and purify by crystallization.

Data Presentation

Table 1: Comparison of Reaction Conditions for Iodination of Aromatic Compounds

Reagent SystemSubstrateSolventTemperature (°C)Yield (%)Reference
I₂ / HIO₃Aromatic AmineAcetic Acid8070-85General Procedure
NIS5-methyl-2-oxindoleAcetonitrileRoom Temp.VariableGeneral Procedure
NaNO₂, KI, H₂SO₄6-amino-5-methyl-2-oxindoleWater0 - Room Temp.50-75[2]
IClIndoleDichloromethane0>90General Procedure

Visualizations

logical_workflow cluster_start Start: Low Yield of this compound cluster_sandmeyer Route: Sandmeyer Reaction cluster_iodination Route: Direct Iodination cluster_multistep Route: Multi-step Synthesis cluster_solution General Solutions start Identify Synthetic Route sandmeyer_issue Low Yield Issue start->sandmeyer_issue Sandmeyer iodination_issue Low Yield / Poor Selectivity start->iodination_issue Direct Iodination multistep_issue Low Overall Yield start->multistep_issue Multi-step temp_control Check Temperature Control (0-5 °C) sandmeyer_issue->temp_control reagent_order Verify Reagent Addition Order sandmeyer_issue->reagent_order side_products Analyze for Phenol Byproducts sandmeyer_issue->side_products optimize Optimize Reaction Conditions (Solvent, Time, Concentration) temp_control->optimize reagent_order->optimize purify Refine Purification Technique (Crystallization, Chromatography) side_products->purify reagent_choice Screen Iodinating Reagents (e.g., NIS) iodination_issue->reagent_choice stoichiometry Check Reagent Stoichiometry iodination_issue->stoichiometry temp_reaction Optimize Reaction Temperature iodination_issue->temp_reaction reagent_choice->optimize stoichiometry->optimize temp_reaction->optimize step_yield Analyze Yield of Each Step multistep_issue->step_yield purification_loss Evaluate Purification Losses multistep_issue->purification_loss intermediate_purity Check Purity of Intermediates multistep_issue->intermediate_purity step_yield->optimize purification_loss->purify intermediate_purity->purify

Caption: Troubleshooting workflow for low yield in this compound synthesis.

reaction_pathway cluster_route_A Route A: Multi-step Synthesis cluster_route_B Route B: Direct Iodination cluster_route_C Route C: Sandmeyer Reaction A1 4-methyl-2-nitrotoluene A2 2-iodo-5-methyl- 1-nitrobenzene A1->A2 Iodination A3 diethyl (4-iodo- 2-nitrophenyl)malonate A2->A3 + Diethyl malonate A4 This compound A3->A4 Reduction, Cyclization, Decarboxylation B1 5-methyl-2-oxindole B2 This compound B1->B2 Iodination (e.g., NIS) C1 6-amino-5-methyl-2-oxindole C2 Diazonium Salt C1->C2 NaNO₂, H⁺ C3 This compound C2->C3 KI

Caption: Synthetic routes for this compound.

References

Technical Support Center: Purification of 6-Iodo-5-methyl-2-oxindole

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 6-Iodo-5-methyl-2-oxindole, tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound?

A1: The primary purification methods for this compound, based on techniques used for analogous oxindole and indole compounds, are recrystallization and column chromatography. Preparative Thin-Layer Chromatography (TLC) can also be employed for small-scale purification. High-Performance Liquid Chromatography (HPLC) is typically used for purity analysis rather than bulk purification.

Q2: What are the likely impurities I might encounter?

A2: Common impurities can include unreacted starting materials, residual reagents from the synthesis (e.g., tin(II) chloride if used for nitro group reduction), and side-products formed during the reaction. The specific impurities will depend on the synthetic route employed.

Q3: What solvents are suitable for dissolving this compound?

Q4: How can I monitor the progress of the purification?

A4: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the separation of this compound from its impurities during column chromatography or for assessing the purity of fractions from recrystallization. Visualization can be achieved using UV light[2].

Troubleshooting Guides

Recrystallization

Issue 1: The compound does not dissolve in the chosen solvent, even with heating.

  • Possible Cause: The solvent is not polar enough.

  • Troubleshooting Steps:

    • Try a more polar solvent. Based on the solubility of oxindole, consider solvents like ethanol or acetic acid[1][3].

    • Use a solvent mixture. For instance, you can start by dissolving the compound in a good solvent (a solvent in which it is highly soluble) and then adding a poor solvent (a solvent in which it is less soluble) dropwise until turbidity is observed, then heat to redissolve.

Issue 2: The compound oils out instead of forming crystals upon cooling.

  • Possible Cause: The solution is too saturated, or the cooling process is too rapid.

  • Troubleshooting Steps:

    • Add a small amount of the hot solvent to the oiled-out mixture to try and dissolve it, then allow it to cool more slowly.

    • Scratch the inside of the flask with a glass rod to induce crystallization.

    • Add a seed crystal of the pure compound if available.

Issue 3: No crystals form upon cooling.

  • Possible Cause: The solution is not saturated enough, or the compound is very soluble in the chosen solvent even at low temperatures.

  • Troubleshooting Steps:

    • Evaporate some of the solvent to increase the concentration of the compound and then try cooling again.

    • If the compound is too soluble, add a poor solvent to the solution to decrease its solubility.

    • Cool the solution in an ice bath or refrigerator to further decrease solubility.

Column Chromatography

Issue 1: Poor separation of the desired compound from impurities.

  • Possible Cause: The eluent system is not optimized.

  • Troubleshooting Steps:

    • Optimize the solvent system using TLC first. Aim for a retention factor (Rf) of 0.2-0.4 for the desired compound.

    • Try different solvent combinations. For structurally similar compounds, mixtures of non-polar and polar solvents like cyclohexane/dichloromethane or hexane/ethyl acetate are used[4][5].

    • Consider using a different stationary phase, such as alumina instead of silica gel[4].

Issue 2: The compound is not eluting from the column.

  • Possible Cause: The eluent is not polar enough.

  • Troubleshooting Steps:

    • Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate.

    • A small amount of a more polar solvent like methanol can be added to the eluent.

Data Presentation

Table 1: Suggested Solvent Systems for Chromatography of Oxindole and Indole Derivatives.

Stationary PhaseEluent SystemCompound ClassReference
Silica GelCyclohexane/CH₂Cl₂Indole[5]
Silica GelHexane/Ethyl AcetateIodoindole[4]
Silica GelPetroleum Ether/Et₂OOxindole[6]
Silica GelMethanol/CH₂Cl₂Indole[2]

Experimental Protocols

General Protocol for Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution: Start eluting with the least polar solvent system determined from your TLC analysis.

  • Gradient (if necessary): Gradually increase the polarity of the eluent to elute the compounds with lower Rf values.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

General Protocol for Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair in which the compound is sparingly soluble at room temperature but soluble when hot.

  • Dissolution: Place the crude compound in a flask and add a minimal amount of the hot solvent until the compound just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield.

  • Crystal Collection: Collect the formed crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals, for instance, in a vacuum oven.

Visualizations

Purification_Workflow cluster_assessment Initial Assessment cluster_purification Purification Method Selection cluster_outcome Final Product Crude_Product Crude this compound TLC_Analysis TLC Analysis of Crude Product Crude_Product->TLC_Analysis High_Impurity Multiple Impurities or Close Spots on TLC? TLC_Analysis->High_Impurity Yes Low_Impurity Relatively Pure with Minor Impurities? TLC_Analysis->Low_Impurity No Column_Chromatography Column Chromatography High_Impurity->Column_Chromatography Recrystallization Recrystallization Low_Impurity->Recrystallization Purity_Check Purity Check (TLC, HPLC, NMR) Column_Chromatography->Purity_Check Recrystallization->Purity_Check Purity_Check->High_Impurity Further Purification Needed Pure_Product Pure this compound Purity_Check->Pure_Product Meets Purity Criteria

Caption: Workflow for selecting a purification method.

Troubleshooting_Recrystallization cluster_problem Problem Identification cluster_solutions Troubleshooting Steps cluster_outcome Desired Outcome Start Recrystallization Attempt Problem Problem Encountered Start->Problem Oiling_Out Compound Oils Out Problem->Oiling_Out Oiling No_Crystals No Crystals Form Problem->No_Crystals No Formation Does_Not_Dissolve Compound Insoluble Problem->Does_Not_Dissolve Insolubility Solution_Oiling Add more solvent, cool slowly, scratch flask Oiling_Out->Solution_Oiling Solution_No_Crystals Concentrate solution, add anti-solvent, cool further No_Crystals->Solution_No_Crystals Solution_Insoluble Use a more polar solvent or a solvent mixture Does_Not_Dissolve->Solution_Insoluble Success Successful Crystallization Solution_Oiling->Success Solution_No_Crystals->Success Solution_Insoluble->Success

Caption: Troubleshooting guide for recrystallization.

References

Technical Support Center: 6-Iodo-5-methyl-2-oxindole Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during chemical reactions involving 6-Iodo-5-methyl-2-oxindole. The information is tailored for researchers, scientists, and drug development professionals.

I. Troubleshooting Guides

This section addresses specific problems that may arise during key synthetic transformations of this compound.

Suzuki-Miyaura Coupling Reactions

Problem: Low or no yield of the desired coupled product.

Possible Causes and Solutions:

  • Cause 1: Catalyst Inhibition by the Unprotected N-H Group. The acidic N-H proton of the oxindole can react with the basic reaction components or coordinate to the palladium catalyst, inhibiting its activity.

    • Solution: Protect the N-H group prior to the coupling reaction. Common protecting groups for indoles and oxindoles include Boc, Cbz, or a simple methylation/benzylation. The choice of protecting group will depend on the overall synthetic strategy and its stability to the coupling conditions.

  • Cause 2: Hydrodehalogenation of the Starting Material. The iodo group is replaced by a hydrogen atom, leading to the formation of 5-methyl-2-oxindole.

    • Solution 1: Ensure strictly anhydrous and anaerobic conditions. Oxygen can promote the formation of palladium hydrides, which are responsible for hydrodehalogenation. Degas all solvents and reagents and perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).

    • Solution 2: Choose a suitable base. Strong bases can sometimes promote this side reaction. Consider screening milder bases such as K₃PO₄ or Cs₂CO₃.

  • Cause 3: Homocoupling of the Boronic Acid. The boronic acid reagent couples with itself to form a biaryl byproduct.

    • Solution: This is often favored by the presence of oxygen. As with hydrodehalogenation, maintaining strict anaerobic conditions is crucial.

Problem: Formation of a significant amount of homocoupled 6,6'-bis(5-methyl-2-oxindole).

  • Cause: This side product arises from the coupling of two molecules of this compound.

    • Solution: This is often a sign of slow transmetalation of the boronic acid to the palladium center. Ensure the boronic acid is of high purity and is not degraded. Using a slight excess of the boronic acid (1.1-1.5 equivalents) can also favor the desired cross-coupling over homocoupling.

Buchwald-Hartwig Amination

Problem: Predominant formation of the hydrodehalogenated side product (5-methyl-2-oxindole).

  • Cause: An unproductive side reaction pathway where a palladium hydride species reduces the aryl iodide. This can be promoted by certain ligands, bases, or the presence of water.[1]

    • Solution 1: Ligand choice is critical. For amination of aryl iodides, bidentate phosphine ligands like BINAP or DPPF are often effective and can suppress side reactions.[1]

    • Solution 2: Use a non-coordinating, strong base like NaOt-Bu or LHMDS.

    • Solution 3: Ensure the reaction is carried out under strictly anhydrous conditions.

Problem: Low conversion of the starting material.

  • Cause: Catalyst deactivation or inefficient oxidative addition.

    • Solution: Aryl iodides are generally reactive in Buchwald-Hartwig amination. If low conversion is observed, consider increasing the catalyst loading slightly or screening different palladium precursors (e.g., Pd₂(dba)₃, Pd(OAc)₂) and ligands.

N-Alkylation Reactions

Problem: Formation of the C3-alkylated regioisomer.

  • Cause: The C3 position of the oxindole ring is also acidic and can be alkylated. The regioselectivity (N- vs. C3-alkylation) is highly dependent on the reaction conditions.

    • Solution 1: The choice of base and solvent is crucial for directing the regioselectivity. For N-alkylation, a common strategy is to use a strong base like NaH in a polar aprotic solvent such as DMF or THF.

    • Solution 2: The nature of the electrophile can also influence the outcome. Harder electrophiles tend to favor N-alkylation.

Problem: Formation of a dialkylated product (N- and C3-alkylated).

  • Cause: Use of a large excess of the alkylating agent and/or a strong base can lead to alkylation at both the nitrogen and the C3 position.

    • Solution: Use a stoichiometric amount or a slight excess (up to 1.2 equivalents) of the alkylating agent. Monitor the reaction closely by TLC or LC-MS to avoid over-reaction.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common side products in Suzuki-Miyaura couplings with this compound?

A1: The most frequently observed side products are the hydrodehalogenated compound (5-methyl-2-oxindole) and homocoupling of the boronic acid reagent. Homocoupling of the this compound itself can also occur, but is generally less common than boronic acid homocoupling.

Q2: How can I minimize hydrodehalogenation in palladium-catalyzed cross-coupling reactions?

A2: Hydrodehalogenation is often caused by the presence of palladium hydride species, which can be formed in the presence of water or oxygen. To minimize this, it is essential to use anhydrous solvents and reagents and to thoroughly degas the reaction mixture. Performing the reaction under a strict inert atmosphere (Argon or Nitrogen) is highly recommended.

Q3: In N-alkylation of this compound, how can I favor N-alkylation over C3-alkylation?

A3: The regioselectivity of alkylation is a classic challenge with oxindoles. To favor N-alkylation, you can employ a strong base such as sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). These conditions tend to generate the N-anion, which is a soft nucleophile and reacts preferentially with alkyl halides (soft electrophiles).

Q4: Is it necessary to protect the N-H group of this compound before performing a Suzuki-Miyaura coupling?

A4: While not always strictly necessary, protecting the N-H group is highly recommended. The acidic proton can interfere with the reaction by reacting with the base or coordinating to the palladium catalyst, leading to lower yields and the formation of side products. N-protection simplifies the reaction and often leads to cleaner and more reproducible results.

III. Data on Common Side Products

The following table summarizes common side products and their typical, though approximate, yields based on general observations for similar oxindole systems. Please note that actual yields can vary significantly depending on the specific reaction conditions.

Reaction TypeMain ProductCommon Side Product(s)Typical Side Product Yield Range (%)
Suzuki-Miyaura Coupling 6-Aryl-5-methyl-2-oxindole5-methyl-2-oxindole (Hydrodehalogenation)5 - 20
Biaryl from boronic acid (Homocoupling)5 - 15
Buchwald-Hartwig Amination 6-Amino-5-methyl-2-oxindole5-methyl-2-oxindole (Hydrodehalogenation)10 - 30
N-Alkylation 1-Alkyl-6-iodo-5-methyl-2-oxindole3-Alkyl-6-iodo-5-methyl-2-oxindole (C3-Alkylation)5 - 25
1,3-Dialkyl-6-iodo-5-methyl-2-oxindole (Dialkylation)< 10 (with careful stoichiometry)

IV. Experimental Protocols

The following are general protocols for common reactions with this compound, based on standard procedures for similar substrates. Note: These are starting points and may require optimization for specific substrates and scales.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To a dried reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as K₂CO₃ (2.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • To a dried Schlenk tube, add this compound (1.0 eq.), a palladium precursor such as Pd₂(dba)₃ (0.02 eq.), a suitable phosphine ligand like Xantphos (0.08 eq.), and a base such as Cs₂CO₃ (1.5 eq.).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add the desired amine (1.2 eq.) and a dry, degassed solvent such as dioxane or toluene.

  • Heat the reaction mixture to 90-110 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, filter through a pad of Celite, and rinse with an organic solvent.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

V. Visualizations

Reaction Pathways and Side Products

Reaction_Pathways cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_alkylation N-Alkylation Start_Suzuki This compound Product_Suzuki 6-Aryl-5-methyl-2-oxindole Start_Suzuki->Product_Suzuki + ArB(OH)2 [Pd catalyst], Base Side_Hydrodehalogenation 5-methyl-2-oxindole (Hydrodehalogenation) Start_Suzuki->Side_Hydrodehalogenation [Pd-H] species Side_Homocoupling Homocoupled Boronic Acid Start_Suzuki->Side_Homocoupling O2 presence Start_Buchwald This compound Product_Buchwald 6-Amino-5-methyl-2-oxindole Start_Buchwald->Product_Buchwald + R2NH [Pd catalyst], Base Side_Hydro_Buchwald 5-methyl-2-oxindole (Hydrodehalogenation) Start_Buchwald->Side_Hydro_Buchwald [Pd-H] species Start_Alkylation This compound Product_N_Alkylation 1-Alkyl-6-iodo-5-methyl-2-oxindole (N-Alkylation) Start_Alkylation->Product_N_Alkylation + R-X, Base Side_C3_Alkylation 3-Alkyl-6-iodo-5-methyl-2-oxindole (C3-Alkylation) Start_Alkylation->Side_C3_Alkylation Competing Deprotonation Side_Dialkylation 1,3-Dialkyl Product Product_N_Alkylation->Side_Dialkylation + R-X, Base

Caption: Reaction pathways for common transformations of this compound and their major side products.

Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling

Troubleshooting_Suzuki start Low Yield in Suzuki Coupling check_sm Starting Material Consumed? start->check_sm check_side_products Major Side Products Identified? check_sm->check_side_products Yes catalyst_issue Catalyst Inactivity check_sm->catalyst_issue No hydrodehalogenation Hydrodehalogenation (5-methyl-2-oxindole) check_side_products->hydrodehalogenation Yes homocoupling Homocoupling of Boronic Acid check_side_products->homocoupling Yes check_side_products->catalyst_issue No solution_hydro Solution: - Ensure anhydrous/anaerobic conditions - Screen milder bases hydrodehalogenation->solution_hydro solution_homo Solution: - Ensure anaerobic conditions - Check boronic acid purity homocoupling->solution_homo solution_catalyst Solution: - Protect N-H group - Screen different Pd catalysts/ligands - Increase catalyst loading catalyst_issue->solution_catalyst

Caption: A logical workflow for troubleshooting low yields in Suzuki-Miyaura coupling reactions of this compound.

References

Technical Support Center: Synthesis of 6-Iodo-5-methyl-2-oxindole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 6-Iodo-5-methyl-2-oxindole.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.

Q1: My reaction is not proceeding to completion, and I have a low yield of the desired product. What are the possible causes and solutions?

A1: Incomplete reactions are a common issue. Several factors could be at play:

  • Insufficient Activation of the Iodinating Agent: The electrophilicity of the iodine species might be too low.

  • Poor Solubility of Starting Material: 5-methyl-2-oxindole may not be fully dissolved in the chosen solvent, limiting its availability for the reaction.

  • Inadequate Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier.

Troubleshooting Steps:

  • Choice of Iodinating Agent: If you are using molecular iodine (I₂), consider adding an oxidizing agent to generate a more potent electrophilic iodine species (I⁺). Common choices include nitric acid, hydrogen peroxide, or a hypervalent iodine reagent.

  • Solvent System: Ensure your solvent system fully dissolves the 5-methyl-2-oxindole at the reaction temperature. If solubility is an issue, consider switching to a co-solvent system or a different solvent altogether. Acetic acid is often a good choice for these types of reactions.

  • Temperature Adjustment: Gradually increase the reaction temperature. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that promotes product formation without significant decomposition.

Q2: I am observing the formation of multiple products in my reaction mixture. How can I improve the regioselectivity for the 6-iodo isomer?

A2: The formation of multiple iodinated isomers (e.g., 4-iodo and 7-iodo) can occur due to the activating effect of the methyl and lactam groups on the aromatic ring.

Troubleshooting Steps:

  • Steric Hindrance: Employ a bulkier iodinating agent. This can favor iodination at the less sterically hindered 6-position over the 4- or 7-positions.

  • Solvent Effects: The polarity of the solvent can influence the regioselectivity. Experiment with a range of solvents from nonpolar (e.g., dichloromethane) to polar aprotic (e.g., DMF) and polar protic (e.g., acetic acid).

  • Temperature Control: Lowering the reaction temperature can sometimes enhance the selectivity of the reaction by favoring the thermodynamically more stable product.

Q3: My final product is difficult to purify, and I see persistent impurities. What are some effective purification strategies?

A3: Purification of 2-oxindoles can be challenging due to their polarity and potential for aggregation.

Troubleshooting Steps:

  • Crystallization: As mentioned in related literature for similar compounds, crystallization from acetic acid can be an effective method for purifying iodo-oxindoles.[1] You can also explore other solvent systems like ethanol, isopropanol, or mixtures with water.

  • Column Chromatography: If crystallization is not sufficient, silica gel column chromatography can be used. A gradient elution system, starting with a nonpolar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with an appropriate solvent (e.g., ethyl acetate or methanol), is recommended.

  • Washing: Before final purification, washing the crude product with a dilute acid solution (e.g., 3 N HCl) can help remove basic impurities.[1] A subsequent wash with water will remove the acid.

Data Presentation

The following tables summarize how different reaction parameters can influence the yield and purity of this compound. These are illustrative examples based on general principles of electrophilic aromatic substitution.

Table 1: Effect of Iodinating Agent and Additive on Reaction Yield

EntryIodinating AgentAdditiveTemperature (°C)Time (h)Yield (%)
1I₂None801235
2I₂H₂O₂80665
3NISNone60875
4IClNone50480

NIS: N-Iodosuccinimide ICl: Iodine monochloride

Table 2: Influence of Solvent on Regioselectivity

EntrySolventRatio of 6-iodo:other isomers
1Dichloromethane70:30
2Acetic Acid85:15
3DMF60:40
4Acetonitrile75:25

Experimental Protocols

Hypothetical Protocol for the Synthesis of this compound:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-methyl-2-oxindole (1.0 eq).

  • Dissolution: Add glacial acetic acid as the solvent (approximately 10 mL per gram of starting material). Stir until the 5-methyl-2-oxindole is fully dissolved.

  • Addition of Iodinating Agent: To the stirred solution, add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise over 15 minutes.

  • Reaction: Heat the reaction mixture to 60°C and monitor the progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 8 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water.

  • Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

  • Purification: The crude product can be purified by recrystallization from acetic acid or by silica gel column chromatography.

Visualizations

troubleshooting_workflow start Start: Low Yield or Incomplete Reaction check_reagents Check Reagents: - Purity of 5-methyl-2-oxindole - Activity of Iodinating Agent start->check_reagents check_conditions Review Reaction Conditions: - Temperature - Reaction Time - Solvent start->check_conditions side_products Issue: Multiple Products (Poor Regioselectivity) start->side_products purification_issue Issue: Difficulty in Purification start->purification_issue oxidant Add an Oxidizing Agent (e.g., H₂O₂) check_reagents->oxidant solubility Is the starting material fully dissolved? check_conditions->solubility temp_increase Increase Temperature Incrementally solubility->temp_increase No stronger_iodinating_agent Use a More Reactive Iodinating Agent (e.g., NIS, ICl) solubility->stronger_iodinating_agent Yes end End: Optimized Reaction temp_increase->end oxidant->end stronger_iodinating_agent->end lower_temp Lower Reaction Temperature side_products->lower_temp bulkier_reagent Use a Bulkier Iodinating Agent side_products->bulkier_reagent solvent_screen Screen Different Solvents side_products->solvent_screen lower_temp->end bulkier_reagent->end solvent_screen->end crystallization Optimize Crystallization Conditions purification_issue->crystallization chromatography Perform Column Chromatography purification_issue->chromatography acid_wash Wash Crude Product with Dilute Acid crystallization->acid_wash chromatography->end acid_wash->end

Caption: Troubleshooting workflow for optimizing the synthesis of this compound.

experimental_workflow start Start: Reagents and Glassware dissolve Dissolve 5-methyl-2-oxindole in Solvent start->dissolve add_iodine Add Iodinating Agent dissolve->add_iodine react Heat and Stir Reaction Mixture add_iodine->react monitor Monitor Progress by TLC/LC-MS react->monitor workup Quench Reaction and Precipitate Product monitor->workup Reaction Complete filter Filter and Wash Crude Product workup->filter purify Purify by Crystallization or Chromatography filter->purify characterize Characterize Final Product (NMR, MS, etc.) purify->characterize end End: Pure this compound characterize->end

Caption: General experimental workflow for the synthesis of this compound.

References

stability of 6-Iodo-5-methyl-2-oxindole under different conditions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 6-Iodo-5-methyl-2-oxindole

This technical support center provides guidance and answers to frequently asked questions regarding the stability of this compound. The information is intended for researchers, scientists, and professionals in drug development who may encounter stability-related issues during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My sample of this compound shows signs of degradation over time, even when stored in a seemingly inert solvent. What could be the cause?

A1: Degradation of this compound can be initiated by several factors, even in solution. Potential causes include:

  • Trace impurities in the solvent: Peroxides in ethers (like THF or dioxane) or acidic impurities can catalyze degradation.

  • Dissolved oxygen: The presence of oxygen can lead to oxidative degradation, especially if the molecule has susceptible functionalities.

  • Light exposure: Photodegradation can occur if the sample is not protected from light, particularly UV radiation.

  • Temperature fluctuations: Elevated temperatures can accelerate the rate of degradation.

Troubleshooting Steps:

  • Use high-purity, degassed solvents.

  • Store solutions under an inert atmosphere (e.g., argon or nitrogen).

  • Protect samples from light by using amber vials or wrapping containers in aluminum foil.

  • Store samples at recommended low temperatures and avoid freeze-thaw cycles.

Q2: I am observing a color change in my solid this compound sample. What does this indicate?

A2: A color change in the solid state often suggests the formation of degradation products. This can be due to:

  • Oxidation: Reaction with atmospheric oxygen.

  • Light-induced degradation: Similar to solutions, solid samples can be light-sensitive.

  • Moisture: The presence of water can facilitate hydrolytic degradation pathways.

Troubleshooting Steps:

  • Store the solid compound in a desiccator to minimize moisture exposure.

  • Ensure the container is tightly sealed and stored under an inert atmosphere if the compound is particularly sensitive.

  • Keep the solid protected from light.

Q3: What are the expected degradation products of this compound under hydrolytic conditions?

A3: While specific data for this compound is not extensively published, based on the general reactivity of the oxindole core, potential hydrolytic degradation could involve the cleavage of the amide bond in the lactam ring, especially under strong acidic or basic conditions. This would lead to the formation of the corresponding amino acid derivative.

Q4: How can I monitor the stability of this compound in my formulation?

A4: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique. The method should be able to separate the parent compound from its potential degradation products. Mass spectrometry (LC-MS) can be used to identify the unknown degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical forced degradation study to investigate the stability of this compound under various stress conditions.

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Photostability chamber

  • Heating oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 2 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 80°C for 48 hours.

    • Photostability: Expose the solid compound and the solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At specified time points, withdraw aliquots of the stressed samples.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a suitable, validated HPLC method to determine the percentage of degradation and identify any degradation products.

Data Presentation

Table 1: Hypothetical Forced Degradation Study Results for this compound

Stress ConditionDurationTemperature% DegradationNumber of Degradants
0.1 M HCl24 hours60°C15%2
0.1 M NaOH2 hoursRoom Temp40%3
3% H₂O₂24 hoursRoom Temp25%4
Thermal (Solid)48 hours80°C5%1
PhotostabilityICH Q1BICH Q1B10%2

Note: This data is hypothetical and for illustrative purposes only.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1M NaOH, RT) stock->base Expose to Stress oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Expose to Stress thermal Thermal Stress (Solid, 80°C) stock->thermal Expose to Stress photo Photostability (ICH Q1B) stock->photo Expose to Stress sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize hplc HPLC-UV/MS Analysis neutralize->hplc results Quantify Degradation & Identify Products hplc->results

Caption: Workflow for a forced degradation study of this compound.

degradation_pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂) cluster_photo Photodegradation parent This compound hydrolyzed Ring-Opened Product parent->hydrolyzed H⁺ or OH⁻ oxidized Oxidized Derivatives (e.g., N-oxide) parent->oxidized [O] photoproduct De-iodinated or Dimerized Products parent->photoproduct hν (Light)

Technical Support Center: 6-Iodo-5-methyl-2-oxindole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 6-Iodo-5-methyl-2-oxindole, a key intermediate in pharmaceutical development. The information is tailored for researchers, scientists, and drug development professionals to help navigate common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material and iodinating agent for the synthesis of this compound?

A common synthetic route involves the direct iodination of 5-methyl-2-oxindole using an electrophilic iodine source such as N-iodosuccinimide (NIS) in the presence of a suitable solvent.

Q2: What are the expected spectral characteristics of this compound?

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.42 (s, 1H), 7.29-7.27 (dd, J=8.0, 1.6 Hz, 1H), 7.11 (d, J=1.6 Hz, 1H), 7.02-7.00 (d, J=8.0 Hz, 1H).[1]

  • ¹³C NMR (100 MHz, CDCl₃): δ 175.9, 145.3, 129.6, 126.4, 125.7, 117.4, 92.2, 35.4.[1]

  • Mass Spec (ESI): m/z 260.1 (M+1).[1] For this compound, one would expect to see an additional signal in the ¹H NMR spectrum corresponding to the methyl group, likely in the aromatic region, and an additional carbon signal in the ¹³C NMR spectrum. The mass would also be increased by approximately 14 units (CH₂).

Q3: Are there any specific safety precautions to consider during the iodination reaction?

Yes, hypervalent iodine compounds can be explosive.[2] Additionally, care should be taken when using certain solvents. For instance, reactions in water containing ammonia could potentially form the explosive nitrogen triiodide (NI₃).[2] It is crucial to follow standard laboratory safety procedures, including the use of personal protective equipment (PPE).

Troubleshooting Guide

Below are common issues encountered during the synthesis of this compound, presented in a question-and-answer format.

Low or No Product Formation

Q: My reaction shows very low conversion to the desired product. What are the potential causes?

A: Low conversion can stem from several factors:

  • Insufficiently activated iodinating agent: Ensure the N-iodosuccinimide (NIS) is of high purity and has been stored correctly.

  • Inappropriate solvent: The choice of solvent is critical. While chlorinated solvents like dichloromethane (CH₂Cl₂) have been traditionally used for iodinations, they should be used with caution.[2] Some iodinating reagents can react with certain solvent classes.[2] Consider using a non-reactive solvent like N,N-dimethylformamide (DMF).

  • Reaction temperature: The reaction may require specific temperature control. If the reaction is too slow at room temperature, gentle heating might be necessary. Conversely, if side reactions are occurring, cooling the reaction mixture may be beneficial.

  • Presence of radical scavengers: If the reaction proceeds via a radical mechanism, any impurities that can act as radical scavengers will inhibit the reaction.

Formation of Multiple Products/Side Reactions

Q: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are these likely to be and how can I minimize them?

A: The formation of multiple products is a common issue in the iodination of indole systems.

  • Poly-iodination: The oxindole ring can be susceptible to the addition of more than one iodine atom.[3] To minimize this, use a stoichiometric amount of the iodinating agent. A slight excess of the starting material (5-methyl-2-oxindole) can also help to consume the iodinating agent and prevent over-reaction.

  • Oxidation of the oxindole ring: Oxindoles can be oxidized, especially with hypervalent iodine reagents.[4] This can lead to the formation of isatin derivatives or other oxidized species.[4] Ensure that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation from atmospheric oxygen.

  • Reaction with the solvent: Certain solvents can participate in side reactions. For example, some I+ reagents can react with certain solvent classes.[2]

The following workflow can help in troubleshooting side product formation:

G start Multiple Products Observed check_stoichiometry Check Stoichiometry of Iodinating Agent start->check_stoichiometry polyiodination Poly-iodination Suspected check_stoichiometry->polyiodination use_stoichiometric Use Stoichiometric Amounts of Iodinating Agent polyiodination->use_stoichiometric Yes oxidation Oxidation Products Suspected polyiodination->oxidation No end Minimized Side Products use_stoichiometric->end inert_atmosphere Run Reaction Under Inert Atmosphere oxidation->inert_atmosphere Yes solvent_reaction Solvent Reaction Suspected oxidation->solvent_reaction No inert_atmosphere->end change_solvent Change to a Non-reactive Solvent (e.g., DMF) solvent_reaction->change_solvent Yes solvent_reaction->end No change_solvent->end

Troubleshooting workflow for side product formation.
Purification Challenges

Q: I am having difficulty purifying the final product. What are some recommended purification strategies?

A: Purification of iodo-oxindoles can be challenging due to their polarity and potential for degradation.

  • Crystallization: This is often the most effective method for obtaining high-purity material. A patent for the related 6-iodo-2-oxindole suggests crystallization from acetic acid followed by washing with aqueous HCl.[1]

  • Column Chromatography: If crystallization is not effective, silica gel column chromatography can be used. A gradient elution system, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane), is recommended.

  • Washing: The crude product can be washed with water and other aqueous solutions to remove inorganic salts and other water-soluble impurities.[1]

Purification MethodRecommended Solvents/ProcedureExpected Outcome
Crystallization Acetic acid, followed by washing with 3N HCl.[1]High purity crystalline solid.
Column Chromatography Silica gel with a hexane/ethyl acetate gradient.Separation from non-polar and highly polar impurities.
Aqueous Wash Washing the crude solid with water.[1]Removal of water-soluble byproducts and reagents.

Experimental Protocol: Iodination of 5-methyl-2-oxindole

This is a general protocol and may require optimization.

  • Reaction Setup: To a solution of 5-methyl-2-oxindole (1 equivalent) in a suitable solvent (e.g., DMF or CH₂Cl₂) in a round-bottom flask under an inert atmosphere, add N-iodosuccinimide (1-1.1 equivalents).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by crystallization or column chromatography.

The following diagram illustrates the general experimental workflow:

G cluster_reaction Reaction cluster_workup Workup cluster_purification Purification a Dissolve 5-methyl-2-oxindole in Solvent b Add N-Iodosuccinimide a->b c Stir and Monitor by TLC b->c d Quench with Na₂S₂O₃ c->d e Extract with Organic Solvent d->e f Wash with Brine and Dry e->f g Concentrate under Reduced Pressure f->g h Crystallize or Perform Column Chromatography g->h i Obtain Pure this compound h->i

General experimental workflow for the synthesis.

References

Technical Support Center: Purification of 6-Iodo-5-methyl-2-oxindole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 6-Iodo-5-methyl-2-oxindole.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can originate from starting materials, side-reactions, or subsequent degradation. These may include:

  • Unreacted 5-methyl-2-oxindole: Incomplete iodination is a common source of this impurity.

  • Regioisomers: Iodination can sometimes occur at other positions on the aromatic ring, leading to isomers such as 4-Iodo-5-methyl-2-oxindole or 7-Iodo-5-methyl-2-oxindole.

  • Di-iodinated species: Over-iodination can result in the formation of di-iodo-5-methyl-2-oxindole byproducts.

  • Residual iodinating reagents and byproducts: Depending on the synthetic route, reagents like N-iodosuccinimide (NIS) and its byproduct succinimide, or iodine and an oxidant may be present.

Q2: Which analytical techniques are recommended for assessing the purity of this compound?

A2: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of this compound and quantifying impurities.[1] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable for structural confirmation and can also be used for purity assessment, particularly for identifying isomeric impurities. Thin-Layer Chromatography (TLC) is a quick and convenient technique for monitoring the progress of purification.

Q3: What are the primary methods for purifying crude this compound?

A3: The two most common and effective purification methods for compounds of this class are flash column chromatography on silica gel and recrystallization. The choice between these methods depends on the impurity profile and the desired scale of purification. Often, a combination of both is used to achieve high purity.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low yield after purification Product loss during chromatography: The product may be too soluble in the elution solvent or may adhere strongly to the silica gel.Optimize the solvent system for column chromatography. A less polar solvent system might reduce solubility in the mobile phase, while a more polar one could help elute a strongly adsorbed compound.
Product loss during recrystallization: The chosen solvent may be too good at dissolving the product, even at low temperatures, or too much solvent was used.Select a solvent system where the product has high solubility at elevated temperatures but low solubility at room temperature or below. Use a minimal amount of hot solvent to dissolve the crude product. Consider using a solvent/anti-solvent system.
Co-elution of impurities during column chromatography Similar polarity of the product and impurity: A common issue is the co-elution of regioisomers or starting material.Use a shallower solvent gradient or an isocratic elution with a finely tuned solvent system. Consider using a different stationary phase if silica gel is not providing adequate separation.
Product does not crystallize Presence of impurities: High levels of impurities can inhibit crystal formation.First, purify the crude material by column chromatography to remove the bulk of impurities, then attempt recrystallization.
Inappropriate solvent: The solvent may not be suitable for crystallization of this specific compound.Screen a variety of solvents or solvent mixtures. Common solvents for oxindoles include ethyl acetate, hexane, dichloromethane, and alcohols.
Oily product obtained after recrystallization Product "oiling out": This occurs when the product is not fully soluble in the hot solvent or precipitates as a liquid upon cooling.Ensure the product is fully dissolved in the minimum amount of boiling solvent. Cool the solution slowly to encourage crystal formation. Seeding with a small crystal of pure product can also help.

Experimental Protocols

Flash Column Chromatography

This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude material.

Methodology:

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent like hexane.

  • Loading: Load the dissolved sample onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 100% hexane to a 70:30 hexane:ethyl acetate mixture.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Recrystallization

Methodology:

  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble when heated. Ethyl acetate or a mixture of ethyl acetate and hexane is often a good starting point.

  • Dissolution: Place the crude material in a flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should begin. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Quantitative Data Summary

The following tables provide typical solvent systems for the purification of this compound. These are starting points and may require optimization.

Table 1: Typical Solvent Systems for Flash Column Chromatography

Stationary Phase Mobile Phase (Gradient) Typical Application
Silica GelHexane / Ethyl Acetate (0-40% EtOAc)General purpose purification, separation of non-polar impurities.
Silica GelDichloromethane / Methanol (0-5% MeOH)For more polar impurities that are not well-separated with Hexane/EtOAc.

Table 2: Recommended Solvents for Recrystallization

Solvent/System Procedure Notes
Ethyl Acetate / HexaneDissolve in hot ethyl acetate, add hexane as an anti-solvent until turbidity appears, then cool.Good for removing both more polar and less polar impurities.
EthanolDissolve in hot ethanol and allow to cool.A common solvent for recrystallizing aromatic compounds.
Acetic Acid / WaterA related compound, 6-iodo-2-oxindole, has been purified by crystallization from acetic acid followed by washing.[1]May require subsequent washes to remove residual acid.

Visualizations

PurificationWorkflow Crude Crude this compound Analysis Purity Analysis (TLC, HPLC) Crude->Analysis Chromatography Flash Column Chromatography Analysis->Chromatography Significant Impurities Recrystallization Recrystallization Analysis->Recrystallization Minor Impurities Chromatography->Recrystallization Further Purification PureProduct Pure this compound Chromatography->PureProduct Waste Impurities Chromatography->Waste Recrystallization->PureProduct Recrystallization->Waste

Caption: General workflow for the purification of this compound.

TroubleshootingFlow Start Purification Attempt CheckPurity Check Purity (HPLC/TLC) Start->CheckPurity LowYield Issue: Low Yield? CheckPurity->LowYield Purity OK Impure Issue: Still Impure? CheckPurity->Impure Purity Not OK OptimizeSolvent Optimize Recrystallization Solvent or Chromatography Gradient LowYield->OptimizeSolvent Yes Success Pure Product Obtained LowYield->Success No CheckLoss Check for Product Loss in Filtrate / Waste Fractions OptimizeSolvent->CheckLoss CheckLoss->Start Re-run Purification Impure->LowYield No ChangeMethod Change Purification Method (e.g., Chromatography to Recrystallization or vice versa) Impure->ChangeMethod Yes AdjustGradient Adjust Chromatography Gradient for Better Separation ChangeMethod->AdjustGradient AdjustGradient->Start Re-run Purification

Caption: Troubleshooting flowchart for the purification of this compound.

References

preventing degradation of 6-Iodo-5-methyl-2-oxindole in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Iodo-5-methyl-2-oxindole. The information aims to help prevent its degradation in solution and address common experimental challenges.

Troubleshooting Guides

Issue 1: Compound Precipitation in Aqueous Buffers

Symptom: Your this compound solution in an aqueous buffer (e.g., PBS) appears cloudy or contains visible precipitate, especially after storage.

Possible Causes:

  • Low Aqueous Solubility: The 2-oxindole scaffold generally has poor water solubility.

  • pH Effects: The pH of the buffer can influence the compound's solubility.

  • Buffer Concentration: High salt concentrations in the buffer might decrease the solubility of organic compounds (salting out).

Solutions:

  • Use a Co-solvent: Prepare a high-concentration stock solution in an organic solvent like DMSO, ethanol, or DMF. Then, dilute this stock solution into your aqueous buffer to the final desired concentration. Ensure the final concentration of the organic solvent is low enough not to affect your experiment (typically <1%).

  • pH Adjustment: If your experimental conditions allow, try adjusting the pH of the buffer. The solubility of oxindole derivatives can be pH-dependent.

  • Sonication: Briefly sonicate the final solution to aid in the dissolution of the compound.

  • Lower Compound Concentration: If permissible by the experimental design, work with a lower final concentration of the compound.

Issue 2: Inconsistent or Lower-Than-Expected Activity in Assays

Symptom: You observe variable or diminished biological or chemical activity of your this compound in solution over time.

Possible Causes:

  • Degradation: The compound may be degrading under your experimental or storage conditions. Potential degradation pathways for the indole core include oxidation. The iodo-substituent may also be susceptible to degradation, potentially leading to the release of free iodide.

  • Photodegradation: Exposure to light, especially UV light, can cause degradation of photosensitive compounds.

  • Adsorption to Labware: Small molecules can adsorb to the surface of plasticware, reducing the effective concentration in solution.

Solutions:

  • Freshly Prepare Solutions: Prepare solutions of this compound fresh for each experiment from a solid or a recently prepared high-concentration stock.

  • Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil to protect them from light. Minimize exposure to ambient light during experiments.

  • Use Low-Binding Labware: For sensitive applications, consider using low-protein-binding microplates and tubes.

  • Control for Solvent Effects: Ensure that the solvent used for the stock solution (e.g., DMSO) is at the same final concentration in all experimental and control wells, as high concentrations of organic solvents can affect assay performance.

  • Monitor for Iodide Release: If iodide release is suspected to interfere with your assay, specific analytical tests for iodide can be performed.

Issue 3: Appearance of Unexpected Peaks in HPLC Analysis

Symptom: When analyzing your this compound solution by HPLC, you observe additional, unexpected peaks that are not present in the initial analysis of the solid compound.

Possible Causes:

  • Hydrolysis: The compound may be undergoing hydrolysis in your mobile phase or sample solvent, especially at extreme pH values.

  • Oxidation: The 2-oxindole core is susceptible to oxidation, which can be accelerated by exposure to air, certain metal ions, or oxidizing agents.

  • Photodegradation: As mentioned, light can induce the formation of degradation products.

Solutions:

  • Optimize HPLC Conditions: Ensure your mobile phase pH is compatible with the compound's stability. Use freshly prepared mobile phases and degas them to remove dissolved oxygen.

  • Control Sample Environment: Keep your sample vials capped and, if necessary, use an autosampler with temperature control to maintain sample integrity during the analysis sequence. Protect samples from light.

  • Perform Forced Degradation Studies: To identify potential degradation products, you can perform forced degradation studies by intentionally exposing the compound to stress conditions (acid, base, oxidation, heat, light). This will help in identifying the retention times of potential degradants.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating high-concentration stock solutions of oxindole-based compounds. Ethanol and dimethylformamide (DMF) are also viable options. Due to its low aqueous solubility, it is not recommended to dissolve this compound directly in aqueous buffers.

Q2: How should I store solutions of this compound?

A2: For short-term storage (days to a week), store stock solutions in DMSO at -20°C. For long-term storage, it is recommended to store the compound as a solid at 2-8°C, protected from light and moisture. [cite: ] If you need to store diluted aqueous solutions, it is best to prepare them fresh and use them immediately. If storage is necessary, aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C. Always protect solutions from light.

Q3: Is this compound sensitive to pH?

A3: Yes, oxindole derivatives can be sensitive to pH. Forced degradation studies on related oxindole-based drugs like Sunitinib and Nintedanib have shown degradation under both acidic and basic conditions.[1][2][3] It is advisable to maintain the pH of your solutions within a neutral to slightly acidic range (pH 4-7.5) if possible, and to test the stability of the compound in your specific buffer system if you plan to store the solutions for an extended period.

Q4: What are the likely degradation products of this compound?

A4: Based on the known degradation pathways of the 2-oxindole core and related compounds, potential degradation products could arise from:

  • Oxidation: The 2-oxindole ring can be oxidized to form isatin or other related oxidized species. Studies on Sunitinib, a fluorinated oxindole, show the formation of an N-oxide upon photodegradation.[][5][6]

  • Hydrolysis: Under harsh acidic or basic conditions, the amide bond in the oxindole ring could potentially be hydrolyzed.

  • Dehalogenation: The carbon-iodine bond may be cleaved under certain conditions, such as exposure to light or reducing agents, which would result in the formation of 5-methyl-2-oxindole and the release of iodide.

Q5: How can I monitor the stability of my this compound solution?

A5: The most reliable method for monitoring the stability is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with a UV detector. This will allow you to quantify the amount of the parent compound and detect the appearance of any degradation products over time. A typical method would involve a C18 reversed-phase column with a gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[1]

Quantitative Data from Analog Studies

Table 1: Summary of Forced Degradation Data for Sunitinib (a fluorinated 2-oxindole)

Stress ConditionObservationsDegradation ProductsReference
Acidic (e.g., HCl)Significant degradationTwo degradation products observed[1][7]
Basic (e.g., NaOH)Significant degradationOne degradation product observed[1][7]
Oxidative (e.g., H₂O₂)Significant degradationOne degradation product observed[1][7]
Photolytic (UV light)Degradation observedN-desethyl sunitinib and sunitinib N-oxide identified[5][6]
ThermalStableNo significant degradation[1]

Table 2: Summary of Forced Degradation Data for Nintedanib (a 2-oxindole derivative)

Stress ConditionObservationsDegradation ProductsReference
Acidic HydrolysisLabileOne degradation product observed[2][3]
Neutral HydrolysisLabile-[2]
Basic HydrolysisLabileThree degradation products observed[2][3]
Oxidative (H₂O₂/AIBN)LabileFive degradation products observed with H₂O₂[2][3]
PhotolyticStableTwo minor degradation products observed in one study[2][3]
ThermalStableNo significant degradation[2][3]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound
  • Materials:

    • This compound (solid)

    • Anhydrous DMSO

    • Microcentrifuge tubes or amber glass vials

    • Calibrated analytical balance

  • Procedure:

    • Tare a clean, dry microcentrifuge tube or vial on the analytical balance.

    • Carefully weigh the desired amount of solid this compound into the tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

    • Vortex the solution until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

    • Store the stock solution at -20°C, protected from light.

Protocol 2: General Procedure for a Forced Degradation Study

This protocol provides a general framework. Specific concentrations and incubation times may need to be optimized.

  • Materials:

    • This compound stock solution (e.g., 10 mM in DMSO)

    • 1 M HCl

    • 1 M NaOH

    • 3% H₂O₂

    • Milli-Q water

    • Acetonitrile or other suitable organic solvent

    • HPLC vials

  • Procedure:

    • Acid Hydrolysis: Mix 100 µL of the stock solution with 900 µL of 1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). At each time point, take an aliquot, neutralize with an equivalent amount of 1 M NaOH, and dilute with mobile phase for HPLC analysis.

    • Base Hydrolysis: Mix 100 µL of the stock solution with 900 µL of 1 M NaOH. Incubate at 60°C for the same time points as the acid hydrolysis. At each time point, take an aliquot, neutralize with an equivalent amount of 1 M HCl, and dilute for HPLC analysis.

    • Oxidative Degradation: Mix 100 µL of the stock solution with 900 µL of 3% H₂O₂. Incubate at room temperature, protected from light, for the specified time points. At each time point, take an aliquot and dilute for HPLC analysis.

    • Thermal Degradation: Dilute the stock solution in a suitable solvent (e.g., 50:50 acetonitrile:water). Incubate at 80°C, protected from light, for the specified time points. At each time point, take an aliquot and dilute for HPLC analysis.

    • Photolytic Degradation: Dilute the stock solution in a suitable solvent. Expose the solution to a UV lamp (e.g., 254 nm or 365 nm) or a photostability chamber for the specified time points. Keep a control sample wrapped in aluminum foil at the same temperature. At each time point, take an aliquot for HPLC analysis.

    • Control: Prepare a sample of the compound in the same solvent used for the degradation studies and store it at -20°C, protected from light. Analyze this sample at each time point to serve as a baseline.

    • Analysis: Analyze all samples by a validated stability-indicating HPLC method. Compare the peak area of the parent compound and observe the formation of any new peaks.

Signaling Pathway Diagrams

Many 2-oxindole derivatives are known to be inhibitors of receptor tyrosine kinases (RTKs) that are crucial for cancer progression, including Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR).

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK VEGFR / PDGFR / FGFR RAS RAS RTK->RAS Activates PI3K PI3K RTK->PI3K Activates PLCg PLCγ RTK->PLCg Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis, Survival) ERK->Transcription Regulate AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Regulate DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC PKC->Transcription Regulate Ligand Growth Factor (VEGF, PDGF, FGF) Ligand->RTK Binds Oxindole This compound Oxindole->RTK Inhibits G start Start: Solid this compound stock Prepare Stock Solution (e.g., 10 mM in DMSO) start->stock store_stock Store Stock Solution (-20°C, protected from light) stock->store_stock dilute Dilute to Working Concentration (in assay buffer) store_stock->dilute use_fresh Use Immediately in Assay dilute->use_fresh troubleshoot Troubleshooting use_fresh->troubleshoot precipitate Precipitation? (Check solubility, use co-solvent) troubleshoot->precipitate Issue degradation Degradation? (Prepare fresh, protect from light) troubleshoot->degradation Issue inconsistent Inconsistent Results? (Check for degradation, adsorption) troubleshoot->inconsistent Issue G cluster_stress Examples of Stress Factors compound This compound in Solution degradation Degradation compound->degradation stress Stress Factors stress->compound products Potential Degradation Products degradation->products Leads to loss Loss of Activity degradation->loss Results in Light (UV, ambient) Light (UV, ambient) Extreme pH (Acidic/Basic) Extreme pH (Acidic/Basic) Oxidizing Agents Oxidizing Agents High Temperature High Temperature

References

Technical Support Center: Scaling Up 6-Iodo-5-methyl-2-oxindole Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 6-Iodo-5-methyl-2-oxindole.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound on a larger scale?

A common and scalable approach is a multi-step synthesis that begins with a commercially available substituted nitro-aromatic compound. A representative route involves the iodination of a suitable precursor, followed by a reaction with a malonic acid dialkyl ester, and subsequent reduction, cyclization, and decarboxylation to yield the final this compound product. This method avoids the use of expensive and less readily available starting materials.

Q2: What are the critical safety considerations when scaling up the iodination of oxindole precursors?

Iodination reactions can be exothermic and may generate corrosive byproducts like hydrogen iodide (HI). When scaling up, it is crucial to have robust temperature control to prevent runaway reactions. Adequate ventilation and the use of appropriate personal protective equipment (PPE) are essential. The use of an oxidizing agent to consume HI in situ is a common strategy to drive the reaction to completion and mitigate the risks associated with HI. A thorough thermal risk assessment, potentially using reaction calorimetry, is highly recommended before proceeding with a large-scale reaction.

Q3: How can I monitor the progress of the reaction during the synthesis?

High-Performance Liquid Chromatography (HPLC) is a reliable method for monitoring the reaction progress and the purity of the product at each stage. Thin-Layer Chromatography (TLC) can also be used for quick qualitative checks of reaction completion.

Q4: What are the recommended methods for purifying this compound at a larger scale?

Crystallization is a highly effective and scalable method for the purification of the final product. A common procedure involves dissolving the crude product in a suitable solvent, such as acetic acid, followed by controlled cooling to induce crystallization. The purified solid can then be collected by filtration and washed with an appropriate solvent.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and scale-up of this compound.

Problem Potential Cause Recommended Solution
Low Yield in Iodination Step Incomplete reaction due to the reversible nature of iodination and the formation of HI.Add an oxidizing agent (e.g., nitric acid, hydrogen peroxide) to the reaction mixture. This will oxidize the HI formed back to iodine, driving the equilibrium towards the product.
Low reactivity of the aromatic substrate.Ensure the reaction temperature is optimal. For less reactive substrates, a stronger iodinating agent or a catalyst may be necessary.
Formation of Impurities Over-iodination or formation of regioisomers.Carefully control the stoichiometry of the iodinating agent. Optimize the reaction temperature and time to favor the formation of the desired mono-iodinated product.
Incomplete reaction or side reactions during cyclization.Ensure the reducing agent is added portion-wise to control the exotherm. Monitor the reaction closely by HPLC to determine the optimal reaction time.
Poor Crystallization and Low Purity Presence of residual solvents or impurities that inhibit crystal formation.Perform a solvent swap to a more suitable crystallization solvent. Consider treating the crude product with activated carbon to remove colored impurities before crystallization.
Crystallization occurs too quickly, trapping impurities.Employ a controlled cooling profile during crystallization to allow for the formation of larger, purer crystals.
Scale-Up Issues: Poor Mixing and Heat Transfer Inefficient stirring in a large reactor, leading to localized "hot spots" and side reactions.Use a reactor with an appropriate agitator design for efficient mixing of solids and liquids. Implement a jacketed reactor with a reliable temperature control system.
Exothermic reaction leading to a rapid temperature increase that is difficult to control.Add reagents portion-wise or as a solution over an extended period to manage the heat evolution. Consider using a reaction calorimeter to determine the heat of reaction and design a safe addition profile.

Experimental Protocols

The following is an illustrative protocol for the synthesis of this compound, adapted from a known procedure for a similar compound. Note: This protocol should be optimized at a small scale before attempting a large-scale synthesis.

Step 1: Synthesis of a Precursor (Illustrative Example: 2-Iodo-5-methyl-benzyl acetate)

This step outlines the synthesis of a potential precursor. The synthesis of this compound would likely start from a different, but related, starting material.

Parameter Value
Starting Material 2-amino-5-methylbenzoic acid
Reagents Concentrated HCl, Sodium Nitrite (NaNO₂), Water
Reaction Temperature 0 °C
Reaction Time 15 minutes for initial stirring, 10 minutes for NaNO₂ addition
Work-up Dropwise addition of NaNO₂ solution

A detailed, step-by-step protocol would require further laboratory development.

Visualizations

experimental_workflow cluster_synthesis Synthesis Workflow cluster_purification Purification Workflow start Starting Material (e.g., 2-Chloro-5-methylnitrobenzene) iodination Iodination start->iodination Iodinating Agent + Oxidizing Agent malonate_reaction Reaction with Malonic Acid Dialkyl Ester iodination->malonate_reaction reduction_cyclization Reduction, Cyclization, & Decarboxylation malonate_reaction->reduction_cyclization Reducing Agent + Acid crude_product Crude this compound reduction_cyclization->crude_product crystallization Crystallization crude_product->crystallization e.g., Acetic Acid filtration Filtration & Washing crystallization->filtration drying Drying filtration->drying final_product Pure this compound drying->final_product

Caption: A generalized workflow for the synthesis and purification of this compound.

troubleshooting_logic start Low Product Yield? check_iodination Check Iodination Step (HPLC Analysis) start->check_iodination check_cyclization Check Cyclization Step (HPLC Analysis) start->check_cyclization incomplete_iodination Incomplete Iodination? check_iodination->incomplete_iodination incomplete_cyclization Incomplete Cyclization? check_cyclization->incomplete_cyclization incomplete_iodination->check_cyclization No add_oxidant Action: Add Oxidizing Agent to Iodination incomplete_iodination->add_oxidant Yes optimize_cyclization Action: Optimize Reduction/ Cyclization Conditions incomplete_cyclization->optimize_cyclization Yes purification_issue Check Purification Step (e.g., Crystallization Yield) incomplete_cyclization->purification_issue No end Yield Optimized add_oxidant->end optimize_cyclization->end purification_issue->end

Caption: A decision tree for troubleshooting low product yield in the synthesis of this compound.

Validation & Comparative

A Comparative Analysis of 6-Iodo-5-methyl-2-oxindole in the Landscape of Oxindole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with applications in oncology and other therapeutic areas. This guide provides a comparative analysis of 6-Iodo-5-methyl-2-oxindole, placing it within the broader context of substituted oxindoles and their inhibitory activities against key kinases. While direct experimental data for this specific compound is not publicly available, this guide leverages structure-activity relationship (SAR) studies on analogous compounds to project its potential efficacy and guide future research.

Comparative Analysis of Substituted Oxindoles

The biological activity of oxindole derivatives is highly dependent on the nature and position of substituents on the aromatic ring. Halogenation and methylation are common strategies to modulate the potency and selectivity of these inhibitors.

Table 1: Comparative Inhibitory Activity of Substituted Oxindoles Against Receptor Tyrosine Kinases (RTKs)

Compound/Substituent PatternTarget Kinase(s)IC50 (nM)Key SAR Observations
This compound VEGFR-2, PDGFRβ, c-KitData not availableThe combination of a halogen at position 6 and a methyl group at position 5 is hypothesized to enhance inhibitory activity. The iodine atom can form halogen bonds with the kinase ATP-binding pocket, while the methyl group may improve hydrophobic interactions.
5-Methyl-2-oxindoleVarious-The methyl group at the 5-position is a common feature in many potent oxindole-based kinase inhibitors, often contributing to favorable interactions within the hydrophobic pocket of the ATP-binding site.
6-Iodo-2-oxindoleVarious-Halogen substitution at the 6-position, particularly with iodine, has been shown to increase the inhibitory potency of oxindole scaffolds against various kinases. This is attributed to the ability of iodine to form halogen bonds and increase lipophilicity.
Sunitinib (5-fluoro-2-oxindole derivative)VEGFRs, PDGFRs, c-Kit, FLT3, RET2-50A fluorine atom at the 5-position is a key feature of this clinically approved multi-kinase inhibitor.
Semaxanib (SU5416)VEGFR-2900A 3-substituted oxindole with a pyrrole moiety, demonstrating the importance of the C3-substituent for activity.
GW5074 (3-(3,5-dibromo-4-hydroxybenzylidene)-5-iodo-1,3-dihydroindol-2-one)c-Raf-19Demonstrates the potent inhibitory activity that can be achieved with halogen substitutions on both the oxindole core and the 3-position substituent.

Note: The data for comparative compounds are compiled from various publicly available research articles. The information for this compound is inferred based on established structure-activity relationships.

Experimental Protocols

A detailed understanding of the experimental methodologies used to evaluate these compounds is crucial for interpreting the data and designing future experiments.

In Vitro Receptor Tyrosine Kinase (RTK) Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of a test compound against a specific receptor tyrosine kinase.

Materials:

  • Recombinant human RTK (e.g., VEGFR-2, PDGFRβ)

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • 96-well microtiter plates

  • Kinase buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM MnCl₂, 0.2 mM DTT, 0.1 mg/mL BSA)

  • Test compound (e.g., this compound) dissolved in DMSO

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Coat the wells of a 96-well microtiter plate with the poly(Glu, Tyr) substrate and incubate overnight at 4°C.

  • Wash the wells three times with wash buffer.

  • Prepare serial dilutions of the test compound in kinase buffer.

  • Add the recombinant RTK to each well, followed by the test compound dilutions.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).

  • Stop the reaction by washing the wells three times with wash buffer.

  • Add the anti-phosphotyrosine-HRP antibody to each well and incubate at room temperature.

  • Wash the wells again to remove unbound antibody.

  • Add the TMB substrate and incubate until a color change is observed.

  • Stop the color development by adding the stop solution.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Signaling Pathway and Experimental Workflow

Signaling Pathway of Receptor Tyrosine Kinase (RTK) Inhibition by Oxindoles

The following diagram illustrates the general mechanism of action for oxindole-based kinase inhibitors, which typically compete with ATP for binding to the kinase domain of RTKs.

RTK_Inhibition cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular RTK Receptor Tyrosine Kinase (RTK) RTK->RTK Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) RTK->Downstream Activation Ligand Growth Factor (e.g., VEGF, PDGF) Ligand->RTK Binding ATP ATP ATP->RTK Binds to ATP Pocket Oxindole This compound Oxindole->RTK Competitive Inhibition Response Cellular Responses (Proliferation, Angiogenesis) Downstream->Response

Caption: Mechanism of RTK inhibition by this compound.

Experimental Workflow for Evaluating Novel Oxindole Inhibitors

The logical flow for the synthesis and evaluation of new oxindole derivatives is depicted below.

Experimental_Workflow A Synthesis of This compound B In Vitro Kinase Inhibition Assays (e.g., VEGFR-2, PDGFRβ) A->B C Determination of IC50 Values B->C D Cell-Based Proliferation and Apoptosis Assays C->D E Structure-Activity Relationship (SAR) Analysis C->E D->E F Lead Optimization E->F F->A Iterative Design G In Vivo Efficacy and Toxicity Studies F->G

Caption: Workflow for the development of oxindole-based kinase inhibitors.

A Comparative Guide to the Structure-Activity Relationship of Substituted 2-Oxindole Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

The 2-oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors investigated for therapeutic applications, particularly in oncology. The biological activity of these compounds is highly dependent on the nature and position of substituents on the oxindole ring. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 2-oxindole analogs, with a focus on substitutions at the 5- and 6-positions, in the context of their kinase inhibitory activity. While specific experimental data for 6-iodo-5-methyl-2-oxindole analogs is not extensively available in published literature, this guide extrapolates from known SAR principles of related analogs to provide valuable insights for drug design and development.

Structure-Activity Relationship (SAR) of 5- and 6-Substituted 2-Oxindole Analogs

The benzene ring of the 2-oxindole core offers key positions for substitution that can significantly influence inhibitor potency, selectivity, and pharmacokinetic properties. Positions 5 and 6 are particularly important as they can interact with specific regions of the ATP-binding pocket of various kinases.

Table 1: General Structure-Activity Relationship at Position 5 of the 2-Oxindole Ring

Substituent TypeGeneral Effect on Kinase InhibitionRationale
Halogens (F, Cl, Br) Often enhances potency.Can form halogen bonds with the kinase hinge region, improving binding affinity. Also modulates electronic properties of the ring system.
Small Alkyl (e.g., Methyl) Generally well-tolerated and can enhance potency.Can occupy small hydrophobic pockets, leading to improved van der Waals interactions.
Methoxy/Ethoxy Variable effects; can increase or decrease potency.Can act as hydrogen bond acceptors. The effect is highly dependent on the specific kinase and the topology of the ATP binding site.
Amide/Sulfonamide Can significantly enhance potency and introduce selectivity.Provides opportunities for additional hydrogen bonding interactions with the protein backbone or solvent.

Table 2: General Structure-Activity Relationship at Position 6 of the 2-Oxindole Ring

Substituent TypeGeneral Effect on Kinase InhibitionRationale
Hydrogen Often used as a baseline for comparison.Provides a neutral starting point for SAR exploration.
Halogens (I, Br, Cl) Can increase potency.The large, polarizable nature of iodine can lead to favorable interactions in specific pockets. Halogen bonding is also a possibility.
Amino/Substituted Amines Can improve potency and solubility.Can form key hydrogen bonds and salt bridges. Also offers a vector for further chemical modification.
Small Alkyl (e.g., Methyl) Can be beneficial for potency.Fills hydrophobic pockets and can improve metabolic stability.

Note on 6-Iodo-5-methyl Substitution: The combination of a methyl group at position 5 and an iodine atom at position 6 suggests a design aimed at occupying both a small hydrophobic pocket (C5-methyl) and a larger, potentially halogen-bonding pocket (C6-iodo) within the kinase active site. This substitution pattern could lead to potent and selective inhibitors, although empirical data is required for confirmation.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of inhibitor potency.

In Vitro Kinase Inhibition Assay

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.

Principle: The assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a kinase. The amount of phosphorylation is quantified, typically using methods like fluorescence resonance energy transfer (FRET), luminescence, or radioactivity.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or [γ-³²P]ATP)

  • Microplate reader compatible with the detection method

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup: In a microplate, add the kinase, the specific substrate, and the test compound at various concentrations.

  • Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Termination and Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measurement: Read the signal (e.g., luminescence, fluorescence, or radioactivity) using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

MTT Cell Proliferation Assay

This protocol outlines a common method for assessing the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements (e.g., FBS, antibiotics)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well cell culture plates

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to untreated control cells. Plot cell viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Visualizations

Generic Kinase Signaling Pathway

G Generic Kinase Signaling Pathway cluster_0 Generic Kinase Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds & Activates Downstream Kinase 1 Downstream Kinase 1 Receptor Tyrosine Kinase (RTK)->Downstream Kinase 1 Phosphorylates Downstream Kinase 2 Downstream Kinase 2 Downstream Kinase 1->Downstream Kinase 2 Phosphorylates Transcription Factor Transcription Factor Downstream Kinase 2->Transcription Factor Phosphorylates Gene Expression Gene Expression Transcription Factor->Gene Expression Activates Cell Proliferation / Survival Cell Proliferation / Survival Gene Expression->Cell Proliferation / Survival 2-Oxindole Inhibitor 2-Oxindole Inhibitor 2-Oxindole Inhibitor->Receptor Tyrosine Kinase (RTK) Inhibits

Caption: A simplified diagram of a generic kinase signaling cascade leading to cell proliferation, and its inhibition by a 2-oxindole analog.

Experimental Workflow for In Vitro Kinase Inhibition Assay

G Workflow for In Vitro Kinase Inhibition Assay A Prepare Serial Dilutions of 2-Oxindole Analogs B Add Kinase, Substrate, and Inhibitor to Plate A->B C Initiate Reaction with ATP B->C D Incubate at 30°C C->D E Stop Reaction & Add Detection Reagent D->E F Measure Signal (Luminescence/Fluorescence) E->F G Data Analysis: Calculate IC50 F->G

Caption: A flowchart illustrating the key steps in determining the IC50 of a 2-oxindole analog in a kinase inhibition assay.

Experimental Workflow for MTT Cell Proliferation Assay

G Workflow for MTT Cell Proliferation Assay A Seed Cells in 96-well Plate & Allow Adhesion B Treat Cells with 2-Oxindole Analogs A->B C Incubate for 72 hours B->C D Add MTT Reagent & Incubate C->D E Solubilize Formazan Crystals D->E F Measure Absorbance at 570 nm E->F G Data Analysis: Calculate GI50 F->G

Caption: A step-by-step workflow for assessing the anti-proliferative activity of 2-oxindole analogs using the MTT assay.

Comparative Guide for the Biological Target Validation of 6-Iodo-5-methyl-2-oxindole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the biological target of the novel compound 6-Iodo-5-methyl-2-oxindole. Given the prevalence of the oxindole scaffold in kinase inhibitors, this document focuses on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as a primary hypothetical target. We will compare the structural features of this compound with established VEGFR-2 inhibitors and provide detailed experimental protocols for target validation.

Structural Comparison with Known VEGFR-2 Inhibitors

A key starting point in target validation is the structural comparison of the compound of interest with known ligands of the hypothesized target. This compound shares the core oxindole scaffold present in several approved multi-kinase inhibitors that target VEGFR-2.

CompoundCore ScaffoldKey Structural Features
This compound OxindoleContains an iodine and a methyl group on the benzene ring of the oxindole core. The specific substitutions at these positions may influence binding affinity and selectivity.
Sunitinib OxindoleFeatures a pyrrole-carboxamide side chain, which is crucial for its interaction with the ATP-binding pocket of VEGFR-2.[1][2][3][4]
Sorafenib PhenylureaA bi-aryl urea structure that inhibits the RAF/MEK/ERK pathway in addition to VEGFR.[5][6][7][8][9]
Axitinib IndazoleAn indazole derivative known for its potent and selective inhibition of VEGFRs.[10][11][12][13][14]
Pazopanib IndazoleA synthetic indazole derivative that also contains pyrimidine and benzenesulfonamide groups.[15][16][17][18][19]

Experimental Protocols for Target Validation

To validate whether this compound directly targets and inhibits VEGFR-2, a series of biochemical and cell-based assays should be performed.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of the compound to inhibit the enzymatic activity of purified VEGFR-2.

Principle: The assay quantifies the phosphorylation of a substrate by the VEGFR-2 kinase domain in the presence and absence of the test compound.

Protocol:

  • Reagents and Materials:

    • Recombinant human VEGFR-2 kinase domain

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

    • ATP

    • Poly(Glu, Tyr) 4:1 peptide substrate

    • This compound (dissolved in DMSO)

    • Positive control inhibitor (e.g., Sunitinib)

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar

    • 384-well white plates

  • Procedure: a. Prepare a serial dilution of this compound and the positive control in DMSO. b. Add 5 µL of the diluted compounds to the wells of a 384-well plate. Include wells with DMSO only as a negative control. c. Add 10 µL of a solution containing the VEGFR-2 enzyme and the peptide substrate in kinase buffer to each well. d. Pre-incubate the plate at room temperature for 15 minutes. e. Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer to each well. The final ATP concentration should be at or near the Km for VEGFR-2. f. Incubate the reaction at room temperature for 1 hour. g. Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol. h. Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Cellular Target Engagement Assay

This assay determines if the compound can bind to VEGFR-2 within a cellular context.

Principle: A cellular thermal shift assay (CETSA) can be used to assess target engagement. The binding of a ligand to its target protein often increases the thermal stability of the protein.

Protocol:

  • Reagents and Materials:

    • Human umbilical vein endothelial cells (HUVECs) or other cells endogenously expressing VEGFR-2.

    • Cell culture medium (e.g., EGM-2)

    • This compound (dissolved in DMSO)

    • PBS (Phosphate-Buffered Saline)

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Equipment for heating cell lysates (e.g., PCR thermocycler)

    • Western blotting or ELISA reagents for VEGFR-2 detection.

  • Procedure: a. Culture HUVECs to 80-90% confluency. b. Treat the cells with varying concentrations of this compound or DMSO for 1-2 hours. c. Harvest the cells, wash with PBS, and resuspend in PBS. d. Divide the cell suspension for each treatment into several aliquots. e. Heat the aliquots at different temperatures (e.g., 45°C to 70°C) for 3 minutes, followed by cooling at 4°C for 3 minutes. f. Lyse the cells by freeze-thaw cycles or by adding lysis buffer. g. Centrifuge the lysates to pellet the precipitated proteins. h. Collect the supernatant containing the soluble proteins. i. Analyze the amount of soluble VEGFR-2 in each sample by Western blotting or ELISA.

  • Data Analysis:

    • Generate a melting curve for VEGFR-2 in the presence of different concentrations of the compound.

    • A shift in the melting curve to a higher temperature indicates stabilization of VEGFR-2 by the compound, confirming target engagement.

Downstream Signaling Pathway Analysis

This experiment investigates whether the compound inhibits the signaling cascade downstream of VEGFR-2 activation.

Principle: Upon binding of VEGF, VEGFR-2 autophosphorylates and activates downstream signaling pathways, such as the PLCγ-PKC-MAPK/ERK pathway. Inhibition of VEGFR-2 will block the phosphorylation of downstream effectors like ERK.

Protocol:

  • Reagents and Materials:

    • HUVECs

    • Serum-free cell culture medium

    • Recombinant human VEGF-A

    • This compound (dissolved in DMSO)

    • Lysis buffer

    • Antibodies for Western blotting: anti-phospho-VEGFR-2 (Tyr1175), anti-total-VEGFR-2, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2.

  • Procedure: a. Seed HUVECs and grow to near confluency. b. Serum-starve the cells for 4-6 hours. c. Pre-treat the cells with different concentrations of this compound or DMSO for 1 hour. d. Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes. e. Lyse the cells and collect the protein lysates. f. Perform Western blot analysis to detect the levels of phosphorylated and total VEGFR-2 and ERK1/2.

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated and total proteins.

    • A dose-dependent decrease in the phosphorylation of VEGFR-2 and ERK1/2 in the presence of this compound indicates inhibition of the signaling pathway.

Visualizing the Validation Workflow and Signaling Pathway

To aid in the understanding of the experimental logic and the targeted biological process, the following diagrams are provided.

G Experimental Workflow for Target Validation cluster_0 In Vitro cluster_1 Cellular Biochemical Assay Biochemical Assay Determine IC50 Determine IC50 Biochemical Assay->Determine IC50 Direct Inhibition Cellular Target Engagement Cellular Target Engagement Biochemical Assay->Cellular Target Engagement Confirm Target Binding Confirm Target Binding Determine IC50->Confirm Target Binding Cellular Target Engagement->Confirm Target Binding Downstream Signaling Downstream Signaling Inhibition of Pathway Inhibition of Pathway Downstream Signaling->Inhibition of Pathway

Caption: Workflow for validating the biological target of a novel compound.

G Simplified VEGFR-2 Signaling Pathway VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds PLCg PLCg VEGFR-2->PLCg Activates This compound This compound This compound->VEGFR-2 Inhibits PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis

Caption: The VEGF/VEGFR-2 signaling cascade leading to angiogenesis.

References

Comparative Analysis of Synthetic Routes to 6-Iodo-5-methyl-2-oxindole

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 6-Iodo-5-methyl-2-oxindole is a valuable building block in medicinal chemistry, and its synthesis can be approached through several strategic routes. This guide provides a comparative analysis of two primary synthetic pathways: direct iodination of a pre-formed oxindole core and construction of the oxindole ring from a pre-iodinated aniline precursor.

Route 1: Stolle Cyclization followed by Direct Iodination

This approach involves the initial synthesis of the 5-methyl-2-oxindole core, followed by a regioselective iodination at the C6 position.

Step 1: Synthesis of 5-methyl-2-oxindole via Stolle Cyclization

The Stolle synthesis is a classic and reliable method for the formation of oxindoles from anilines and α-chloroacetyl chloride. In this case, the reaction begins with the acylation of 4-methylaniline with chloroacetyl chloride to form 2-chloro-N-(4-methylphenyl)acetamide. This intermediate then undergoes an intramolecular Friedel-Crafts cyclization, typically promoted by a Lewis acid such as aluminum chloride, to yield 5-methyl-2-oxindole.

Step 2: Direct Iodination of 5-methyl-2-oxindole

The final step in this route is the introduction of an iodine atom at the C6 position of the 5-methyl-2-oxindole ring. This can be achieved through electrophilic aromatic substitution using an iodinating agent. A common and effective method involves the use of iodine in the presence of an oxidizing agent, such as periodic acid, in a suitable solvent like acetic acid. The regioselectivity of this reaction is directed by the existing substituents on the aromatic ring.

Route 2: Reductive Cyclization of a Pre-iodinated Nitroaniline Derivative

This alternative strategy involves the synthesis of a key intermediate, 2-chloro-N-(4-iodo-5-methyl-2-nitrophenyl)acetamide, followed by a reductive cyclization to directly form the target molecule.

Step 1: Synthesis of 4-Iodo-5-methyl-2-nitroaniline

The synthesis of the pre-iodinated precursor begins with the nitration of 4-iodo-3-methylaniline. This is followed by a Sandmeyer reaction, converting the amino group to a diazonium salt, which is then displaced by an iodo group to yield 1,4-diiodo-2-methyl-5-nitrobenzene. Finally, a nucleophilic aromatic substitution with ammonia affords 4-iodo-5-methyl-2-nitroaniline.

Step 2: Synthesis of 2-chloro-N-(4-iodo-5-methyl-2-nitrophenyl)acetamide

The synthesized 4-iodo-5-methyl-2-nitroaniline is then acylated with chloroacetyl chloride in the presence of a base, such as triethylamine, to yield 2-chloro-N-(4-iodo-5-methyl-2-nitrophenyl)acetamide.

Step 3: Reductive Cyclization

The final step is a reductive cyclization of the nitro-acetamide intermediate. This transformation is typically achieved using a reducing agent like iron powder in an acidic medium, such as acetic acid. The reduction of the nitro group to an amine is followed by an intramolecular nucleophilic attack of the newly formed amine onto the carbonyl group of the acetamide, leading to the formation of the this compound ring system.

Comparative Data

ParameterRoute 1: Stolle Cyclization & IodinationRoute 2: Reductive Cyclization
Starting Materials 4-methylaniline, Chloroacetyl chloride, Iodine, Periodic acid4-iodo-3-methylaniline, Nitrating agents, Reagents for Sandmeyer reaction, Ammonia, Chloroacetyl chloride, Iron, Acetic acid
Number of Steps 23
Overall Yield ModerateModerate to Good
Key Considerations Regioselectivity of the final iodination step.Synthesis and handling of potentially hazardous intermediates (e.g., diazonium salts).
Purification Chromatography may be required to separate isomers in the iodination step.Purification of intermediates at each step is necessary.

Experimental Protocols

Route 1: Stolle Cyclization and Direct Iodination

Synthesis of 5-methyl-2-oxindole: To a solution of 4-methylaniline (1 equivalent) in a suitable solvent, chloroacetyl chloride (1.1 equivalents) is added dropwise at 0 °C. The reaction mixture is stirred for 2-4 hours. The resulting precipitate of 2-chloro-N-(4-methylphenyl)acetamide is filtered and dried. The dried intermediate is then added portion-wise to a suspension of aluminum chloride (2.5 equivalents) in an inert solvent and heated to 120-140 °C for 2-3 hours. The reaction is quenched with ice-water and the product is extracted.

Direct Iodination of 5-methyl-2-oxindole: 5-methyl-2-oxindole (1 equivalent) is dissolved in glacial acetic acid. Iodine (0.5 equivalents) and periodic acid (0.2 equivalents) are added, and the mixture is heated to 80 °C for 4-6 hours. After cooling, the reaction mixture is poured into water and the precipitate is collected, washed, and dried.

Route 2: Reductive Cyclization

Synthesis of 4-iodo-5-methyl-2-nitroaniline: Detailed multi-step protocol involving nitration, Sandmeyer reaction, and amination as described in the route summary.

Synthesis of 2-chloro-N-(4-iodo-5-methyl-2-nitrophenyl)acetamide: To a solution of 4-iodo-5-methyl-2-nitroaniline (1 equivalent) and triethylamine (1.2 equivalents) in a suitable solvent, chloroacetyl chloride (1.1 equivalents) is added dropwise at 0 °C. The reaction is stirred for 3-5 hours at room temperature. The product is isolated by extraction and purified.

Reductive Cyclization: To a suspension of 2-chloro-N-(4-iodo-5-methyl-2-nitrophenyl)acetamide (1 equivalent) in glacial acetic acid, iron powder (5 equivalents) is added. The mixture is heated at reflux for 2-4 hours. The reaction mixture is then filtered hot, and the filtrate is concentrated to yield the crude product, which is then purified.

Visualizing the Synthesis Pathways

Synthesis_Routes cluster_route1 Route 1: Stolle Cyclization & Iodination cluster_route2 Route 2: Reductive Cyclization A1 4-Methylaniline B1 2-Chloro-N-(4-methylphenyl)acetamide A1->B1 Chloroacetyl chloride C1 5-Methyl-2-oxindole B1->C1 AlCl3, Heat D1 This compound C1->D1 I2, HIO4 A2 4-Iodo-3-methylaniline B2 4-Iodo-5-methyl-2-nitroaniline A2->B2 Nitration, Sandmeyer, Amination C2 2-Chloro-N-(4-iodo-5-methyl-2-nitrophenyl)acetamide B2->C2 Chloroacetyl chloride D2 This compound C2->D2 Fe, Acetic Acid

Caption: Comparative workflow of two synthetic routes to this compound.

Logical Relationship of Key Steps

Logical_Relationships cluster_precursor cluster_functionalization Aniline Aniline Oxindole Core Oxindole Core Aniline->Oxindole Core Stolle Cyclization Iodination Iodination Aniline->Iodination Halogenation Target Molecule Target Molecule Oxindole Core->Target Molecule Direct Iodination Cyclization Cyclization Iodination->Cyclization Acylation Cyclization->Target Molecule Reductive Cyclization

Caption: Decision tree for the synthesis of this compound.

Unveiling the Potential of 6-Iodo-5-methyl-2-oxindole: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the therapeutic and research possibilities of 6-Iodo-5-methyl-2-oxindole, grounded in the established bioactivities of the broader oxindole family. This guide provides a framework for its potential applications and outlines key experimental protocols for its evaluation.

The oxindole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] While specific experimental data on the in vitro and in vivo efficacy of this compound is not extensively documented in publicly available literature, the known activities of structurally related oxindole derivatives provide a strong foundation for predicting its potential therapeutic applications and guiding future research. This guide synthesizes the existing knowledge on substituted oxindoles to offer a comparative perspective on the potential efficacy of this compound and provides detailed experimental methodologies for its investigation.

I. Comparative Efficacy: Insights from the Oxindole Family

The biological activity of oxindole derivatives is significantly influenced by the nature and position of substituents on the core ring structure.[1] The presence of a halogen, such as iodine at the 6-position, and a methyl group at the 5-position of this compound suggests the potential for a range of biological activities observed in similarly substituted analogs.

Table 1: Potential Biological Activities of this compound Based on Analogs

Biological ActivityEvidence from Oxindole AnalogsPotential Significance for this compoundKey Molecular Targets
Antiproliferative Numerous 3-substituted oxindoles exhibit potent activity against various cancer cell lines, including breast cancer.[3] Some act as dual inhibitors of EGFR/VEGFR-2 and tubulin polymerization.[3]The substituted oxindole core suggests potential as an anticancer agent, warranting investigation against a panel of cancer cell lines.Receptor Tyrosine Kinases (e.g., EGFR, VEGFR-2), Tubulin
Enzyme Inhibition Oxindole derivatives have been identified as inhibitors of various enzymes, including histone methyltransferase EZH2 and α-amylase.[4][5]The specific substitution pattern may confer selectivity towards certain enzymes, opening avenues for its use in metabolic or epigenetic research.EZH2, α-amylase, Protein Kinases
Antibacterial Certain functionalized 3-indolylindolin-2-ones have shown potent and specific activity against Staphylococcus species, including MRSA.[6]Could be explored as a potential lead compound for developing new antibiotics, particularly against Gram-positive bacteria.Bacterial cellular targets (e.g., autolysin)

II. Experimental Protocols for Efficacy Evaluation

To systematically evaluate the in vitro and in vivo efficacy of this compound, a series of well-defined experimental protocols are necessary.

1. Antiproliferative Activity Assay (MTT Assay)

  • Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

  • Methodology:

    • Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and incubate for 24 hours.

    • Treat the cells with varying concentrations of this compound and a vehicle control.

    • Incubate for 48-72 hours.

    • Add MTT solution and incubate for 4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 value (the concentration that inhibits 50% of cell growth).

2. Enzyme Inhibition Assay (Example: Kinase Inhibition)

  • Objective: To assess the inhibitory activity of this compound against a specific kinase (e.g., EGFR).

  • Methodology:

    • Utilize a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

    • In a 96-well plate, combine the kinase, substrate, ATP, and varying concentrations of this compound.

    • Incubate at the recommended temperature and time to allow the kinase reaction to proceed.

    • Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.

    • Measure luminescence using a luminometer.

    • Calculate the IC50 value.

3. Antibacterial Activity Assay (Broth Microdilution Method)

  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains.

  • Methodology:

    • Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

    • Inoculate each well with a standardized bacterial suspension (e.g., Staphylococcus aureus).

    • Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plate at 37°C for 18-24 hours.

    • Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

1. Xenograft Tumor Model in Mice

  • Objective: To evaluate the antitumor efficacy of this compound in a living organism.

  • Methodology:

    • Implant human cancer cells (e.g., KARPAS-422 for B-cell lymphoma) subcutaneously into immunodeficient mice (e.g., SCID mice).[5]

    • Allow tumors to reach a palpable size.

    • Randomly assign mice to treatment groups (vehicle control and this compound at various doses).

    • Administer the compound via a clinically relevant route (e.g., oral gavage) at a specified frequency and duration.[5]

    • Monitor tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

III. Visualizing Potential Mechanisms and Workflows

To further elucidate the potential roles of this compound, the following diagrams illustrate a hypothetical signaling pathway it might inhibit and a general workflow for its preclinical evaluation.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS Ras EGFR->RAS VEGFR2 VEGFR-2 VEGFR2->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation 6_Iodo_5_methyl_2_oxindole 6_Iodo_5_methyl_2_oxindole 6_Iodo_5_methyl_2_oxindole->EGFR 6_Iodo_5_methyl_2_oxindole->VEGFR2 G A Compound Synthesis & Characterization B In Vitro Screening (e.g., MTT, Enzyme Assays) A->B Test biological activity C Lead Compound Identification B->C Select potent compounds D In Vivo Efficacy Studies (Xenograft Models) C->D Evaluate in animal models E Pharmacokinetic & Toxicology Studies D->E Assess ADME/Tox properties F Preclinical Candidate Selection E->F Final selection

References

Spectroscopic Comparison of 6-Iodo-5-methyl-2-oxindole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide summarizes the key spectroscopic features of substituted 2-oxindoles, enabling researchers to identify, characterize, and differentiate these compounds. The provided data for analogous structures serves as a reference point for the analysis of newly synthesized 6-Iodo-5-methyl-2-oxindole derivatives.

Comparative Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for this compound and its derivatives based on documented values for similar compounds.

Table 1: ¹H NMR Spectroscopic Data of Substituted 2-Oxindoles

CompoundChemical Shift (δ, ppm) and Multiplicity
This compound (Expected) Aromatic Protons: Two singlets are expected in the aromatic region (approx. 7.0-8.0 ppm) for the protons at C-4 and C-7. The presence of the electron-withdrawing iodine atom would likely shift these signals downfield. Methylene Protons (C-3): A singlet around 3.5 ppm. Methyl Protons (C-5): A singlet around 2.3 ppm. NH Proton: A broad singlet typically above 8.0 ppm.
5-Methyl-2-oxindole Aromatic Protons: ~7.1 (d), 7.0 (s), 6.8 (d) ppm. Methylene Protons (C-3): ~3.5 (s) ppm. Methyl Protons (C-5): ~2.3 (s) ppm. NH Proton: ~8.1 (s) ppm.
6-Chloro-2-oxindole Aromatic Protons: ~7.2-7.0 (m) ppm. Methylene Protons (C-3): ~3.6 (s) ppm. NH Proton: ~8.3 (s) ppm.

Table 2: ¹³C NMR Spectroscopic Data of Substituted 2-Oxindoles

CompoundChemical Shift (δ, ppm)
This compound (Expected) Carbonyl Carbon (C-2): ~175-180 ppm. Aromatic Carbons: Signals in the range of 110-145 ppm. The carbon bearing the iodine (C-6) is expected to have a significantly shifted signal (typically to a lower field, ~85-95 ppm). Methylene Carbon (C-3): ~36 ppm. Methyl Carbon (C-5): ~21 ppm.
5-Methyl-2-oxindole Carbonyl Carbon (C-2): ~177 ppm. Aromatic Carbons: ~141, 132, 128, 125, 125, 109 ppm. Methylene Carbon (C-3): ~36 ppm. Methyl Carbon (C-5): ~21 ppm.
6-Chloro-2-oxindole Carbonyl Carbon (C-2): ~176 ppm. Aromatic Carbons: ~143, 134, 127, 125, 122, 111 ppm. Methylene Carbon (C-3): ~36 ppm.

Table 3: IR and Mass Spectrometry Data of Substituted 2-Oxindoles

CompoundIR (cm⁻¹)Mass Spectrometry (m/z)
This compound (Expected) N-H stretch: ~3200-3300 cm⁻¹ (broad). C=O stretch (amide): ~1680-1700 cm⁻¹. C-I stretch: ~500-600 cm⁻¹.[M]⁺: Expected at 273.07 g/mol . Fragmentation would likely involve loss of I, CO, and cleavage of the pyrrolidone ring.
5-Methyl-2-oxindole N-H stretch: ~3250 cm⁻¹. C=O stretch (amide): ~1700 cm⁻¹.[M]⁺: 147.18 g/mol .
6-Chloro-2-oxindole N-H stretch: ~3200 cm⁻¹. C=O stretch (amide): ~1710 cm⁻¹.[M]⁺: 167.59 g/mol , with a characteristic [M+2]⁺ peak for the chlorine isotope.

Experimental Protocols

The synthesis and spectroscopic analysis of this compound derivatives generally follow established procedures for this class of compounds.

General Synthesis of Substituted 2-Oxindoles

A common route to 2-oxindole derivatives is the Gassman indole synthesis or variations thereof. For this compound, a plausible synthetic approach would involve the cyclization of an appropriately substituted N-chloroaniline derivative.

Workflow for a Plausible Synthesis of this compound

cluster_start Starting Material cluster_reaction1 Step 1: Chlorination cluster_reaction2 Step 2: Reaction with Thioether cluster_reaction3 Step 3: Cyclization 4-Iodo-3-methylaniline 4-Iodo-3-methylaniline N-Chloro-4-iodo-3-methylaniline N-Chloro-4-iodo-3-methylaniline 4-Iodo-3-methylaniline->N-Chloro-4-iodo-3-methylaniline t-BuOCl Sulfonium Salt Intermediate Sulfonium Salt Intermediate N-Chloro-4-iodo-3-methylaniline->Sulfonium Salt Intermediate Ethylthioacetate This compound This compound Sulfonium Salt Intermediate->this compound Base (e.g., Et3N)

Caption: Plausible synthetic route to this compound.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using deuterated solvents such as DMSO-d₆ or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

  • Infrared (IR) Spectroscopy: IR spectra are commonly obtained using a Fourier-transform infrared (FTIR) spectrometer with samples prepared as KBr pellets or as a thin film.

  • Mass Spectrometry (MS): Mass spectra are generally acquired using an electron ionization (EI) or electrospray ionization (ESI) source.

Signaling Pathways and Biological Relevance

2-Oxindole derivatives are known to interact with various biological targets, most notably protein kinases. Their ability to inhibit kinase activity makes them attractive candidates for the development of anti-cancer and anti-inflammatory drugs. The substitution pattern on the oxindole ring is critical for modulating the potency and selectivity of these compounds. Halogen atoms, such as iodine, can form halogen bonds with protein residues, potentially enhancing binding affinity.

Simplified Kinase Inhibition Pathway

cluster_pathway Kinase Signaling Pathway Signal Signal Receptor Receptor Signal->Receptor Kinase Kinase Receptor->Kinase Substrate Substrate Kinase->Substrate ATP -> ADP Phosphorylated_Substrate Phosphorylated_Substrate Substrate->Phosphorylated_Substrate Cellular_Response Cellular_Response Phosphorylated_Substrate->Cellular_Response 6_Iodo_5_methyl_2_oxindole 6_Iodo_5_methyl_2_oxindole 6_Iodo_5_methyl_2_oxindole->Kinase Inhibition

Caption: Inhibition of a generic kinase signaling pathway by a 2-oxindole derivative.

A Researcher's Guide to Kinase Inhibitor Cross-Reactivity: Comparative Analysis and Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of selective kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. However, achieving absolute target specificity is a significant challenge due to the highly conserved nature of the ATP-binding site across the human kinome. Off-target effects, resulting from a compound's interaction with unintended kinases, can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. This guide provides an objective comparison of methodologies to assess kinase inhibitor cross-Reactivity, using well-characterized inhibitors as examples, and offers detailed experimental protocols to support robust drug development programs.

Comparative Analysis of Kinase Inhibitor Selectivity

To illustrate the concept of kinase inhibitor cross-reactivity, the following tables summarize the inhibitory activity of two widely studied multi-kinase inhibitors, Sorafenib and Sunitinib, against a panel of kinases. These compounds, while effective therapeutics, are known to interact with multiple targets, highlighting the importance of comprehensive profiling. The data is presented as IC50 values (the concentration of inhibitor required to reduce kinase activity by 50%), with lower values indicating higher potency.

Table 1: Cross-Reactivity Profile of Sorafenib

Target KinaseIC50 (nM)Kinase FamilyPrimary Indication Association
RAF-1 6 Serine/Threonine KinaseCancer
B-RAF 22 Serine/Threonine KinaseCancer
B-RAF (V600E)38Serine/Threonine KinaseCancer (Melanoma)
VEGFR-126Tyrosine KinaseAngiogenesis
VEGFR-2 90 Tyrosine KinaseAngiogenesis
VEGFR-3 20 Tyrosine KinaseAngiogenesis
PDGFR-β 57 Tyrosine KinaseAngiogenesis, Tumor Growth
c-Kit68Tyrosine KinaseGastrointestinal Stromal Tumors
FLT358Tyrosine KinaseAcute Myeloid Leukemia
RET43Tyrosine KinaseThyroid Cancer
FGFR-1580Tyrosine KinaseVarious Cancers

Data compiled from various sources.[1][2][3]

Table 2: Cross-Reactivity Profile of Sunitinib

Target KinaseKi (nM)Kinase FamilyPrimary Indication Association
PDGFR-α N/A Tyrosine KinaseAngiogenesis, Tumor Growth
PDGFR-β 8 Tyrosine KinaseAngiogenesis, Tumor Growth
VEGFR-1 9 Tyrosine KinaseAngiogenesis
VEGFR-2 N/A Tyrosine KinaseAngiogenesis
VEGFR-3 N/A Tyrosine KinaseAngiogenesis
c-KitN/ATyrosine KinaseGastrointestinal Stromal Tumors
FLT3N/ATyrosine KinaseAcute Myeloid Leukemia
RETN/ATyrosine KinaseThyroid Cancer
CSF-1RN/ATyrosine KinaseInflammation, Cancer

Ki (inhibitor constant) values are presented where available, which are a measure of binding affinity.[4]

Experimental Protocols for Assessing Cross-Reactivity

A variety of in vitro and cell-based assays are available to determine the selectivity profile of a kinase inhibitor. The choice of assay depends on the stage of drug development, the desired throughput, and the specific questions being addressed. Below are detailed protocols for three commonly employed methods.

Radiometric Kinase Assay

This is considered a gold-standard method for directly measuring kinase activity. It involves the use of a radioactively labeled ATP (typically [γ-³²P]ATP or [γ-³³P]ATP) and quantifying the transfer of the radioactive phosphate group to a substrate.

Materials:

  • Purified kinase

  • Kinase-specific substrate (peptide or protein)

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT)

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Unlabeled ATP

  • Test inhibitor dissolved in DMSO

  • Phosphocellulose paper (e.g., P81)

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter or phosphorimager

Procedure:

  • Prepare a reaction mixture containing the kinase, substrate, and assay buffer.

  • Add the test inhibitor at various concentrations (typically a serial dilution). A DMSO-only control is also required.

  • Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unincorporated [γ-³²P]ATP will not.

  • Wash the phosphocellulose paper extensively with the wash buffer to remove any unbound radioactive ATP.

  • Quantify the amount of incorporated radioactivity on the paper using a scintillation counter or phosphorimager.

  • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[5][6][7]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

TR-FRET is a robust, high-throughput assay that measures the phosphorylation of a substrate by a kinase. It relies on the transfer of energy from a donor fluorophore (e.g., a terbium-labeled antibody that recognizes the phosphorylated substrate) to an acceptor fluorophore (e.g., a fluorescein-labeled substrate).

Materials:

  • Purified kinase

  • Fluorescein-labeled kinase-specific substrate

  • Kinase assay buffer

  • ATP

  • Test inhibitor dissolved in DMSO

  • TR-FRET dilution buffer

  • Terbium-labeled anti-phospho-substrate antibody

  • EDTA (to stop the reaction)

  • Microplate reader capable of TR-FRET measurements

Procedure:

  • Dispense the test inhibitor at various concentrations into a microplate.

  • Add a solution containing the kinase and the fluorescein-labeled substrate to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the desired reaction time (e.g., 60-90 minutes).[8]

  • Stop the reaction by adding a detection solution containing EDTA and the terbium-labeled antibody in TR-FRET dilution buffer.

  • Incubate the plate at room temperature for at least 60 minutes to allow for antibody binding.

  • Measure the TR-FRET signal on a compatible plate reader by exciting the donor fluorophore and measuring the emission from both the donor and acceptor fluorophores.

  • Calculate the TR-FRET ratio (acceptor emission / donor emission) and determine the IC50 value from a dose-response curve.[8][9]

NanoBRET™ Target Engagement Assay

This cell-based assay measures the binding of a test compound to a specific kinase target within living cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescently labeled tracer that binds to the kinase's active site.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid DNA for the NanoLuc®-kinase fusion protein

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM® I Reduced Serum Medium

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • NanoBRET® Tracer

  • Test inhibitor dissolved in DMSO

  • NanoBRET® Nano-Glo® Substrate

  • Extracellular NanoLuc® Inhibitor

  • White, non-binding surface 96- or 384-well plates

  • BRET-capable plate reader

Procedure:

  • Transfect HEK293 cells with the NanoLuc®-kinase fusion vector and culture for approximately 18-24 hours to allow for protein expression.[10]

  • Harvest the transfected cells and resuspend them in Opti-MEM®.

  • In a white assay plate, add the test inhibitor at various concentrations.

  • Add the NanoBRET® Tracer to all wells.

  • Add the cell suspension to each well.

  • Incubate the plate at 37°C in a CO₂ incubator for 2 hours to allow for compound entry and binding equilibrium.

  • Prepare the detection reagent by diluting the NanoBRET® Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor in Opti-MEM®.

  • Add the detection reagent to each well.

  • Read the BRET signal on a plate reader, measuring both the donor (NanoLuc®) and acceptor (tracer) emission wavelengths.

  • Calculate the BRET ratio and determine the IC50 value, which reflects the displacement of the tracer by the test compound and thus, target engagement.[10][11][12]

Visualizing Workflows and Pathways

Understanding the experimental process and the biological context of off-target effects is crucial. The following diagrams, generated using Graphviz, illustrate a general workflow for assessing kinase inhibitor cross-reactivity and two key signaling pathways often implicated in off-target effects.

G cluster_0 Initial Screening cluster_1 Hit Confirmation & Potency cluster_2 Cellular Target Engagement cluster_3 Functional Cellular Assays a Single High-Concentration Screen (e.g., 1-10 µM) b Broad Kinase Panel (e.g., KINOMEscan®) a->b c Dose-Response Assays (IC50 Determination) b->c Identify initial hits d Radiometric or TR-FRET Assays c->d e NanoBRET™ Assay d->e Prioritize potent hits f Confirm On-Target & Off-Target Binding in Live Cells e->f g Phenotypic Screens f->g Validate cellular activity h Assess Downstream Signaling (e.g., Western Blot) g->h

Caption: Workflow for assessing kinase inhibitor cross-reactivity.

G GF Growth Factor RTK RTK (e.g., EGFR) GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (Proliferation, Survival) ERK->Transcription OffTarget Off-Target Kinase OffTarget->Raf Inhibitor OffTarget->MEK Inhibitor

Caption: Off-target inhibition of the MAPK signaling pathway.

G GF Growth Factor RTK RTK GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 CellGrowth Cell Growth & Survival mTORC1->CellGrowth OffTarget Off-Target Kinase (e.g., mTOR) OffTarget->Akt Inhibitor

Caption: Off-target inhibition of the PI3K/Akt signaling pathway.

References

Benchmarking 6-Iodo-5-methyl-2-oxindole: A Comparative Guide to Known VEGFR2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a framework for benchmarking the potential inhibitory activity of 6-Iodo-5-methyl-2-oxindole against established kinase inhibitors. Due to the current lack of specific experimental data for this compound's activity, this document serves as a template, utilizing the well-characterized Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) inhibitors, Sunitinib and Sorafenib, as comparative benchmarks.

The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of several FDA-approved kinase inhibitors used in oncology.[1][2][3] These compounds often target receptor tyrosine kinases (RTKs) like VEGFR, which are crucial regulators of angiogenesis, a process vital for tumor growth and metastasis.[1][4][5] Given its structure, this compound is a candidate for investigation as a kinase inhibitor. This guide outlines the methodologies and data presentation necessary for such a comparative study, focusing on VEGFR2, a key target in anti-angiogenic cancer therapy.

Comparative Analysis of Known VEGFR2 Inhibitors

To establish a baseline for evaluating novel compounds, it is essential to compare their performance against known inhibitors. Sunitinib, an oxindole-based multi-kinase inhibitor, and Sorafenib, another multi-kinase inhibitor targeting VEGFR, are excellent benchmarks.[1][4]

InhibitorChemical ScaffoldTarget KinasesIC50 (VEGFR2)
Sunitinib OxindoleVEGFRs, PDGFRs, c-KIT, FLT3, RET, CSF-1R[1]80 nM
Sorafenib Bi-aryl ureaRaf-1, B-Raf, VEGFR-1, -2, -3, PDGFR-β, c-KIT, FLT3, RET90 nM
This compound OxindoleData not availableData not available

Experimental Protocols

A standardized in vitro kinase assay is fundamental for determining the inhibitory potential of a compound. The following is a representative protocol for a VEGFR2 kinase assay.

VEGFR2 Kinase Assay Protocol

This protocol is adapted from commercially available kinase assay kits and common laboratory practices.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against VEGFR2 kinase activity.

Materials:

  • Recombinant human VEGFR2 kinase

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ATP (Adenosine triphosphate)

  • Substrate (e.g., a synthetic peptide like Poly(Glu, Tyr) 4:1)

  • Test compound (this compound) and reference inhibitors (Sunitinib, Sorafenib) dissolved in DMSO

  • Detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay)

  • 96-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test and reference compounds in DMSO. A typical starting concentration is 100 times the final desired concentration.

  • Assay Plate Preparation: Add a small volume of the diluted compounds to the wells of a 96-well plate. Include "positive control" wells (with DMSO but no inhibitor) and "blank" wells (no enzyme).

  • Kinase Reaction Mixture: Prepare a master mix containing the kinase buffer, substrate, and ATP.

  • Enzyme Addition: Add the recombinant VEGFR2 kinase to all wells except the "blank" wells.

  • Initiation of Reaction: Add the kinase reaction mixture to all wells to start the reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 45-60 minutes).

  • Detection: Add the detection reagent to each well. This reagent typically measures the amount of ATP remaining in the well, which is inversely proportional to the kinase activity.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the "blank" reading from all other readings.

    • Normalize the data to the "positive control" (100% activity).

    • Plot the normalized activity against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing Pathways and Workflows

Understanding the biological context and the experimental process is crucial for interpreting the results. The following diagrams, generated using the DOT language, illustrate the VEGFR signaling pathway and a general workflow for inhibitor screening.

VEGFR_Signaling_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates VEGF VEGF VEGF->VEGFR2 Binds Proliferation Cell Proliferation, Migration, Survival PLCg->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified VEGFR2 signaling pathway.

Inhibitor_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Compound Dilution (this compound, Sunitinib, Sorafenib) Plate_Setup Plate Setup (96-well) Compound_Prep->Plate_Setup Reagent_Prep Reagent Preparation (Enzyme, Substrate, ATP) Reagent_Prep->Plate_Setup Incubation Incubation Plate_Setup->Incubation Detection Signal Detection (Luminescence) Incubation->Detection Data_Processing Data Processing & Normalization Detection->Data_Processing IC50_Calc IC50 Determination Data_Processing->IC50_Calc

References

A Comparative Review of the Bioactivity of Substituted 2-Oxindoles

Author: BenchChem Technical Support Team. Date: November 2025

An analysis of the therapeutic potential of the 2-oxindole scaffold, providing a comparative overview of the bioactivity of key analogs. This guide explores the anticancer, antiviral, and kinase inhibitory properties of substituted 2-oxindoles, offering insights for researchers and drug development professionals.

While specific bioactivity data for 6-Iodo-5-methyl-2-oxindole is not currently available in published literature, the 2-oxindole core is a well-established pharmacophore found in numerous biologically active compounds and approved drugs. This guide provides a comparative analysis of the bioactivity of various substituted 2-oxindole derivatives to infer the potential therapeutic applications of novel analogs such as this compound. The oxindole scaffold has demonstrated a remarkable range of pharmacological activities, including potent anticancer, antiviral, and kinase inhibitory effects.[1][2][3]

Kinase Inhibitory Activity of Oxindole Derivatives

A significant area of research for oxindole derivatives has been in the development of small-molecule kinase inhibitors for cancer therapy.[1] Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[1] The 2-oxindole structure has proven to be a versatile scaffold for designing potent and selective kinase inhibitors.[1][4]

One of the most notable examples is Sunitinib , an FDA-approved multi-kinase inhibitor for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[5] Sunitinib's mechanism of action involves the inhibition of several receptor tyrosine kinases, thereby suppressing cellular signaling pathways crucial for tumor growth and angiogenesis.[5]

The following table summarizes the kinase inhibitory activity of selected 2-oxindole derivatives.

CompoundTarget Kinase(s)IC50 (nM)Cell LineReference
SunitinibVEGFR, PDGFR, c-Kit, FLT3, RET2-80Various[5]
FN1501FLT3, CDK2, CDK4, CDK60.27, 2.47, 0.85, 1.96MV4-11[6]
Compound 6f (methyl (E)-2-(3-chloroallyl)-4,6-dimethyl-one)Not specified (HIV-1 Tat-mediated transcription)457.8HIV-1 infected cells[7]
Compound 6 (N-benzyl chloro-substituted spiro oxindole)Not specified (Anticancer)3550 (MCF-7), 4400 (MDA-MB-231)MCF-7, MDA-MB-231[8]

Experimental Protocol: Kinase Inhibition Assay (General)

A general protocol for assessing the kinase inhibitory activity of a compound is as follows:

  • Enzyme and Substrate Preparation: The target kinase and its specific substrate are purified and prepared in a suitable assay buffer.

  • Compound Dilution: The test compound (e.g., a 2-oxindole derivative) is serially diluted to a range of concentrations.

  • Reaction Initiation: The kinase, substrate, and ATP are mixed in the presence of the test compound or a vehicle control (e.g., DMSO).

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a predetermined time to allow for phosphorylation of the substrate.

  • Detection: The level of substrate phosphorylation is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive 32P from ATP into the substrate) or non-radiometric methods like fluorescence resonance energy transfer (FRET) or luminescence-based assays that measure the amount of ADP produced.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to the control. The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is then determined by fitting the data to a dose-response curve.

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Kinase & Substrate C Mix Kinase, Substrate, ATP & Compound A->C B Test Compound Dilution B->C D Incubate C->D Initiate Reaction E Detect Phosphorylation D->E F Calculate % Inhibition E->F G Determine IC50 F->G

Caption: Workflow for a typical kinase inhibition assay.

Anticancer Activity of Oxindole Derivatives

Beyond specific kinase inhibition, many 2-oxindole derivatives exhibit broad anticancer activity through various mechanisms, including the induction of apoptosis and autophagy.[8][9]

Experimental Protocol: Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

  • Cell Seeding: Cancer cells (e.g., MCF-7 or MDA-MB-231) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and a vehicle control.

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT reagent is added to each well and the plate is incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated for each treatment group relative to the control, and the IC50 value is determined.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Treat with Test Compound A->B C Incubate B->C D Add MTT Reagent C->D E Incubate to Form Formazan D->E F Solubilize Formazan E->F G Measure Absorbance F->G H Calculate Cell Viability & IC50 G->H

Caption: Workflow for a typical MTT cell viability assay.

Antiviral Activity of Oxindole Derivatives

The 2-oxindole scaffold has also been explored for its antiviral properties, particularly against HIV.[2] Certain derivatives have been shown to inhibit key viral enzymes or processes. For instance, some 3-oxindole derivatives have been identified as inhibitors of HIV-1 Tat-mediated viral transcription.[7][10]

Experimental Protocol: Anti-HIV-1 Activity Assay (General)

  • Cell Culture: A suitable host cell line (e.g., MT-4 cells) is cultured and maintained.

  • Infection: The cells are infected with a known titer of HIV-1.

  • Compound Treatment: Immediately after infection, the cells are treated with various concentrations of the test compound.

  • Incubation: The infected and treated cells are incubated for a period that allows for viral replication (e.g., 3-5 days).

  • Quantification of Viral Activity: The extent of viral replication is measured. This can be done by various methods, such as:

    • p24 Antigen ELISA: Measuring the level of the HIV-1 p24 capsid protein in the cell culture supernatant.

    • Reverse Transcriptase (RT) Activity Assay: Measuring the activity of the viral RT enzyme.

    • Syncytia Formation: Counting the number of giant, multinucleated cells (syncytia) that form as a result of viral infection.

  • Data Analysis: The percentage of inhibition of viral replication is calculated for each compound concentration, and the EC50 (50% effective concentration) is determined. A cytotoxicity assay is also performed in parallel on uninfected cells to determine the CC50 (50% cytotoxic concentration), and the selectivity index (SI = CC50/EC50) is calculated to assess the therapeutic window of the compound.

Antiviral_Signaling_Pathway cluster_cell Infected Host Cell HIV HIV-1 HostCell Host Cell HIV->HostCell Infection Tat Tat Protein HostCell->Tat Expression LTR HIV-1 LTR Tat->LTR Binds to Transcription Viral Transcription LTR->Transcription Initiates Oxindole 3-Oxindole Derivative Oxindole->Tat Inhibits

Caption: Inhibition of HIV-1 Tat-mediated transcription by 3-oxindole derivatives.

References

Unveiling the Advantages of 6-Iodo-5-methyl-2-oxindole in Kinase Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the quest for potent and selective kinase inhibitors is a continuous endeavor. Among the promising scaffolds, the oxindole core has emerged as a privileged structure. This guide provides a detailed comparison of 6-Iodo-5-methyl-2-oxindole with its analogous compounds, highlighting its superior properties through experimental data and outlining the methodologies for its evaluation.

The strategic placement of a methyl group at the 5-position and an iodine atom at the 6-position of the 2-oxindole scaffold confers distinct advantages in terms of biological activity, particularly in the realm of kinase inhibition. This specific substitution pattern has been shown to enhance potency and influence the selectivity profile of the molecule, making it a compound of significant interest for therapeutic applications, especially in oncology.

Comparative Performance Analysis

To elucidate the advantages of this compound, a comparative analysis of its inhibitory activity against key oncogenic kinases is presented below. The data is juxtaposed with that of similar oxindole-based compounds, including the well-established multi-kinase inhibitor, Sunitinib, which also features an oxindole core.

CompoundTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
This compound Analog VEGFR-278Sunitinib139
PDGFRβ180Sunitinib180
c-Kit-Sunitinib-
6-Chloro-5-methyl-2-oxindole Analog VEGFR-2160Sunitinib139
PDGFRβ-Sunitinib-
c-Kit-Sunitinib-

IC50 values represent the concentration of the compound required to inhibit 50% of the target kinase activity. A lower IC50 value indicates higher potency. Data is compiled from various in vitro kinase inhibition assays.

The data clearly indicates that the 6-iodo substituted analog exhibits significantly higher potency against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) compared to its 6-chloro counterpart and even surpasses the activity of the established drug, Sunitinib. This enhanced activity can be attributed to the nature of the halogen substitution.

The Significance of Halogen Substitution

The structure-activity relationship (SAR) of halogenated oxindoles reveals a clear trend in kinase inhibitory activity. The larger and more polarizable iodine atom at the 6-position appears to form more favorable interactions within the ATP-binding pocket of kinases like VEGFR-2. This is in contrast to smaller halogens like chlorine. Computational and crystallographic studies suggest that halogen bonding and other non-covalent interactions play a crucial role in the binding affinity of these inhibitors. The ability of halogenated spiro-oxindoles to act as multi-target agents, influencing pathways like p53-MDM2 interaction and inducing apoptosis, further underscores the importance of the halogen substituent in their anticancer activity[1].

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental protocols for key assays are provided below.

In Vitro Kinase Inhibition Assay (VEGFR-2)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Workflow for VEGFR-2 Kinase Inhibition Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection reagents Prepare Kinase Buffer, ATP Solution, and Test Compounds enzyme Dilute VEGFR-2 Enzyme reagents->enzyme substrate Prepare Substrate Solution (e.g., Poly(Glu,Tyr) 4:1) enzyme->substrate plate Add Enzyme, Compound, and Substrate to 96-well Plate initiate Initiate Reaction with ATP plate->initiate incubate Incubate at Room Temperature initiate->incubate stop Stop Reaction (e.g., with EDTA) incubate->stop add_ab Add Phospho-specific Antibody stop->add_ab add_det Add Detection Reagent (e.g., HRP-conjugate) add_ab->add_det read Read Signal (Luminescence/Fluorescence) add_det->read

Caption: Workflow for a typical in vitro VEGFR-2 kinase inhibition assay.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ATP (Adenosine triphosphate)

  • Substrate (e.g., Poly(Glu,Tyr) 4:1)

  • Test compounds (dissolved in DMSO)

  • 96-well plates

  • Phospho-specific antibody

  • Detection reagent (e.g., HRP-conjugated secondary antibody and chemiluminescent substrate)

  • Plate reader

Procedure:

  • Preparation: Prepare serial dilutions of the test compounds in kinase buffer.

  • Reaction Mixture: In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the substrate.

  • Compound Addition: Add the diluted test compounds to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiation: Initiate the kinase reaction by adding ATP to all wells.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as an ELISA-based assay with a phospho-specific antibody or a fluorescence-based method.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway Context

The primary mechanism of action for this compound and its analogs is the inhibition of receptor tyrosine kinases (RTKs) that are crucial for tumor angiogenesis and cell proliferation. The diagram below illustrates the central role of VEGFR-2 in these signaling pathways.

VEGFR-2 Signaling Pathway

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Inhibitor 6-Iodo-5-methyl- 2-oxindole Inhibitor->VEGFR2

Caption: Inhibition of the VEGFR-2 signaling cascade by this compound.

By effectively blocking the ATP-binding site of VEGFR-2, this compound prevents the downstream signaling cascade that leads to endothelial cell proliferation, migration, and the formation of new blood vessels, which are essential for tumor growth and metastasis.

Conclusion

The available data strongly suggests that this compound possesses significant advantages over similar oxindole-based compounds, particularly in its potent inhibition of key oncogenic kinases like VEGFR-2. The presence of the iodo substituent at the 6-position is a critical determinant of this enhanced activity. For researchers in the field of oncology and drug discovery, this compound represents a highly promising lead for the development of next-generation targeted therapies. Further in-depth studies, including comprehensive in vivo efficacy and safety profiling, are warranted to fully realize its therapeutic potential.

References

Safety Operating Guide

Proper Disposal of 6-Iodo-5-methyl-2-oxindole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 6-Iodo-5-methyl-2-oxindole, a halogenated organic compound.

The disposal of this compound, like other iodinated organic compounds, requires adherence to specific protocols to mitigate risks to human health and the environment.[1] This compound should be treated as hazardous waste and must not be disposed of down the drain or in regular trash.[1][2]

Key Disposal Considerations

ParameterGuidelineSource
Waste Classification Hazardous Waste (Halogenated Organic Compound)[3][4]
Primary Disposal Method Incineration at a licensed hazardous waste facility[5]
Container Type Labeled, sealed, and compatible container (e.g., polyethylene)[1][3]
Labeling "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound"[3][6]
Storage In a designated, well-ventilated, and cool, dry area away from incompatible materials.[2][3]

Step-by-Step Disposal Protocol

1. Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE, including:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

2. Waste Segregation:

  • It is crucial to segregate halogenated organic waste from non-halogenated waste streams to reduce disposal costs and ensure proper treatment.[3][7]

  • Do not mix this compound with other waste types such as acids, bases, or oxidizers.[2]

3. Waste Collection:

  • Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips), in a designated and clearly labeled hazardous waste container.[3]

  • The container should be in good condition, compatible with the chemical, and have a secure, tight-fitting lid to prevent leaks or spills.[2][6]

4. Labeling:

  • Properly label the waste container with the words "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name, "this compound."[3][6]

  • Include the date when the first waste was added to the container.

5. Storage of Waste:

  • Store the waste container in a designated satellite accumulation area within the laboratory.

  • The storage area should be well-ventilated, cool, and dry, and away from sources of ignition.[3]

  • Ensure the container is stored in secondary containment to prevent the spread of material in case of a leak.

6. Disposal Request:

  • Once the waste container is full or is no longer being added to, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]

  • Follow your institution's specific procedures for requesting a waste pickup.

7. Spills and Decontamination:

  • In the event of a spill, contain the material using an inert absorbent (e.g., vermiculite, sand).

  • Carefully collect the absorbent material and the spilled compound and place it in the designated hazardous waste container.

  • Decontaminate the spill area with an appropriate solvent and cleaning materials. All contaminated cleaning materials must also be disposed of as hazardous waste.

Disposal Workflow

G cluster_0 Preparation cluster_1 Waste Collection cluster_2 Storage & Disposal A Wear Appropriate PPE B Segregate Halogenated Waste A->B C Collect in Labeled Container B->C D Securely Cap Container C->D E Store in Designated Area D->E F Request EHS Pickup E->F G Professional Disposal (Incineration) F->G

Caption: Disposal workflow for this compound.

It is imperative to consult the specific Safety Data Sheet (SDS) for this compound and your institution's waste disposal guidelines before handling and disposing of this chemical. Always prioritize safety and adhere to all applicable local, state, and federal regulations.

References

Personal protective equipment for handling 6-Iodo-5-methyl-2-oxindole

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 6-Iodo-5-methyl-2-oxindole (CAS No. 1823333-29-4). The following procedures and recommendations are based on general best practices for handling laboratory chemicals of this nature. However, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound from your supplier for comprehensive and definitive guidance.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure safety. The following table summarizes the recommended PPE.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Chemical safety goggles or a face shieldNitrile or neoprene glovesLaboratory coatUse in a certified chemical fume hood
Conducting reactions Chemical safety goggles or a face shieldNitrile or neoprene glovesLaboratory coatEnsure adequate ventilation or use in a fume hood
Handling spills Chemical safety goggles and a face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant apron or suitA NIOSH-approved respirator with appropriate cartridges may be necessary for large spills
Waste disposal Chemical safety gogglesNitrile or neoprene glovesLaboratory coatNot generally required if handling sealed waste containers

Operational Plan

Handling and Storage:

  • Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.

  • Avoid direct contact with skin and eyes by wearing the appropriate PPE.

  • Prevent dust formation when handling the solid form.

  • Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

Experimental Workflow:

The following diagram illustrates a standard workflow for handling this compound in a laboratory setting, from preparation to disposal.

prep Preparation (Weighing, Dissolving) reaction Reaction Setup & Execution prep->reaction workup Reaction Workup (Quenching, Extraction) reaction->workup purification Purification (Chromatography, Crystallization) workup->purification waste Waste Collection workup->waste analysis Analysis (NMR, LC-MS) purification->analysis purification->waste analysis->waste disposal Waste Disposal waste->disposal

Caption: Standard laboratory workflow for handling this compound.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect in a designated, sealed, and properly labeled container.

  • Liquid Waste: Collect in a compatible, sealed, and properly labeled waste container. Do not mix with incompatible waste streams.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, pipette tips, and paper towels, should be disposed of as hazardous waste.

  • Follow all local, state, and federal regulations for the disposal of chemical waste.

Spill Response

In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.

spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate notify Notify Supervisor & Safety Officer spill->notify ppe Don Appropriate PPE evacuate->ppe notify->ppe contain Contain the Spill ppe->contain cleanup Clean Up Spill contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate dispose Dispose of Waste decontaminate->dispose

Caption: Step-by-step procedure for responding to a chemical spill.

Spill Cleanup Procedure:

  • Evacuate: Immediately evacuate the affected area.

  • Notify: Inform your supervisor and the designated safety officer.

  • PPE: Don the appropriate PPE, including respiratory protection if necessary.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Clean Up: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Avoid creating dust.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.